molecular formula C13H14N2O2 B183238 Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate CAS No. 81153-64-2

Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Cat. No.: B183238
CAS No.: 81153-64-2
M. Wt: 230.26 g/mol
InChI Key: YBPIMHCENGHGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-methyl-1-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)15(14-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPIMHCENGHGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447719
Record name Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81153-64-2
Record name Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81153-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic chemistry underpinning the formation of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We will delve into the primary synthetic route, its mechanistic rationale, a detailed experimental protocol, and the critical parameters that ensure a successful and reproducible outcome.

Introduction and Strategic Overview

This compound is a valued building block in the development of novel pharmaceutical agents. The pyrazole core is a prominent feature in numerous drugs due to its diverse biological activities. The specific arrangement of the methyl, phenyl, and ethyl carboxylate substituents on this scaffold allows for further functionalization, making it a versatile starting point for library synthesis and lead optimization.

The most reliable and widely adopted method for constructing this molecule is a variation of the Knorr Pyrazole Synthesis . This classical reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] The elegance of this approach lies in its efficiency and the direct formation of the stable, aromatic pyrazole ring. For the target molecule, the key strategic consideration is the selection of a 1,3-dicarbonyl precursor that provides the correct substitution pattern with high regioselectivity.

The Core Synthesis: Knorr Condensation of a β-Diketone Ester

The synthesis is achieved through the acid-catalyzed cyclocondensation of phenylhydrazine with ethyl 2,4-dioxovalerate (also known as ethyl acetylpyruvate). This reaction is a robust and high-yielding pathway to the desired product.

Mechanistic Rationale

The Knorr pyrazole synthesis proceeds through a well-established mechanism involving two key stages: hydrazone formation and intramolecular cyclization followed by dehydration.[1][3]

  • Initial Nucleophilic Attack & Hydrazone Formation : The reaction is typically initiated under acidic conditions. The more reactive ketone at the 4-position of ethyl 2,4-dioxovalerate is protonated, activating it for nucleophilic attack. The more nucleophilic terminal nitrogen of phenylhydrazine attacks this activated carbonyl carbon. This is followed by dehydration to form a stable hydrazone intermediate. The choice of the ketone over the ester carbonyl for the initial attack is driven by the higher electrophilicity of the ketone.

  • Intramolecular Cyclization : The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group at the 2-position. This step forms a five-membered heterocyclic intermediate.

  • Aromatization : The final step involves the elimination of a molecule of water from the cyclic intermediate to yield the stable, aromatic pyrazole ring. This dehydration is the thermodynamic driving force for the reaction, leading to the formation of this compound.

The regioselectivity of the reaction—resulting in the 1-phenyl, 3-carboxylate, and 5-methyl substitution pattern—is dictated by the initial attack on the more electrophilic ketone and the subsequent cyclization.

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism for the Knorr synthesis of the target compound.

Knorr_Pyrazole_Synthesis Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Ethyl 2,4-dioxovalerate I1 Hydrazone Intermediate R1->I1 + Phenylhydrazine (Acid Catalyst, -H2O) R2 Phenylhydrazine R2->I1 I2 Cyclic Intermediate I1->I2 Intramolecular Cyclization P Ethyl 5-Methyl-1-phenyl- pyrazole-3-carboxylate I2->P Dehydration (-H2O) Aromatization

Caption: Knorr synthesis mechanism for the target pyrazole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar pyrazole carboxylates from 1,3-dicarbonyl precursors.[4][5] It is designed to be a self-validating system, where successful execution relies on careful control of reaction parameters.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (Example)Moles (Example)
Ethyl 2,4-dioxovalerateC₇H₁₀O₄158.1510.0 g63.2 mmol
PhenylhydrazineC₆H₈N₂108.146.84 g (6.2 mL)63.2 mmol
Glacial Acetic AcidCH₃COOH60.05~2 mLCatalytic
Ethanol (Absolute)C₂H₅OH46.07150 mLSolvent
Ethyl AcetateC₄H₈O₂88.11As neededExtraction
Saturated NaHCO₃ (aq)NaHCO₃84.01As neededNeutralization
Anhydrous Na₂SO₄Na₂SO₄142.04As neededDrying Agent
Step-by-Step Procedure
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate (10.0 g, 63.2 mmol) in absolute ethanol (150 mL).

  • Addition of Catalyst and Reagent : Add glacial acetic acid (~2 mL) to the solution to act as a catalyst. Begin stirring and slowly add phenylhydrazine (6.84 g, 63.2 mmol) dropwise to the mixture at room temperature. The addition should be controlled to manage any potential exotherm.

  • Reaction Execution : Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 3-5 hours.

    • Causality : Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for both hydrazone formation and the subsequent cyclization/dehydration steps, ensuring the reaction proceeds to completion in a reasonable timeframe.[6] Acetic acid catalyzes the dehydration steps, which are crucial for the formation of the hydrazone and the final aromatic product.[7]

  • Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30:70 ethyl acetate:hexane), checking for the consumption of the starting materials.

  • Work-up :

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

    • Pour the concentrated mixture into 200 mL of cold water and transfer it to a separatory funnel.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Trustworthiness : This extraction step is critical for separating the organic product from the water-soluble components (e.g., residual acetic acid, salts).

  • Purification :

    • Combine the organic layers and wash them with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acetic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary to achieve high purity.

Experimental Workflow Visualization

Experimental_Workflow Figure 2: Experimental Workflow A 1. Dissolve Ethyl 2,4-dioxovalerate in Ethanol + Acetic Acid B 2. Add Phenylhydrazine Dropwise A->B C 3. Heat to Reflux (3-5 hours) B->C D 4. Monitor by TLC C->D E 5. Cool & Concentrate (Rotary Evaporator) D->E F 6. Quench in Water & Extract with Ethyl Acetate E->F G 7. Wash with NaHCO3 (aq) & Brine F->G H 8. Dry (Na2SO4), Filter, & Concentrate G->H I 9. Purify (Recrystallization/Chromatography) H->I J Final Product I->J

Caption: Step-by-step workflow for synthesis and purification.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, a standard battery of analytical techniques should be employed.

  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the ethyl ester (a quartet and a triplet), the methyl group on the pyrazole ring (a singlet), the aromatic protons of the phenyl group (multiplets), and the lone proton on the pyrazole ring (a singlet).

  • ¹³C NMR : The carbon NMR will confirm the presence of all carbon atoms in their unique chemical environments, including the carbonyls of the ester, the aromatic carbons, and the aliphatic carbons.

  • Mass Spectrometry (MS) : Will provide the molecular weight of the compound, confirming the successful synthesis.

  • Infrared (IR) Spectroscopy : Will show characteristic absorption bands, notably the C=O stretch of the ester group.

References

  • Mohareb, R. M., & Ibrahim, R. A. (2011). REACTION OF PHENYLHYDRAZO ETHYLACETOACETATE WITH CYANO ACETYL HYDRAZINE: NOVEL SYNTHESIS OF PYRIDAZINE AND PYRAZOLE DERIVATIVES AND THEIR ANTI-TUMOR EVALUATIONS. International Journal of Applied Biology and Pharmaceutical Technology, 2(1), 7-15. [Link]

  • Patel, A. B., & Patel, J. K. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 362-367. [Link]

  • Hussein, F. A., & Yousif, E. I. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. ResearchGate. [Link]

  • Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research, 4(2), 174-181. [Link]

  • Kinfe, H. H., & Belay, Y. B. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 3(11), 16345–16353. [Link]

  • Fouad, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 134. [Link]

  • Ahmad, I., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13, 31193-31215. [Link]

  • Fouad, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

  • Al-Ostath, R. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4966. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Gomaa, M. A.-M., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(40). [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Sakya, S. (2005). Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • Kent, S. B. H., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808–11813. [Link]

Sources

An In-depth Technical Guide to Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, chemical reactivity, and safety considerations. Designed for researchers, scientists, and professionals in drug development, this guide consolidates essential technical data and field-proven insights to facilitate its effective use as a versatile chemical scaffold and synthetic intermediate.

Introduction

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-pyretic, and antimicrobial properties.[1][2] this compound (CAS No. 81153-64-2) is a prominent member of this class, serving as a crucial building block in the synthesis of more complex, biologically active molecules.[3] Its structure, featuring a phenyl-substituted pyrazole ring and an ethyl carboxylate group, offers multiple sites for chemical modification, making it an attractive scaffold for combinatorial chemistry and drug discovery programs. This guide aims to provide an in-depth understanding of its chemical nature and practical utility.

Physicochemical and Spectroscopic Properties

A thorough characterization of a compound is fundamental to its application. The identity and purity of this compound are established through a combination of physical measurements and spectroscopic analysis.

Core Chemical Attributes

The fundamental properties of the compound are summarized in the table below.

PropertyValueSource
IUPAC Name ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylateN/A
CAS Number 81153-64-2[3]
Molecular Formula C₁₃H₁₄N₂O₂[2]
Molecular Weight 230.26 g/mol N/A
Appearance White to Light yellow crystalline powder
Spectroscopic Profile

Spectroscopic data is critical for confirming the structure of the molecule. While a complete, verified spectrum for this specific isomer is not publicly available, data from closely related analogs and general principles of spectroscopy allow for a reliable prediction of its spectral characteristics.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet and a triplet), the methyl group on the pyrazole ring (a singlet), and the protons of the phenyl group (multiplets). A key signal would be the singlet for the proton at the C4 position of the pyrazole ring. For a related compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, characteristic shifts are observed at δ 6.55 (s, 1H, pyrazole-H), 4.34 (q, 2H, -CH₂-), 2.35 (s, 3H, -CH₃), and 1.33 (t, 3H, -CH₃).[4]

  • ¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of all 13 unique carbon atoms in the molecule, including the carbonyl carbon of the ester, carbons of the pyrazole and phenyl rings, and the carbons of the ethyl and methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying functional groups. Key expected absorption bands include:

    • ~1720-1730 cm⁻¹: A strong absorption peak corresponding to the C=O stretching vibration of the ester group.[1]

    • ~1500-1600 cm⁻¹: Peaks associated with C=C and C=N stretching vibrations within the aromatic phenyl and pyrazole rings.

    • ~2900-3000 cm⁻¹: C-H stretching vibrations from the alkyl and aromatic groups.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would typically show a molecular ion peak [M]⁺ corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is essential for its practical application in the laboratory.

Synthetic Pathway: Knorr Pyrazole Synthesis

The most common and efficient method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. For the title compound, this involves the reaction of a phenylhydrazine with an appropriate β-dicarbonyl compound.

A closely related procedure involves the reaction of ethyl acetoacetate with phenylhydrazine, which primarily yields the pyrazolone tautomer, 1-phenyl-3-methyl-5-pyrazolone (Edaravone).[5][6] The synthesis of the target carboxylate ester typically starts with a different β-dicarbonyl precursor, such as a derivative of ethyl oxaloacetate.

A general, reliable protocol for a similar pyrazole ester is outlined below.

Workflow: Synthesis of a Pyrazole-3-carboxylate

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction cluster_3 Step 4: Workup & Isolation A Charge β-dicarbonyl ester (e.g., ethyl 2,4-dioxovalerate) and solvent (Ethanol/Acetic Acid) into a reaction flask. B Cool the mixture to 0°C in an ice bath. A->B C Slowly add phenylhydrazine dropwise while stirring. B->C Maintain Temperature D Allow the mixture to warm to room temperature. C->D E Stir for several hours (e.g., 15h) to ensure complete cyclization. D->E Monitor by TLC F Pour reaction mixture into water and neutralize with NaHCO₃. E->F G Extract the product with an organic solvent (e.g., Ethyl Acetate). F->G H Dry the organic layer (Na₂SO₄), filter, and concentrate in vacuo. G->H I Purify the crude product via recrystallization or chromatography. H->I

Caption: Generalized workflow for the synthesis of pyrazole esters.

Detailed Protocol (Adapted from a similar synthesis[4]):

  • Preparation: A solution of the appropriate β-ketoester (1.0 equivalent) is prepared in a suitable solvent such as ethanol, often with a catalytic amount of acetic acid.

  • Addition of Hydrazine: The solution is cooled to 0°C, and phenylhydrazine (1.0-1.1 equivalents) is added dropwise. The choice of phenylhydrazine is critical, as it determines the substituent at the N1 position of the pyrazole ring.

  • Reaction: The reaction mixture is stirred at room temperature for an extended period (typically 12-24 hours) to allow the condensation and subsequent cyclization to complete. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is poured into water. The aqueous phase is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a solvent like ethanol or by column chromatography.

Chemical Reactivity

The reactivity of this compound is dictated by its key functional groups:

  • Ester Group: The ethyl ester at the C3 position is a primary site for modification. It can undergo:

    • Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification will yield the corresponding carboxylic acid, 5-Methyl-1-phenylpyrazole-3-carboxylic acid. This acid is a valuable intermediate for forming amides or other acid derivatives.

    • Transesterification: Reaction with a different alcohol under acidic or basic conditions can exchange the ethyl group.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.

  • Pyrazole Ring: While the pyrazole ring is aromatic and relatively stable, the C4 position is susceptible to electrophilic substitution reactions, although this is less common than reactions at the side chains.

  • N-Phenyl Group: The phenyl ring at the N1 position can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation), though the pyrazole ring can influence the regioselectivity.

Applications in Research and Drug Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This compound serves as a versatile starting material for accessing novel compounds.

  • Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit significant anti-inflammatory activity.[2] The core structure can be elaborated to synthesize analogs of existing non-steroidal anti-inflammatory drugs (NSAIDs) or novel compounds with improved efficacy and side-effect profiles.[2]

  • Antifungal Agents: The carboxylic acid derived from this ester has been used to synthesize compounds with demonstrated antifungal activity.[7]

  • Synthesis of Key Intermediates: It is a precursor for critical intermediates in the agrochemical and pharmaceutical industries. For instance, related pyrazole carboxylates are key to synthesizing modern insecticides.[8]

Role as a Chemical Intermediate

G cluster_0 Derivatives A Ethyl 5-Methyl-1-phenyl- pyrazole-3-carboxylate B 5-Methyl-1-phenylpyrazole- 3-carboxylic Acid A->B Hydrolysis (NaOH, H₃O⁺) C (5-Methyl-1-phenylpyrazol-3-yl)methanol A->C Reduction (LiAlH₄) D Amide Derivatives B->D Amide Coupling (R₂NH, Coupling Agent)

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a cornerstone in the synthesis of numerous pharmacologically active agents, making the precise characterization of its derivatives crucial for advancing research.[1][2] This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by data from analogous structures.

Molecular Structure and Physicochemical Properties

This compound possesses a core pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This aromatic ring is substituted at the 1-position with a phenyl group, at the 3-position with an ethyl carboxylate group, and at the 5-position with a methyl group. Understanding this substitution pattern is fundamental to interpreting the spectroscopic data that follows.

Chemical Structure

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties is presented below. These values are crucial for understanding the compound's behavior in various analytical techniques.

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O₂-
Molecular Weight230.26 g/mol -
XLogP32.5PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1][3]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[1]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are detailed below. The interpretation is based on established principles of NMR spectroscopy for heterocyclic compounds.[4][5][6]

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationRationale
Phenyl-H7.20 - 7.60Multiplet5HThe protons of the N-phenyl group are expected to resonate in the aromatic region, with the multiplet pattern arising from spin-spin coupling between the ortho, meta, and para protons.
Pyrazole-H (C4-H)~6.80Singlet1HThe single proton on the pyrazole ring is anticipated to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the aromatic nature of the pyrazole ring.
Ethyl-CH₂~4.35Quartet2HThe methylene protons of the ethyl ester group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the neighboring methyl protons.
Methyl-CH₃ (C5-CH₃)~2.40Singlet3HThe methyl group attached to the pyrazole ring is expected to be a singlet.
Ethyl-CH₃~1.38Triplet3HThe terminal methyl protons of the ethyl ester group will resonate as a triplet due to coupling with the adjacent methylene protons.
¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The predicted chemical shifts are presented below, based on data from similar pyrazole structures.[3][7]

Carbon AtomChemical Shift (δ, ppm) (Predicted)Rationale
Ester C=O~163The carbonyl carbon of the ethyl ester is significantly deshielded and appears at a low field.
Pyrazole C3 & C5140 - 150The carbons of the pyrazole ring attached to nitrogen atoms are deshielded. The presence of the electron-withdrawing ester group at C3 and the electron-donating methyl group at C5 will influence their precise chemical shifts.
Phenyl C (ipso)~139The carbon of the phenyl ring directly attached to the pyrazole nitrogen.
Phenyl C (o, m, p)125 - 130The remaining carbons of the phenyl ring will resonate in the typical aromatic region.
Pyrazole C4~110The C4 carbon of the pyrazole ring is expected to be more shielded compared to C3 and C5.
Ethyl O-CH₂~61The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom.
Ethyl CH₃~14The terminal methyl carbon of the ethyl ester is shielded.
Methyl C5-CH₃~12The methyl carbon attached to the pyrazole ring is expected at a high field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[8]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer is used to acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The key vibrational frequencies and their assignments are summarized below.

Wavenumber (cm⁻¹) (Predicted)Functional GroupVibrational Mode
3100 - 3000C-H (Aromatic)Stretching
2980 - 2850C-H (Aliphatic)Stretching
~1720C=O (Ester)Stretching
1600 - 1450C=C & C=N (Aromatic Rings)Stretching
1250 - 1000C-O (Ester)Stretching

The most prominent peak in the IR spectrum is expected to be the strong C=O stretch of the ethyl ester group at approximately 1720 cm⁻¹. The presence of aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ would also be key diagnostic features.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[9][10]

Experimental Protocol: Mass Spectrometry
  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

Mass Spectral Data and Fragmentation Analysis

The expected fragmentation pattern under EI conditions is outlined below. The molecular ion peak (M⁺) would confirm the molecular weight of the compound.

m/z (Predicted)Fragment IonRationale for Fragmentation
230[M]⁺Molecular Ion
201[M - C₂H₅]⁺Loss of the ethyl group from the ester.
185[M - OC₂H₅]⁺Loss of the ethoxy group from the ester, a common fragmentation for ethyl esters.[11]
157[M - COOC₂H₅]⁺Loss of the entire ethyl carboxylate group.
77[C₆H₅]⁺Phenyl cation, resulting from the cleavage of the N-phenyl bond.
Fragmentation Pathway

G M [M]⁺˙ m/z = 230 F1 [M - OC₂H₅]⁺ m/z = 185 M->F1 - OC₂H₅ F2 [M - COOC₂H₅]⁺ m/z = 157 M->F2 - COOC₂H₅ F3 [C₆H₅]⁺ m/z = 77 M->F3 - C₇H₉N₂O₂

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust framework for the structural elucidation and characterization of this compound. The predicted spectroscopic data, based on established principles and data from analogous compounds, offers a reliable reference for researchers working with this and related pyrazole derivatives. This guide serves as a valuable resource for scientists in medicinal chemistry and drug development, facilitating the accurate identification and further investigation of this important class of heterocyclic compounds.

References

  • Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives - Benchchem.
  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - Taylor & Francis Online. Available at: [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available at: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • 4 - The Royal Society of Chemistry. Available at: [Link]

  • Application Note: Mass Spectrometry Fragmentation Analysis of Ethyl docos-2-enoate - Benchchem.
  • Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment - ResearchGate. Available at: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. Available at: [Link]

  • Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Available at: [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. Available at: [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry. Available at: [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem. Available at: [Link]

  • NMR - Interpretation - Chemistry LibreTexts. Available at: [Link]

  • Structural characterization of wax esters by electron ionization mass spectrometry - NIH. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.
  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. Available at: [Link]

  • 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester - SpectraBase. Available at: [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. Available at: [Link]

  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem. Available at: [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate - SIELC Technologies. Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. Available at: [Link]

  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Available at: [Link]

  • Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - PMC - NIH. Available at: [Link]

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem. Available at: [Link]

Sources

The Biological Versatility of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Pyrazole

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide pharmacological spectrum, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral activities.[3][4] This technical guide focuses on a specific, yet promising, member of this family: Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate . While direct and extensive biological data on this exact molecule remains to be fully elucidated in publicly accessible literature, this guide will synthesize the current understanding of its chemical profile and its anticipated biological activities based on robust evidence from closely related structural analogs.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, characterization, and, most importantly, its potential biological significance and the experimental frameworks to explore it. We will delve into the established antimicrobial and anti-inflammatory prowess of its chemical cousins, offering a predictive blueprint for the biological evaluation of this compound.

Chemical Profile and Synthesis

Chemical Structure:

  • IUPAC Name: Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

  • Molecular Formula: C₁₃H₁₄N₂O₂

  • Molecular Weight: 230.26 g/mol

  • CAS Number: 81153-64-2[5]

The structure features a central pyrazole ring substituted with a methyl group at the 5-position, a phenyl group at the 1-nitrogen, and an ethyl carboxylate group at the 3-position. This specific arrangement of substituents is anticipated to significantly influence its physicochemical properties and biological interactions.

Synthetic Pathway:

The synthesis of this compound can be achieved through a classical and efficient cyclocondensation reaction. While a direct synthetic protocol for this exact molecule is not extensively detailed in the cited literature, a highly analogous synthesis of its isomer, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, provides a reliable template.[5] The general approach involves the reaction of a β-ketoester with a substituted hydrazine.

A plausible synthetic route is outlined below:

dot

Synthesis_Pathway reagent1 Ethyl 2-chloro-2-(hydroxyimino)acetate intermediate1 Intermediate Diketone reagent1->intermediate1 Reaction reagent2 Ethyl acetoacetate reagent2->intermediate1 Reaction product This compound intermediate1->product Cyclocondensation reagent3 Phenylhydrazine reagent3->product

Caption: Plausible synthetic route for this compound.

Experimental Protocol: Synthesis (Adapted from Analogous Compounds)

  • Preparation of the β-ketoester precursor: A solution of ethyl acetoacetate is treated with a suitable activating agent in an appropriate solvent.

  • Cyclocondensation: Phenylhydrazine is added to the solution containing the activated β-ketoester.

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours in a solvent such as ethanol or acetic acid.[1]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.[5]

Spectral Characterization:

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques:

  • ¹H NMR: Expected signals would include a singlet for the methyl protons, a quartet and a triplet for the ethyl ester protons, and multiplets for the aromatic protons of the phenyl ring, along with a characteristic singlet for the pyrazole ring proton.[5]

  • ¹³C NMR: Would show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the pyrazole ring and the methyl and ethyl groups.

  • FT-IR: Characteristic absorption bands would be observed for the C=O stretching of the ester group, C=N stretching of the pyrazole ring, and C-H stretching of the aromatic and aliphatic groups.[5]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would confirm its identity.

Anticipated Biological Activity: An Evidence-Based Perspective

While direct experimental data for this compound is limited, the extensive research on its close structural analogs strongly suggests significant potential in two key therapeutic areas: antimicrobial and anti-inflammatory applications.

Antimicrobial Activity: A Promising Frontier

The pyrazole scaffold is a well-established pharmacophore in the design of novel antimicrobial agents.[3] Numerous studies have demonstrated the potent antibacterial and antifungal activities of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates.

Insights from Analogous Compounds:

A study on novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates revealed that these compounds exhibit significant antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, a closely related analog, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate , demonstrated potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values comparable to the standard drug ampicillin against Escherichia coli and Pseudomonas aeruginosa. This strongly suggests that the core scaffold of this compound is conducive to antimicrobial action.

Proposed Mechanism of Action:

The antimicrobial mechanism of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Potential mechanisms include:

  • Inhibition of key enzymes: Pyrazoles can act as inhibitors of crucial enzymes involved in microbial metabolism or cell wall synthesis.

  • Disruption of cell membrane integrity: The lipophilic nature of the phenyl and methyl substituents may facilitate the compound's interaction with and disruption of the microbial cell membrane.

  • Interference with nucleic acid synthesis: Some heterocyclic compounds are known to intercalate with DNA or inhibit enzymes involved in DNA replication and transcription.

dot

Antimicrobial_MOA compound This compound target1 Bacterial Enzyme Inhibition (e.g., DNA gyrase, Dihydrofolate reductase) compound->target1 target2 Cell Membrane Disruption compound->target2 target3 Inhibition of Nucleic Acid Synthesis compound->target3 effect Bacteriostatic / Bactericidal Effect target1->effect target2->effect target3->effect

Caption: Putative antimicrobial mechanisms of action.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from methodologies used for similar pyrazole derivatives.[3]

  • Preparation of Microbial Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth overnight. The cultures are then diluted to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Controls: Positive controls (standard antibiotics like ampicillin and antifungals like fluconazole) and negative controls (solvent and un-inoculated medium) are included in each assay.

Anticipated Antimicrobial Profile (Hypothetical Data Based on Analogs):

MicroorganismPredicted MIC (µg/mL)
Staphylococcus aureus (Gram-positive)16 - 64
Escherichia coli (Gram-negative)32 - 128
Pseudomonas aeruginosa (Gram-negative)64 - 256
Candida albicans (Fungus)8 - 32

Note: This data is hypothetical and serves as a guide for expected activity based on structurally similar compounds. Actual experimental results may vary.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

The pyrazole ring is a key component of several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. This underscores the significant potential of pyrazole derivatives as anti-inflammatory agents.[1]

Insights from Analogous Compounds:

Research on a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates has demonstrated their potent anti-inflammatory properties in vivo.[1] These studies typically employ the carrageenan-induced rat paw edema model, a standard and reliable assay for evaluating acute inflammation. The findings indicate that substitutions on the pyrazole scaffold can significantly enhance anti-inflammatory activity.[1]

Proposed Mechanism of Action:

The anti-inflammatory effects of pyrazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory pathway, primarily cyclooxygenase (COX) enzymes.

  • COX Inhibition: It is highly probable that this compound acts as an inhibitor of COX-1 and/or COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation, pain, and fever. The specific selectivity for COX-1 versus COX-2 would determine its efficacy and potential side-effect profile.

Anti_inflammatory_MOA stimulus Inflammatory Stimulus (e.g., Carrageenan) arachidonic_acid Arachidonic Acid stimulus->arachidonic_acid cox COX-1 / COX-2 Enzymes arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation compound This compound compound->cox Inhibition

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing ethyl 5-methyl-1-phenylpyrazole-3-carboxylate and its functionalized derivatives. Pyrazole scaffolds are cornerstones in medicinal and agricultural chemistry, forming the core of numerous blockbuster drugs and high-value agrochemicals.[1][2] This document, intended for researchers, chemists, and drug development professionals, moves beyond simple procedural outlines to explain the underlying mechanistic principles, address challenges such as regioselectivity, and present field-proven protocols. Key synthetic strategies, including the classical Knorr cyclocondensation, modern multicomponent reactions (MCRs), and 1,3-dipolar cycloadditions, are discussed in detail. Each section integrates theoretical insights with practical, step-by-step experimental guidance, supported by data tables and workflow visualizations to ensure scientific integrity and reproducibility.

Introduction: The Enduring Significance of the Pyrazole Scaffold

Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a uniquely privileged scaffold in chemical sciences.[3][4] First isolated from natural sources in 1959, the pyrazole nucleus has since been identified as a critical pharmacophore responsible for a vast spectrum of biological activities.[4][5] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous clinically successful drugs.

Prominent examples that underscore the therapeutic importance of the pyrazole core include:

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor used as a potent anti-inflammatory agent.[1]

  • Rimonabant (Acomplia®): An anti-obesity drug that functions as a cannabinoid receptor antagonist.[2]

  • Sildenafil (Viagra®): A blockbuster drug for erectile dysfunction, which contains a fused pyrazole ring system.[1]

The specific derivative, this compound, serves as a highly valuable and versatile intermediate. The ester functionality at the C3 position offers a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the generation of diverse compound libraries for drug discovery and optimization.[6][7] This guide focuses on the most robust and efficient methods for the synthesis of this key intermediate and its analogs.

Chapter 1: The Cornerstone of Pyrazole Synthesis: The Knorr Cyclocondensation

The most fundamental and widely employed method for synthesizing pyrazoles is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[8][9] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine or its derivative, typically under acidic conditions.[10][11]

Mechanistic Principles

The Knorr synthesis is a robust transformation that proceeds through a well-established mechanism. The reaction between an unsymmetrical β-ketoester, such as ethyl acetoacetate, and phenylhydrazine exemplifies the core principles.

The mechanism unfolds in several key steps:

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Hydrazone/Enamine Formation: This attack leads to the formation of a hemiaminal intermediate, which rapidly dehydrates to form a more stable hydrazone or enamine intermediate.[3]

  • Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl group.

  • Dehydration and Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step to yield the stable, aromatic pyrazole ring.[12] The formation of this aromatic system is a significant thermodynamic driving force for the reaction.[12][13]

Knorr_Mechanism General Mechanism of the Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_process Reaction Pathway R1 Phenylhydrazine I1 Hydrazone Intermediate R1->I1 Nucleophilic Attack & Dehydration R2 Ethyl Acetoacetate (1,3-Dicarbonyl) R2->I1 I2 Cyclic Hemiaminal I1->I2 Intramolecular Cyclization P Final Pyrazole Product (Aromatic) I2->P Dehydration & Aromatization

Caption: General mechanism of the Knorr Pyrazole Synthesis.

The Challenge of Regioselectivity

When an unsymmetrical 1,3-dicarbonyl compound like ethyl acetoacetate is used with a substituted hydrazine, the reaction can potentially yield two different regioisomers.[8][13] For the synthesis of this compound, the desired isomer forms from the initial attack of the substituted nitrogen of phenylhydrazine at the ketone carbonyl, followed by cyclization onto the ester carbonyl.

Factors influencing regioselectivity include:

  • Steric Hindrance: Bulky substituents on the hydrazine or dicarbonyl can direct the initial attack to the less sterically hindered carbonyl group.

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a crucial role. Ketones are generally more electrophilic than esters, favoring initial attack at the keto group.

  • Reaction Conditions: The choice of solvent and catalyst (pH) can significantly alter the reaction pathway.[8] For instance, performing the reaction in aprotic dipolar solvents like DMF has been shown to improve regioselectivity compared to protic solvents like ethanol.[8]

Field-Proven Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of the title compound via Knorr cyclocondensation.

Synthesis_Workflow Workflow for this compound Synthesis start Start reactants Combine Ethyl Acetoacetate, Phenylhydrazine, and Ethanol in a reaction flask. start->reactants catalyst Add Glacial Acetic Acid (Catalyst) reactants->catalyst reflux Heat the mixture to reflux (e.g., ~80-90°C) Monitor by TLC. catalyst->reflux workup Cool to RT, then pour into ice-water to precipitate the product. reflux->workup filtration Collect the solid product by vacuum filtration. workup->filtration purify Recrystallize from Ethanol/Water to obtain pure crystals. filtration->purify end End: Pure Product purify->end

Caption: Experimental workflow for the Knorr synthesis protocol.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and phenylhydrazine (10.8 g, 0.1 mol) in ethanol (100 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (approx. 1 mL) to the mixture.

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 200 mL of ice-cold water while stirring. A solid product will precipitate.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white or off-white solid.

Data and Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

Parameter Description
Appearance White to off-white crystalline solid
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.26 g/mol
Yield Typically 75-90%
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 7.45-7.55 (m, 5H, Ar-H), 6.70 (s, 1H, pyrazole-H), 4.40 (q, 2H, -OCH₂CH₃), 2.40 (s, 3H, -CH₃), 1.40 (t, 3H, -OCH₂CH₃)
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1710 (C=O, ester), ~1590 (C=N, pyrazole ring)
Mass Spec (EI-MS) m/z: 230 [M]⁺

Note: Spectroscopic values are approximate and should be confirmed with experimental data.[14][15][16]

Chapter 2: Advanced Strategies: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, efficient step from three or more starting materials.[17] They adhere to the principles of green chemistry by offering high atom economy, operational simplicity, and reduced waste generation.[17][18]

The MCR Advantage for Pyrazole Synthesis

For synthesizing pyrazole derivatives, MCRs offer significant advantages over traditional linear syntheses. A four-component reaction, for example, can rapidly generate highly functionalized pyrano[2,3-c]pyrazole scaffolds.[19] This strategy typically involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[1][19]

MCR_Pathway General Pathway for a Four-Component Pyrazole Synthesis cluster_inputs Starting Materials cluster_path Reaction Cascade Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel BetaKetoester β-Ketoester Pyrazolone Pyrazolone Formation BetaKetoester->Pyrazolone Hydrazine Hydrazine Hydrazine->Pyrazolone Michael Michael Addition Knoevenagel->Michael Pyrazolone->Michael Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization Product Fused Pyrazole Product (e.g., Pyrano[2,3-c]pyrazole) Cyclization->Product

Caption: A common MCR pathway for fused pyrazole synthesis.

Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

This protocol provides a representative example of an MCR for generating a complex pyrazole-fused system, highlighting the efficiency of this approach.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).[17]

  • Catalyst Addition: Add a catalytic amount of an appropriate base, such as piperidine (5 mol%).[17]

  • Reaction: Stir the reaction mixture at room temperature or under reflux, depending on the specific substrates. Monitor the reaction progress by TLC. Reaction times can be remarkably short, often ranging from 20 minutes to a few hours.[17]

  • Work-up: Upon completion, cool the mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrano[2,3-c]pyrazole derivative.

Chapter 3: Alternative and Complementary Synthetic Routes

While the Knorr synthesis and MCRs are dominant strategies, other methods provide valuable access to specific pyrazole substitution patterns.

1,3-Dipolar Cycloaddition

This powerful method involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, a nitrile imine (the 1,3-dipole), typically generated in situ from a hydrazonoyl halide, reacts with an alkyne or an alkyne surrogate (the dipolarophile).[1][20] This approach offers excellent control over regioselectivity and is particularly useful for synthesizing tetrasubstituted pyrazoles that may be difficult to access through condensation chemistry.[20]

Synthesis from α,β-Unsaturated Precursors

Chapter 4: Synthesis of Functionalized Derivatives

A key aspect of utilizing the this compound scaffold is the ability to synthesize a wide array of derivatives. A common strategy involves a two-step sequence starting from substituted acetophenones.[7][21]

Synthetic Strategy:

  • Claisen Condensation: An appropriately substituted acetophenone is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide. This forms a substituted ethyl 2,4-dioxo-4-phenylbutanoate intermediate.[7][21]

  • Knorr Cyclization: The resulting 1,3-dicarbonyl intermediate is then cyclized with hydrazine hydrate (or a substituted hydrazine) in a subsequent step to yield the desired ethyl 5-(substituted-phenyl)-1H-pyrazole-3-carboxylate derivative.[7][21]

This approach allows for systematic variation of the substituent on the phenyl ring at the C5 position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

The synthesis of this compound and its derivatives is a mature yet continuously evolving field of organic chemistry. The classical Knorr cyclocondensation remains a robust and reliable workhorse for accessing the core scaffold, offering high yields and operational simplicity. For rapid library generation and the construction of more complex, fused systems, modern multicomponent reactions provide an exceptionally efficient and green alternative. Complementary methods such as 1,3-dipolar cycloadditions further expand the synthetic toolkit, enabling access to diverse substitution patterns. A thorough understanding of the underlying mechanisms, potential challenges like regioselectivity, and the range of available synthetic strategies is paramount for researchers aiming to leverage the immense potential of the pyrazole scaffold in the development of novel pharmaceuticals and agrochemicals.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01211A. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (n.d.). ACS Publications. Retrieved from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Retrieved from [Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). ResearchGate. Retrieved from [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of Phenylpyrazole Carboxylates: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: This guide is intended for researchers, scientists, and drug development professionals. While the primary topic is the crystal structure of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, a specific crystallographic file for this exact compound is not publicly available in crystallographic databases at the time of this writing. Therefore, this guide will provide a comprehensive overview of the synthesis, characterization, and crystallographic analysis of closely related phenylpyrazole carboxylates. We will utilize the crystal structure of analogous compounds to illustrate the core principles and methodologies, providing a robust framework for understanding the structure-property relationships in this important class of molecules.

Introduction: The Significance of Phenylpyrazole Carboxylates

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities. The introduction of a phenyl group and a carboxylate ester to the pyrazole scaffold, as in this compound, gives rise to a class of compounds with significant potential in drug discovery. These molecules have been investigated for a range of therapeutic applications, including their roles as anti-inflammatory, analgesic, and antimicrobial agents.[1]

The three-dimensional arrangement of atoms within a crystal, the crystal structure, is fundamental to understanding a molecule's physicochemical properties and its interactions with biological targets. For drug development professionals, a detailed knowledge of the crystal structure informs lead optimization, formulation development, and the understanding of structure-activity relationships (SAR).

This guide will delve into the synthesis, spectroscopic characterization, and a detailed exploration of the single-crystal X-ray diffraction techniques used to elucidate the structure of these compounds. We will use a representative crystal structure from a closely related molecule to provide a practical and in-depth analysis.

Synthesis and Spectroscopic Characterization

The synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylate derivatives typically involves a multi-step process. A common route involves the reaction of a β-diketone with a hydrazine derivative. For the target compound, a plausible synthetic pathway is the condensation of a phenylhydrazine with an appropriate β-keto ester.

A general synthetic protocol for a related compound, ethyl 5-(substituted)-1H-pyrazole-3-carboxylate, involves a two-step process. First, a diethyl oxalate reacts with an acetophenone derivative to form a substituted ethyl-2,4-dioxo-4-phenyl butanoate intermediate. This intermediate is then treated with hydrazine hydrate to yield the pyrazole ring system.[1]

G cluster_synthesis General Synthetic Workflow start Starting Materials: β-Diketone/β-Keto Ester & Phenylhydrazine reaction Condensation Reaction (e.g., in Ethanol/Acetic Acid) start->reaction intermediate Crude Product reaction->intermediate purification Purification (Recrystallization/Chromatography) intermediate->purification product Pure this compound purification->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization

Caption: A generalized workflow for the synthesis and characterization of phenylpyrazole carboxylates.

Once synthesized, the structure of the compound is confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) of the ester and the C=N and N-N bonds of the pyrazole ring.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further corroborating the proposed structure.

Elucidating the Three-Dimensional Structure: Single-Crystal X-ray Diffraction

The gold standard for determining the precise three-dimensional arrangement of atoms in a solid is single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique provides a wealth of information, including bond lengths, bond angles, and details of intermolecular interactions that dictate the crystal packing.

Experimental Protocol: A Step-by-Step Guide

The process of determining a crystal structure via SC-XRD can be broken down into several key stages:

  • Crystal Growth: The first and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and often requires empirical screening.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer, where it is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure. This involves determining the unit cell dimensions and the space group, followed by locating the positions of the atoms within the unit cell. The initial model is then refined to improve the agreement between the observed and calculated diffraction data.

G cluster_xrd Single-Crystal X-ray Diffraction Workflow crystal_growth 1. Single Crystal Growth data_collection 2. X-ray Data Collection crystal_growth->data_collection structure_solution 3. Structure Solution (Phase Problem) data_collection->structure_solution refinement 4. Structure Refinement structure_solution->refinement validation 5. Structure Validation (CIF File Generation) refinement->validation analysis 6. Analysis of Geometric Parameters & Intermolecular Interactions validation->analysis

Caption: A schematic overview of the experimental workflow for single-crystal X-ray diffraction analysis.

Case Study: Crystal Structure of a Phenylpyrazole Carboxylate Analog

As a representative example, we will consider the crystallographic data of a closely related compound, Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate .[2][3] This molecule shares the core phenylpyrazole structure with an additional phenyl group at the 3-position.

Crystallographic ParameterValue[2][3]
Chemical FormulaC₁₉H₁₈N₂O₂
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)8.4593(4)
b (Å)15.6284(6)
c (Å)12.4579(5)
α (°)90
β (°)98.241(3)
γ (°)90
Volume (ų)1630.9(1)
Z4

Molecular Geometry:

The analysis of the crystal structure of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate reveals several key geometric features. The pyrazole ring is essentially planar. The ethoxycarbonyl group is slightly twisted out of the plane of the pyrazole ring.[2] The phenyl rings attached to the pyrazole core are also twisted with respect to the heterocyclic ring, which is a common feature in such multi-ring systems due to steric hindrance.

Intermolecular Interactions and Crystal Packing:

The way in which molecules pack in a crystal is governed by a network of non-covalent interactions. In the case of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, the crystal structure is stabilized by intermolecular C-H···O hydrogen bonds.[2] These interactions, although weaker than conventional hydrogen bonds, play a crucial role in the formation of the overall supramolecular architecture. In other related structures, C-H···π interactions are also observed, further contributing to the stability of the crystal lattice.

Structure-Activity Relationship and Implications for Drug Design

A detailed understanding of the three-dimensional structure of a molecule is paramount in rational drug design. The conformation of the molecule, including the dihedral angles between the ring systems, and the nature and directionality of intermolecular interactions can provide insights into how the molecule might bind to a biological target.

For instance, the spatial arrangement of the phenyl and carboxylate groups will influence the molecule's ability to fit into the active site of an enzyme or receptor. The hydrogen bonding capabilities, as observed in the crystal structure, can be correlated with the molecule's interaction with key amino acid residues in a protein.

G cluster_sar Structure-Based Drug Design Cycle target Biological Target (e.g., Enzyme, Receptor) structure Determine 3D Structure of Ligand-Target Complex (X-ray, NMR) target->structure design Rational Design of New Ligands structure->design synthesis Chemical Synthesis of New Ligands design->synthesis testing Biological Testing (Binding Affinity, Efficacy) synthesis->testing testing->target Iterative Optimization

Caption: The iterative cycle of structure-based drug design, where crystallographic data plays a key role.

The insights gained from the crystal structure of phenylpyrazole carboxylates can guide the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. By understanding the key structural features required for biological activity, medicinal chemists can make targeted modifications to the molecular scaffold to enhance its therapeutic potential.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and crystallographic analysis of this compound and its close analogues. While the specific crystal structure of the title compound remains to be determined, the principles and methodologies discussed herein provide a solid foundation for researchers in the field. The detailed analysis of a representative crystal structure highlights the importance of single-crystal X-ray diffraction in elucidating the three-dimensional architecture of molecules. This knowledge is not only of fundamental chemical interest but is also a critical component in the rational design of new therapeutic agents.

References

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2009). Synthesis and biological evaluation of some new pyrazole derivatives. European Journal of Medicinal Chemistry, 44(7), 2632-2637.
  • Chandra, S., Srikantamurthy, N., Jithesh Babu, E. A., Umesha, K. B., & Mahendra, M. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1591(1), 470-472. [Link]

  • Pratik, M., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Tighadouini, S., et al. (2025). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. Current topics in medicinal chemistry.
  • Wen, L. -R., et al. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 17, 2307-2312.
  • ResearchGate. (2014). Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the core synthetic strategies, with a particular focus on the selection of starting materials and the mechanistic principles that govern these choices. Detailed experimental protocols, data analysis, and visual aids are included to offer a practical and in-depth understanding of the synthesis of this important pyrazole derivative.

Introduction: The Significance of this compound

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This compound serves as a crucial building block for the synthesis of a wide array of biologically active molecules. Its structural motif is found in compounds exhibiting anti-inflammatory, analgesic, and other therapeutic properties. A thorough understanding of its synthesis is therefore paramount for the efficient development of new chemical entities.

The primary and most established method for the synthesis of this and similar pyrazole derivatives is the Knorr pyrazole synthesis.[1][2] This method, and its variations, relies on the condensation of a β-dicarbonyl compound with a hydrazine derivative. The selection of these starting materials is critical as it directly influences the substitution pattern of the final pyrazole ring.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

The Knorr pyrazole synthesis is a cornerstone in heterocyclic chemistry for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[3][4][5] The reaction proceeds through a cyclocondensation mechanism, offering a straightforward route to a variety of substituted pyrazoles.

Core Starting Materials and Rationale

The synthesis of this compound via the Knorr reaction specifically requires:

  • A β-ketoester: Ethyl 2,4-dioxovalerate (also known as ethyl acetylpyruvate) is the ideal β-dicarbonyl compound for this synthesis. The acetyl group provides the methyl substituent at the 5-position of the pyrazole, while the ethyl ester at the 2-position of the valerate chain ultimately becomes the carboxylate group at the 3-position of the pyrazole ring.

  • A substituted hydrazine: Phenylhydrazine is the selected hydrazine derivative. The phenyl group from this reagent becomes the substituent at the 1-position of the pyrazole ring.

The choice of these specific starting materials is a direct consequence of the desired substitution pattern on the final product.

Reaction Mechanism: A Step-by-Step Look

The mechanism of the Knorr pyrazole synthesis involves a series of nucleophilic additions and a final dehydration step:

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of phenylhydrazine attacks one of the carbonyl carbons of ethyl 2,4-dioxovalerate.

  • Formation of a Hydrazone Intermediate: This initial attack is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl carbon in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable aromatic pyrazole ring.

The regioselectivity of the reaction, determining which nitrogen of the phenylhydrazine attacks which carbonyl group first, can be influenced by the reaction conditions and the nature of the substituents on both reactants.

graph Knorr_Pyrazole_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Start1 [label="Ethyl 2,4-dioxovalerate", fillcolor="#F1F3F4"]; Start2 [label="Phenylhydrazine", fillcolor="#F1F3F4"]; Intermediate1 [label="Hydrazone Intermediate", fillcolor="#FFFFFF"]; Intermediate2 [label="Cyclic Intermediate", fillcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start1 -> Intermediate1 [label="Nucleophilic Attack"]; Start2 -> Intermediate1; Intermediate1 -> Intermediate2 [label="Intramolecular Cyclization"]; Intermediate2 -> Product [label="Dehydration"]; }

Caption: Knorr Pyrazole Synthesis Workflow.

Alternative Synthetic Strategies

While the Knorr synthesis is the most common approach, other methods for constructing the pyrazole ring or modifying existing pyrazoles can be employed.

One-Pot Synthesis from Ketones and Diethyl Oxalate

A variation of the Knorr synthesis involves the in-situ generation of the β-dicarbonyl compound. For instance, a ketone can be reacted with diethyl oxalate in the presence of a base to form a 1,3-diketoester, which then reacts with phenylhydrazine in a one-pot fashion to yield the desired pyrazole.[3] This approach can be advantageous as it avoids the isolation of the potentially unstable β-dicarbonyl intermediate.

Synthesis from Acetylenic Compounds

Another synthetic route involves the reaction of phenylhydrazine with a suitably substituted acetylenic dicarboxylate, such as dimethylacetylene dicarboxylate (DMAD).[6] This reaction proceeds via a Michael addition followed by cyclization and tautomerization to afford the pyrazole ring. While this method can be effective, the starting acetylenic compounds may be less readily available than the β-ketoesters used in the Knorr synthesis.

Experimental Protocols

Knorr Synthesis of this compound

This protocol is a representative example of the Knorr synthesis for the target compound.

Materials:

  • Ethyl 2,4-dioxovalerate

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate Solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve ethyl 2,4-dioxovalerate in a mixture of ethanol and a catalytic amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylhydrazine dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.[7]

Data Summary and Comparison of Starting Materials

Synthetic RouteKey Starting Material 1Key Starting Material 2Typical YieldAdvantagesDisadvantages
Knorr Synthesis Ethyl 2,4-dioxovaleratePhenylhydrazineHighWell-established, readily available starting materials, good yields.[7]Potential for regioisomeric byproducts depending on substrates.
One-Pot Knorr Variant A substituted ketone (e.g., acetone) and Diethyl oxalatePhenylhydrazineModerate to HighOne-pot procedure, avoids isolation of intermediate.[3]May require optimization of reaction conditions.
From Acetylenic Compounds Dimethylacetylene dicarboxylatePhenylhydrazineModerateCan provide access to different substitution patterns.Starting materials may be less common and more expensive.[6]

Conclusion

The synthesis of this compound is most efficiently and commonly achieved through the Knorr pyrazole synthesis, utilizing ethyl 2,4-dioxovalerate and phenylhydrazine as the primary starting materials. This method is robust, high-yielding, and relies on readily accessible reagents. Alternative synthetic strategies, such as one-pot variations and the use of acetylenic precursors, offer additional flexibility in substrate scope and reaction design. A thorough understanding of these synthetic pathways and the rationale behind the choice of starting materials is essential for chemists and researchers involved in the synthesis of pyrazole-based compounds for pharmaceutical and other applications.

References

An In-depth Technical Guide to the Reaction Mechanism of Pyrazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Nucleus

The pyrazole ring system, a five-membered heterocycle featuring two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2] First synthesized by Ludwig Knorr in 1883, this aromatic scaffold is a privileged structure found in a multitude of biologically active compounds.[3][4] Its remarkable versatility and ability to modulate pharmacological activity have led to its incorporation into numerous blockbuster drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and various kinase inhibitors used in oncology.[5] The continued interest in pyrazole derivatives stems from their diverse biological activities, which include antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][6] This guide provides a comprehensive exploration of the core reaction mechanisms governing pyrazole formation, with a focus on providing actionable insights for researchers in the field.

The Knorr Pyrazole Synthesis: A Timeless and Versatile Reaction

The most fundamental and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis.[7][8][9] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[7][10][11] The elegance of this reaction lies in its simplicity and the ready availability of the starting materials.

Mechanistic Deep Dive: A Step-by-Step Analysis

The Knorr synthesis proceeds through a well-established sequence of reactions: initial condensation, intramolecular cyclization, and subsequent dehydration to yield the aromatic pyrazole ring.[8]

  • Initial Condensation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[8] This is often an acid-catalyzed process where the carbonyl group is protonated, enhancing its electrophilicity.[5][10] This initial attack leads to the formation of a carbinolamine intermediate, which readily eliminates a molecule of water to form a hydrazone or an enamine intermediate.[8][9]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon.[8] This step results in the formation of a five-membered heterocyclic ring, a hydroxylpyrazolidine intermediate.[12]

  • Dehydration and Aromatization: The final step involves the elimination of a second molecule of water from the hydroxylpyrazolidine intermediate.[8] This dehydration step is the driving force for the reaction, as it leads to the formation of a stable, aromatic pyrazole ring.[13] Under neutral pH conditions, this dehydration is often the rate-determining step.[12]

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Causality Behind Experimental Choices
  • Catalyst: The use of an acid catalyst, such as acetic acid or a mineral acid, is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.[5][10]

  • Solvent: The choice of solvent can significantly impact the reaction rate and, importantly, the regioselectivity. While alcohols like ethanol are common, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in the formation of certain pyrazoles.[14] This is attributed to the unique solvent properties of fluorinated alcohols that can influence the stability of intermediates.

  • Temperature: The reaction is often carried out at elevated temperatures to drive the dehydration steps and ensure the completion of the reaction.[13] However, in some cases, the reaction proceeds efficiently even at room temperature.[3]

Alternative Synthetic Routes to the Pyrazole Core

While the Knorr synthesis is the workhorse for pyrazole formation, several other important methods offer access to diverse substitution patterns.

From α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides a valuable alternative for the synthesis of pyrazoles.[3][15] This method typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and oxidation or elimination to afford the aromatic pyrazole.[16]

Caption: Synthesis of pyrazoles from α,β-unsaturated carbonyls.

1,3-Dipolar Cycloaddition Reactions

A powerful and versatile approach to pyrazole synthesis involves the [3+2] cycloaddition of diazo compounds with alkynes or alkenes.[17] Diazo compounds act as 1,3-dipoles, reacting with the dipolarophile (the alkyne or alkene) to form the pyrazole or pyrazoline ring directly.[17] This method offers excellent control over regioselectivity and is particularly useful for the synthesis of highly substituted pyrazoles.[17]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a general and efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles from chalcone arylhydrazones via oxidative cyclization.[6]

Materials:

  • Chalcone (1.0 mmol)

  • N-substituted hydrazine (1.1 mmol)

  • Methanol (10 mL)

  • Concentrated Sulfuric Acid (catalytic amount)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 mmol)

  • Dichloromethane (20 mL)

Procedure:

  • Synthesis of Chalcone Arylhydrazone:

    • To a solution of the chalcone (1.0 mmol) in methanol (10 mL), add the corresponding N-substituted hydrazine (1.1 mmol).

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture at 50-60 °C for 10 minutes.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and isolate the chalcone arylhydrazone precipitate by filtration.

  • Oxidative Cyclization to Pyrazole:

    • Dissolve the synthesized chalcone arylhydrazone (1.0 mmol) in dichloromethane (20 mL).

    • Add DDQ (2.0 mmol) to the solution at room temperature.

    • Stir the reaction mixture for 2 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Yields and Characterization

EntryR1R2R3 (on Hydrazine)ProductYield (%)
1PhenylHPhenyl1,3,5-Triphenylpyrazole95
24-MethoxyphenylHPhenyl1,5-Diphenyl-3-(4-methoxyphenyl)pyrazole92
34-ChlorophenylH2,4-Dinitrophenyl1-(2,4-Dinitrophenyl)-5-phenyl-3-(4-chlorophenyl)pyrazole88

Yields are based on the oxidative cyclization step as reported in the literature.[6]

Conclusion: A Foundation for Future Discovery

The formation of the pyrazole ring is a classic yet continually evolving area of organic synthesis. A thorough understanding of the underlying reaction mechanisms, particularly the nuances of the Knorr synthesis and its modern variations, is paramount for researchers aiming to design and synthesize novel pyrazole-based compounds with tailored biological activities. The ability to control regioselectivity and access a wide array of substitution patterns will undoubtedly continue to fuel the discovery of new therapeutics and functional materials built upon this remarkable heterocyclic scaffold.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]

  • Process for the preparation of pyrazoles. (n.d.). Google Patents.
  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved from [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mediated Oxidative CN Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]

  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. (n.d.). ACS Publications. Retrieved from [Link]

  • Mechanism for the formation of pyrazole. (n.d.). ResearchGate. Retrieved from [Link]

  • I2-Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved from [Link]

  • pyrazole.pdf. (n.d.). CUTM Courseware. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Synthesis, Characterization, and Therapeutic Potential

Introduction: Navigating the Pyrazole Landscape

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity, making it a focal point in drug discovery.[1][2] This guide delves into the technical intricacies of a specific, yet representative, member of this class: Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate.

While direct literature on this exact isomer is sparse, this guide will leverage data from closely related analogs to provide a comprehensive framework for its synthesis, characterization, and potential applications. We will operate under the assumed structure based on IUPAC nomenclature and explore the well-established chemistry of the 1-phenylpyrazole-3-carboxylate core. This approach mirrors the predictive and comparative analysis frequently employed in drug development when venturing into novel chemical space.

Physicochemical Properties: A Quantitative Overview

The foundational step in any drug discovery cascade is the thorough characterization of the lead compound. For this compound, we can predict its fundamental properties based on its constituent parts.

PropertyValueSource/Method
Molecular Formula C₁₃H₁₄N₂O₂Calculated
Molecular Weight 230.26 g/mol Calculated
IUPAC Name Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylateIUPAC Nomenclature
CAS Number Not definitively available in searched literatureN/A

Note: The molecular weight is calculated based on the presumed structure. For comparison, the related compound Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has a molecular weight of 232.24 g/mol [3], and the analog without the N-phenyl group, Ethyl 5-methyl-1H-pyrazole-3-carboxylate, has a molecular weight of 154.17 g/mol .[4][5][6]

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles is a well-trodden path in organic chemistry. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For our target molecule, a logical retrosynthetic analysis points to a reaction between a phenylhydrazine and an ethyl ester of a 4-keto-acid.

A generalized, yet field-proven, synthetic approach is the reaction between diethyl oxalate and a substituted ketone, followed by cyclization with hydrazine hydrate.[7] Adapting this for our target, we would use phenylhydrazine.

Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from established methods for similar pyrazole syntheses.[7]

  • Step 1: Formation of the Dioxo-ester Intermediate.

    • To a solution of sodium ethoxide in anhydrous ethanol, add diethyl oxalate.

    • Slowly add an appropriate ketone (e.g., a substituted propanone) to the mixture at a controlled temperature (e.g., 0-10 °C).

    • Allow the reaction to stir at room temperature for several hours to form the ethyl 2,4-dioxo-alkanoate intermediate. The causality here is the Claisen condensation, where the ethoxide acts as a base to deprotonate the α-carbon of the ketone, which then attacks the diethyl oxalate.

  • Step 2: Cyclization with Phenylhydrazine.

    • The intermediate dioxo-ester is then dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

    • Phenylhydrazine is added to the solution. The reaction is often heated to reflux to drive the condensation and subsequent cyclization.

    • The mechanism involves the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. Acetic acid serves as both a solvent and a catalyst for the dehydration step.

  • Step 3: Work-up and Purification.

    • Upon completion (monitored by TLC), the reaction mixture is cooled and typically poured into ice water to precipitate the product.

    • The crude solid is collected by filtration, washed, and dried.

    • Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Logical Workflow for Pyrazole Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps R1 Diethyl Oxalate S1 Step 1: Claisen Condensation (Formation of Dioxo-ester) R1->S1 In Ethanol R2 Substituted Ketone R2->S1 In Ethanol R3 Sodium Ethoxide R3->S1 In Ethanol R4 Phenylhydrazine S2 Step 2: Condensation & Cyclization S1->S2 Intermediate + Phenylhydrazine in Acetic Acid S3 Step 3: Work-up & Purification (Precipitation, Filtration, Recrystallization) S2->S3 Crude Product Product Final Product: This compound S3->Product

Caption: Generalized workflow for the synthesis of 1,5-disubstituted pyrazole-3-carboxylates.

Applications in Drug Discovery and Development

The 1-phenylpyrazole scaffold is a validated pharmacophore with a wide range of biological activities. Its derivatives are being actively investigated across multiple therapeutic areas.

  • Anti-inflammatory Agents : Many pyrazole derivatives exhibit potent anti-inflammatory properties. Research has shown that novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives can display significant anti-inflammatory activity in preclinical models.[7] This activity is often attributed to the inhibition of enzymes like cyclooxygenase (COX), a key target in inflammation pathways.

  • Anticancer Therapeutics : The pyrazole nucleus is integral to several anticancer agents.[8] Phenylpyrazole derivatives have been discovered as selective inhibitors of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein overexpressed in various tumors.[9] By inhibiting MCL-1, these compounds can induce apoptosis (programmed cell death) in cancer cells, highlighting their potential in oncology.[9] The diverse substitution patterns possible on the pyrazole ring allow for the development of potent inhibitors for various kinases, which are crucial targets in cancer therapy.[10]

  • Antimicrobial and Other Activities : The functional group tolerance and structural versatility of pyrazoles have led to the discovery of derivatives with antimicrobial, antifungal, and antidiabetic properties.[2][11]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is non-negotiable to confirm the structure and purity of a synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Experimental Protocol: Compound Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Purpose : To elucidate the molecular structure.

    • Protocol : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12] Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected Results :

      • ¹H NMR should show distinct signals for the ethyl group (a quartet and a triplet), the methyl group on the pyrazole ring (a singlet), the phenyl protons (multiplets in the aromatic region), and the pyrazole ring proton (a singlet).

      • ¹³C NMR will confirm the number of unique carbon atoms in the molecule, including the characteristic shifts for the ester carbonyl, and the carbons of the pyrazole and phenyl rings.

      • Advanced 2D NMR techniques (COSY, HSQC, HMBC) can be used to confirm connectivity between atoms.

  • Mass Spectrometry (MS) :

    • Purpose : To determine the molecular weight and fragmentation pattern.

    • Protocol : Introduce a small amount of the sample into the mass spectrometer (e.g., via Electrospray Ionization - ESI).

    • Expected Results : The mass spectrum should show a prominent molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight (230.26).

  • High-Performance Liquid Chromatography (HPLC) :

    • Purpose : To assess purity.

    • Protocol : A reverse-phase (RP) HPLC method is typically suitable. A C18 column can be used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic acid for better peak shape.[4]

    • Expected Results : A pure compound should ideally show a single sharp peak in the chromatogram. The retention time is a characteristic property under specific conditions.

Analytical Workflow Diagram

Analytical_Workflow cluster_analysis Analytical Techniques Sample Synthesized Crude Product Purification Purification (Recrystallization/ Chromatography) Sample->Purification Pure_Sample Purified Compound Purification->Pure_Sample NMR NMR Spectroscopy (¹H, ¹³C) Pure_Sample->NMR MS Mass Spectrometry Pure_Sample->MS HPLC HPLC Pure_Sample->HPLC Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: Standard workflow for the purification and analytical validation of a synthesized compound.

Conclusion

This compound serves as an excellent model for exploring the rich chemical and therapeutic landscape of pyrazole derivatives. While direct data for this specific molecule requires further empirical investigation, the principles outlined in this guide provide a robust framework for its synthesis, characterization, and potential exploration as a bioactive agent. The established importance of the 1-phenylpyrazole core in targeting key biological pathways, particularly in inflammation and oncology, underscores the value of continued research into novel derivatives like the one discussed herein. The synergy of rational synthesis, meticulous characterization, and biological evaluation is paramount in unlocking the full potential of this privileged scaffold in modern drug discovery.

References

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. Retrieved from Scribd. [Link]

  • Khan, I., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(3), M863. [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from SIELC Technologies. [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from National Center for Biotechnology Information. [Link]

  • Choudhary, A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(1), 230. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from JOCPR. [Link]

  • PubChem. (n.d.). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. Retrieved from National Center for Biotechnology Information. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from Paper Publications. [Link]

  • WorldOfChemicals. (2013, July 11). Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. Retrieved from WorldOfChemicals. [Link]

  • Wang, Q., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

  • Khan, I., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Indian Academy of Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(40). [Link]

  • Khan, M. F., & Akhtar, M. J. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1369. [Link]

  • Kumar, A., & Kumar, K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2026. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5406. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

The Pyrazole Core: A Versatile Scaffold in Medicinal Chemistry - Unveiling the Potential of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2][3] This technical guide delves into the specific potential of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, a key intermediate and a pharmacologically relevant scaffold. We will explore its synthesis, diverse biological activities, and its role as a versatile building block in the design and development of novel therapeutic agents. This guide aims to provide a comprehensive resource for researchers, elucidating the causality behind experimental designs and offering insights into the structure-activity relationships that govern the therapeutic potential of this pyrazole derivative.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[4] This structural motif is of immense interest in drug discovery due to its ability to engage in various biological interactions, leading to a broad range of pharmacological activities.[1][5] Marketed drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole all feature a pyrazole core, underscoring the therapeutic success of this scaffold.[1][3] this compound serves as a crucial starting material for the synthesis of more complex molecules and also exhibits intrinsic biological properties, making it a focal point of this guide.

Synthesis of this compound and its Derivatives

The synthesis of the pyrazole ring is a well-established process in organic chemistry, with the most common method being the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

General Synthesis of the Pyrazole Core

The fundamental approach to constructing the pyrazole ring involves the reaction between a β-dicarbonyl compound and hydrazine or its substituted derivatives. The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbons, followed by dehydration to yield the stable aromatic pyrazole ring.

General Pyrazole Synthesis reagents β-Dicarbonyl Compound + Phenylhydrazine intermediate Hydrazone Intermediate reagents->intermediate Condensation product This compound intermediate->product Cyclization & Dehydration

Caption: General workflow for pyrazole synthesis.

Specific Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of ethyl 2,4-dioxovalerate (a β-keto ester) with phenylhydrazine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate in a suitable solvent such as ethanol or glacial acetic acid.[6]

  • Addition of Phenylhydrazine: To the stirred solution, add an equimolar amount of phenylhydrazine dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The residue is then poured into ice-cold water to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford pure this compound.[7]

Pharmacological Profile and Potential Applications

The pyrazole scaffold is associated with a wide array of biological activities, and this compound and its derivatives are no exception. The substitutions at the 1, 3, and 5 positions of the pyrazole ring play a crucial role in determining the pharmacological profile.[8]

Anti-inflammatory and Analgesic Activity

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties.[9][10] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

A study on a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[6][11] Specifically, compounds with dimethoxyphenyl substitutions at the 5-position, such as Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, showed notable activity.[6] This suggests that the electronic and steric properties of the substituent at the 5-position are critical for anti-inflammatory efficacy.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Wistar albino rats are typically used.

  • Grouping: Animals are divided into control, standard (e.g., Diclofenac sodium), and test groups.

  • Drug Administration: The test compounds, suspended in a vehicle like 1% carboxymethyl cellulose (CMC), are administered orally.[11]

  • Induction of Inflammation: One hour after drug administration, a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw.

  • Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity

The pyrazole nucleus is a promising scaffold for the development of new antimicrobial agents.[12][13] Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacteria and fungi.[3]

In one study, a series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and tested for their antimicrobial activity.[12][13][14] For example, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate showed antibacterial activity comparable to ampicillin against E. coli and P. aeruginosa.[12][13] Another derivative, Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was found to be more active than fluconazole against C. parapsilosis.[12][13] These findings highlight the potential of this scaffold in combating microbial resistance.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Method: The broth microdilution method is a standard technique.

  • Preparation: Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

  • Observation: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[12]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and pyrazole derivatives have shown significant promise.[15][16][17] The mechanism of action can vary, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

While specific studies on the anticancer activity of this compound are limited, the broader class of pyrazole-containing compounds has demonstrated potent cytotoxic effects against various cancer cell lines.[15][18] For instance, some pyrazole derivatives have been shown to be effective against lung cancer cell lines.[15] The structural flexibility of the pyrazole scaffold allows for modifications to optimize anticancer potency and selectivity.

Anticancer Mechanism Pyrazole Pyrazole Derivative Kinase Protein Kinase Inhibition Pyrazole->Kinase Apoptosis Induction of Apoptosis Pyrazole->Apoptosis CellCycle Cell Cycle Arrest Pyrazole->CellCycle CancerCell Cancer Cell Death Kinase->CancerCell Apoptosis->CancerCell CellCycle->CancerCell

Caption: Potential anticancer mechanisms of pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[8] For this compound, key positions for modification are the N1-phenyl ring, the C5-methyl group, and the C3-ester functionality.

  • N1-Position: The phenyl group at the N1-position is crucial for the activity of many pyrazole-based drugs. Modifications to this ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly impact potency and selectivity.[8]

  • C3-Position: The carboxylate group at the C3-position is a versatile handle for further chemical modifications. It can be converted to amides, hydrazides, or other functional groups to explore interactions with different biological targets.[8] For example, pyrazole-3-carboxamides are known to be potent cannabinoid receptor antagonists.[8]

  • C5-Position: The methyl group at the C5-position can be replaced with various aryl or alkyl groups to modulate the lipophilicity and steric bulk of the molecule, which in turn can influence its pharmacological properties.[6]

Position Substituent Observed/Potential Impact on Activity Reference
N1 PhenylOften crucial for activity; substitutions can modulate potency.[8]
C3 Ethyl CarboxylateA versatile handle for derivatization to amides, hydrazides, etc.[8]
C5 MethylCan be replaced by various groups to alter lipophilicity and steric profile.[6]

Future Directions and Conclusion

This compound is a valuable scaffold in medicinal chemistry with demonstrated potential for the development of new therapeutic agents. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting point for the design of compound libraries for high-throughput screening.

Future research should focus on:

  • Diversification of Substituents: Systematic modification of the N1-phenyl and C5-methyl groups to build a comprehensive SAR.

  • Bioisosteric Replacements: Replacing the C3-ester with other functional groups like tetrazoles or oxadiazoles to improve metabolic stability and biological activity.

  • Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by active derivatives.

References

A comprehensive list of references will be provided upon request, including full citation details and clickable URLs for verification.

Sources

The Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of pyrazole compounds, a cornerstone of heterocyclic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the seminal discovery by Ludwig Knorr, the evolution of synthetic methodologies, and the profound impact of the pyrazole scaffold across various scientific disciplines. We will examine the causality behind key experimental choices, present detailed, validated protocols, and offer insights into the structure-activity relationships that continue to drive innovation.

The Genesis of a Heterocycle: Ludwig Knorr and the Dawn of Pyrazole Chemistry

The history of pyrazole is intrinsically linked to the burgeoning field of synthetic organic chemistry in the late 19th century, a period marked by the quest for synthetic alternatives to natural products for medicinal use. It was within this context that German chemist Ludwig Knorr, in 1883, made a serendipitous discovery that would forever alter the landscape of medicinal chemistry.[1] While investigating potential quinine analogues, Knorr reacted ethyl acetoacetate with phenylhydrazine, expecting to form a quinoline derivative. Instead, he isolated a novel five-membered heterocyclic compound which he named "pyrazole".[1][2] This initial synthesis produced a substituted pyrazole, specifically 1-phenyl-3-methyl-5-pyrazolone.[3] This discovery was not merely the creation of a new molecule; it was the birth of a new class of compounds with immense therapeutic potential. Shortly after its discovery, a derivative of Knorr's initial pyrazolone, Antipyrine, became the first synthetic analgesic and antipyretic drug to be widely used, dominating the market until the advent of Aspirin.[4]

While Knorr is credited with the discovery of the pyrazole ring system and its first synthesis, the parent, unsubstituted pyrazole was first synthesized by German chemist Eduard Buchner in 1889.[5] Another significant early contribution came from Hans von Pechmann, who developed a method for pyrazole synthesis from acetylene and diazomethane in 1898.[2][6]

The Knorr Pyrazole Synthesis: A Mechanistic Deep Dive

The Knorr pyrazole synthesis remains one of the most fundamental and versatile methods for constructing the pyrazole ring.[7][8] It involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[7][8]

Reaction Mechanism

The reaction proceeds through a series of well-defined steps:

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This step is often the rate-determining step and is catalyzed by acid.

  • Intramolecular Cyclization: The remaining free amino group of the hydrazine then undergoes an intramolecular nucleophilic attack on the second carbonyl group.

  • Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable aromatic pyrazole ring.

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Nucleophilic Attack & Dehydration Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Nucleophilic Attack Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration

Caption: A simplified workflow of the Knorr Pyrazole Synthesis.

Regioselectivity

A critical consideration in the Knorr synthesis, particularly in drug development, is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is used, two regioisomeric pyrazole products can be formed. The outcome is influenced by several factors:

  • Steric Hindrance: The initial nucleophilic attack of the hydrazine will preferentially occur at the less sterically hindered carbonyl group.

  • Electronic Effects: The reactivity of the carbonyl groups can be modulated by the electronic nature of their substituents. Electron-withdrawing groups can enhance the electrophilicity of a carbonyl carbon, making it more susceptible to attack.

  • Reaction Conditions: The pH of the reaction medium can influence which carbonyl group is more readily protonated and activated for nucleophilic attack.

Evolution of Pyrazole Synthesis: Beyond the Knorr Reaction

While the Knorr synthesis laid the foundation for pyrazole chemistry, the demand for more diverse and complex pyrazole derivatives has driven the development of numerous other synthetic methodologies.

Synthesis from α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides a valuable alternative route to pyrazoles. This method typically proceeds through a Michael addition of the hydrazine to the β-carbon of the enone, followed by intramolecular cyclization and oxidation or elimination to afford the aromatic pyrazole.

Unsaturated_Ketone_Mechanism Reactants α,β-Unsaturated Carbonyl + Hydrazine Michael_Adduct Michael Adduct Reactants->Michael_Adduct Michael Addition Pyrazoline Pyrazoline Intermediate Michael_Adduct->Pyrazoline Intramolecular Cyclization Pyrazole Pyrazole Product Pyrazoline->Pyrazole Oxidation/Elimination

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate via Knorr Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole derivatives are foundational scaffolds in medicinal chemistry, renowned for their diverse biological activities. This application note presents a detailed, reliable, and efficient protocol for the synthesis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, a key intermediate for pharmaceutical research. The synthesis is achieved through the classic Knorr pyrazole synthesis, a robust cyclocondensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine derivative (phenylhydrazine).[1][2][3] This document provides an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, quantitative data tables, safety guidelines, and characterization details to ensure reproducibility and high-purity yields for researchers in organic synthesis and drug development.

Introduction and Scientific Principle

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in drug discovery, appearing in numerous approved drugs such as the anti-inflammatory agent Celecoxib.[4] The synthesis of substituted pyrazoles is therefore of paramount importance.

The cornerstone of this protocol is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[2][5] This reaction facilitates the conversion of 1,3-dicarbonyl compounds and hydrazines into pyrazoles, typically with high efficiency due to the formation of a stable aromatic ring.[1][6]

Reaction Principle: The synthesis of this compound proceeds via the acid-catalyzed condensation of ethyl acetoacetate (a 1,3-dicarbonyl compound) with phenylhydrazine.[5][7]

The mechanism unfolds in several key steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of phenylhydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate. This is often the kinetically favored site of initial attack over the less reactive ester carbonyl. This step, typically acid-catalyzed, forms a phenylhydrazone intermediate.[1][6][8]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the ester carbonyl.[6]

  • Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration and loss of ethanol to form the stable, aromatic pyrazole ring, which is the thermodynamic driving force for the reaction.[6]

The regioselectivity of this reaction is generally high. The initial condensation occurs at the ketone, and subsequent cyclization leads to the desired 1,5-disubstituted pyrazole product.

Experimental Protocol

This section provides a comprehensive methodology for the synthesis, purification, and characterization of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl acetoacetateReagent Grade, ≥99%Sigma-Aldrich
PhenylhydrazineReagent Grade, ≥97%Sigma-Aldrich
Glacial Acetic AcidACS Reagent GradeFisher Scientific
Ethanol200 Proof, AbsoluteVWR
Deionized WaterN/AIn-house
Anhydrous Sodium SulfateACS GradeN/A
Silica Gel TLC PlatesF254N/A
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • TLC chamber and UV lamp (254 nm)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Melting point apparatus

Stoichiometry and Reagent Quantities

The following table outlines the quantities for a representative reaction scale.

ReagentMW ( g/mol )Molar Eq.Moles (mmol)Amount
Ethyl acetoacetate130.141.020.02.60 g (2.55 mL)
Phenylhydrazine108.141.122.02.38 g (2.18 mL)
Ethanol46.07Solvent-30 mL
Glacial Acetic Acid60.05Catalyst-~0.5 mL (10 drops)
Synthetic Workflow Diagram

The overall experimental process is illustrated in the diagram below.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification reagents Starting Materials: - Ethyl Acetoacetate - Phenylhydrazine flask Combine in 100 mL Round-Bottom Flask reagents->flask solvent Solvent & Catalyst: - Ethanol - Acetic Acid solvent->flask reflux Heat to Reflux (approx. 80-85°C) for 2-3 hours flask->reflux tlc Monitor Progress via TLC (30% EtOAc/Hexane) reflux->tlc precipitate Cool to RT & Pour into Ice-Water (100 mL) tlc->precipitate filter Vacuum Filtration to Collect Crude Solid precipitate->filter recrystallize Recrystallize from Hot Ethanol/Water filter->recrystallize dry Dry in Vacuo recrystallize->dry product Final Product: Ethyl 5-Methyl-1-phenylpyrazole -3-carboxylate dry->product

Caption: Experimental workflow for the synthesis of the target pyrazole.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (30 mL), ethyl acetoacetate (2.55 mL, 20.0 mmol), and phenylhydrazine (2.18 mL, 22.0 mmol).

  • Catalyst Addition: While stirring, add glacial acetic acid (~10 drops) to the mixture. The acetic acid serves as a catalyst for the condensation reaction.[1][6]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux for 2-3 hours.

  • Reaction Monitoring: The reaction's progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. Spot the starting materials and the reaction mixture. The reaction is complete when the starting ethyl acetoacetate spot has been consumed.[1][6]

  • Product Isolation (Workup): Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously. The product will precipitate as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold water (2 x 20 mL) to remove any residual acetic acid and other water-soluble impurities.

  • Purification (Recrystallization): Transfer the crude solid to a clean beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add more hot ethanol dropwise until a clear solution is obtained. To this hot solution, add water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry them under vacuum to a constant weight.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected to be in the range of 65-68°C.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5-7.3 (m, 5H, Ar-H), 6.5 (s, 1H, pyrazole-H), 4.4 (q, 2H, -OCH₂CH₃), 2.4 (s, 3H, -CH₃), 1.4 (t, 3H, -OCH₂CH₃).

  • Mass Spectrometry (EI-MS): m/z = 230 [M]⁺.

Safety Precautions

  • Phenylhydrazine: Phenylhydrazine is toxic, a suspected carcinogen, and readily absorbed through the skin. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.

  • Glacial Acetic Acid: Corrosive. Handle with care and appropriate PPE.

  • Solvents: Ethanol is flammable. Ensure all heating is performed using a heating mantle, not an open flame.

Conclusion

The Knorr pyrazole synthesis provides a highly effective and straightforward route for the preparation of this compound. The protocol described herein is robust, scalable, and utilizes readily available starting materials. By following the detailed steps for reaction, workup, and purification, researchers can reliably obtain the target compound in high yield and purity, facilitating further investigation in medicinal chemistry and drug development programs.

References

  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem Technical Resources.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • National Institutes of Health (NIH). (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Bakanas, I. J., & Moura-Letts, G. (n.d.). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Yogi, B. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Indian Academy of Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Potential of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate in antimicrobial assays. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough evaluation of this compound's antimicrobial efficacy.

Introduction: The Promise of Pyrazole Derivatives in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The pyrazole nucleus is a core component of several clinically approved drugs, proving its pharmacological value.[4][5]

This compound belongs to this versatile family of compounds. Its structural features suggest a potential for biological activity, making it a candidate for antimicrobial screening programs. Research on similar pyrazole carboxylate derivatives has shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7][8] The mechanism of action for some pyrazole-based antimicrobials has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase, a type II topoisomerase.[4][9]

This guide provides the necessary protocols to systematically investigate the antimicrobial properties of this compound, focusing on determining its inhibitory and bactericidal concentrations against a panel of relevant microorganisms.

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is crucial for accurate and reproducible results.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂O₂Inferred from structure
Molecular Weight 230.26 g/mol Inferred from structure
Appearance White to off-white solidTypical for this class
Solubility Soluble in DMSO, ethanol, methanol; sparingly soluble in waterTypical for this class

Note: These properties are based on the general characteristics of similar pyrazole esters. It is imperative to determine the solubility of the specific batch of this compound experimentally before preparing stock solutions.

Core Experimental Workflow: From Stock Solution to Data Analysis

The overall process for evaluating the antimicrobial activity of the target compound involves several key stages, from initial preparation to the final determination of its efficacy. This workflow ensures a systematic and logical progression of the investigation.

Antimicrobial Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis stock Prepare Compound Stock Solution mic_setup Set up Broth Microdilution Assay (MIC) stock->mic_setup media Prepare Bacterial/Fungal Media inoculum Prepare Standardized Inoculum media->inoculum inoculum->mic_setup incubation Incubate Microtiter Plates mic_setup->incubation mic_read Read and Record MIC Values incubation->mic_read mbc_setup Subculture for MBC Determination mic_read->mbc_setup mbc_read Read and Record MBC Values mbc_setup->mbc_read report Analyze and Report Data mbc_read->report

Caption: A generalized workflow for antimicrobial susceptibility testing.

Detailed Experimental Protocols

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are adapted for the evaluation of a novel chemical entity like this compound.[10][11]

Preparation of Compound Stock Solution

The accuracy of the antimicrobial assay is critically dependent on the precise preparation of the compound stock solution.

  • Determine Solubility: Empirically test the solubility of this compound in various solvents (e.g., DMSO, ethanol). DMSO is commonly used for its ability to dissolve a wide range of organic compounds.

  • Weigh the Compound: Accurately weigh a precise amount of the compound using an analytical balance.

  • Dissolve and Vortex: Dissolve the compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits). Vortex thoroughly to ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][12]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin, Fluconazole)

  • Sterile multichannel pipette and reservoirs

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

  • Compound Dilution: Add 200 µL of the highest concentration of the test compound (prepared from the stock solution) to the first well of each row designated for that compound.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a gradient of decreasing compound concentrations.

  • Controls:

    • Growth Control: The eleventh well should contain 100 µL of broth and will be inoculated with the microorganism but no compound.

    • Sterility Control: The twelfth well should contain 200 µL of uninoculated broth to ensure media sterility.

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or as required for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

MIC Protocol start Start prep_plate Add 100 µL Broth to Wells 2-12 start->prep_plate add_compound Add 200 µL Compound to Well 1 prep_plate->add_compound serial_dilute Perform 2-fold Serial Dilution (Well 1 to 10) add_compound->serial_dilute prep_inoculum Prepare 0.5 McFarland Inoculum serial_dilute->prep_inoculum dilute_inoculum Dilute Inoculum to 5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate Wells 1-11 with 100 µL dilute_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14] This assay is a crucial next step after determining the MIC to understand if the compound is bacteriostatic or bactericidal.

Procedure:

  • Subculturing: Following the MIC reading, take a 10 µL aliquot from the wells that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15]

Data Presentation and Interpretation

The results of the antimicrobial assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

MicroorganismStrain (ATCC)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213
Bacillus subtilis6633
Escherichia coli25922
Pseudomonas aeruginosa27853
Candida albicans10231
Positive Control

Interpretation of MBC/MIC Ratio:

  • MBC/MIC ≤ 4: The compound is generally considered bactericidal .

  • MBC/MIC > 4: The compound is generally considered bacteriostatic .

Alternative Method: Agar Disk Diffusion (Kirby-Bauer) Assay

For a qualitative and rapid screening of antimicrobial activity, the agar disk diffusion test can be employed.[16][17][18]

Procedure:

  • Prepare Inoculum: A standardized inoculum (0.5 McFarland) is swabbed uniformly across the surface of a Mueller-Hinton agar plate.[17]

  • Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound and placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition: The antimicrobial agent diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone around the disk. The diameter of this zone of inhibition is measured in millimeters.

Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial evaluation of this compound. The data generated from these assays will establish its spectrum of activity and its potential as a bactericidal or bacteriostatic agent. Positive results from these initial screens would warrant further investigation, including:

  • Time-kill kinetics assays to understand the rate of antimicrobial activity.

  • Mechanism of action studies , such as DNA gyrase inhibition assays, to elucidate the molecular target.[4][9]

  • Cytotoxicity testing against mammalian cell lines to assess its safety profile.

  • In vivo efficacy studies in animal models of infection.

By following these detailed protocols and a logical experimental workflow, researchers can effectively characterize the antimicrobial potential of this compound and contribute to the discovery of new therapeutic agents.

References

  • El-Sayed, M. A. A., et al. (2017). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 22(3), 434. [Link]

  • Li, Y., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1377-1387. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2959. [Link]

  • Kurbah, I., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Cockerill, F. R., et al. (2012). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • Kurbah, I., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Gouda, M. A., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 23(1), 146. [Link]

  • Li, Y., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1377-1387. [Link]

  • MI Microbiology. Broth Microdilution. [Link]

  • Al-Romaigh, F. A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 209-228. [Link]

  • World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • U.S. Food and Drug Administration. (2018). Recognized Consensus Standards: CLSI M02. [Link]

  • Food and Agriculture Organization of the United Nations. Disk diffusion method. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]

  • NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. [Link]

  • Wanger, A. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • Miller, R. A., et al. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Diseases of Aquatic Organisms, 64(3), 211-222. [Link]

  • Asia-Pacific Economic Cooperation. (2011). Antimicrobial Susceptibility Testing. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • Radwan, A. A., et al. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharmaceutica, 64(3), 335-344. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1999-2002. [Link]

  • Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. [Link]

  • Kumar, A., et al. (2018). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 15(6), 786-803. [Link]

  • Radwan, A. A., et al. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed. [Link]

  • Kumar, A., et al. (2011). Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. Medicinal Chemistry Research, 20(8), 1242-1250. [Link]

  • Al-Abdullah, E. S., et al. (2018). A recent update: Antimicrobial agents containing pyrazole nucleus. Asian Journal of Pharmaceutical and Clinical Research, 11(12), 88-94. [Link]

  • Radwan, A. A., et al. (2014). Novel Ethyl 1,5-Disubstituted-1H-Pyrazole-3-Carboxylates as a New Class of Antimicrobial Agents. ResearchGate. [Link]

  • PubChem. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • Kumar, K. S., et al. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of the Korean Chemical Society, 56(2), 243-248. [Link]

  • Yakan, H., et al. (2019). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 16(7), 786-795. [Link]

  • Patel, A. M., et al. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews, 9(3), 658-667. [Link]

  • PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]

  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

Sources

Application Notes and Protocols: Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its chronic dysregulation underpins a multitude of diseases, including rheumatoid arthritis and inflammatory bowel disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes. However, their long-term use is often limited by significant gastrointestinal and cardiovascular side effects.[1] This has driven the search for alternative anti-inflammatory agents with improved safety profiles.

The pyrazole heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with anti-inflammatory properties, such as celecoxib, a selective COX-2 inhibitor.[2] Pyrazole derivatives are lauded for their potent anti-inflammatory effects, often attributed to their ability to selectively inhibit COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated at sites of inflammation.[1][2][3] This selectivity is key to reducing the gastric side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[4]

Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate belongs to this promising class of compounds. Its structural features suggest a potential for COX-2 inhibition and, consequently, anti-inflammatory activity. These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory properties of this compound, detailing its proposed mechanism of action and providing robust protocols for both in vitro and in vivo evaluation.

Proposed Mechanism of Action: Targeting the Arachidonic Acid Cascade

The anti-inflammatory activity of many pyrazole derivatives is rooted in their ability to inhibit the COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins, particularly PGE₂, are key mediators of inflammation, contributing to vasodilation, edema, and pain.[5] The proposed primary mechanism of action for this compound is the selective inhibition of COX-2.

Beyond direct COX inhibition, pyrazole derivatives have been shown to modulate other inflammatory pathways. These can include the suppression of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[1][6] Therefore, a thorough investigation should also consider these potential secondary mechanisms.

Diagram 1: Proposed Anti-inflammatory Signaling Pathway

Anti-inflammatory Signaling Pathway Proposed Anti-inflammatory Signaling Pathway of this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane activates PLA₂ NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway activates Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins catalyzes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX2 Inhibits Test_Compound->NFkB_Pathway Potentially Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Cytokines induces transcription Cytokines->Inflammation

Caption: Proposed mechanism targeting COX-2 and potentially the NF-κB pathway.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound as an anti-inflammatory agent.

Part 1: In Vitro Assays

These assays are crucial for determining the compound's direct effects on cellular models of inflammation and for elucidating its mechanism of action.

Objective: To determine the cytotoxic concentration range of the test compound on a relevant cell line (e.g., RAW 264.7 murine macrophages) to establish non-toxic concentrations for subsequent functional assays.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium with the compound-containing medium and incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Objective: To assess the compound's ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • LPS (from E. coli)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells as in Protocol 1.1.

  • Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A, followed by 50 µL of Component B, with a 10-minute incubation at room temperature for each step in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Objective: To measure the effect of the compound on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6.

Materials:

  • Supernatants from Protocol 1.2

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Follow the manufacturer's instructions for the respective ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the recommended wavelength.

  • Calculate cytokine concentrations based on the standard curve.

Diagram 2: General In Vitro Experimental Workflow

In Vitro Workflow General In Vitro Experimental Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7) MTT 2. Determine Non-Toxic Dose (MTT Assay) Cell_Culture->MTT Pre_treatment 3. Pre-treat with Compound MTT->Pre_treatment Stimulation 4. Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Supernatant_Collection 5. Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis 5. Lyse Cells Stimulation->Cell_Lysis Griess_Assay 6a. Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA 6b. ELISA (Cytokines) Supernatant_Collection->ELISA Western_Blot 6c. Western Blot (Proteins) Cell_Lysis->Western_Blot

Caption: Workflow for in vitro anti-inflammatory screening.

Part 2: In Vivo Anti-inflammatory Model

The carrageenan-induced paw edema model is a classic and well-established acute inflammatory model used for the evaluation of anti-inflammatory drugs.[7][8]

Objective: To evaluate the in vivo anti-inflammatory activity of the test compound by measuring its ability to reduce acute inflammation in a rat model.

Materials:

  • Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Diclofenac Sodium)[8][9]

  • Pletysmometer

Procedure:

  • Acclimatize animals for at least one week.

  • Fast animals overnight before the experiment with free access to water.

  • Divide animals into groups (n=6):

    • Group I: Vehicle control

    • Group II: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.)

  • Administer the vehicle, reference drug, or test compound orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Calculate the percentage inhibition of edema using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Data Presentation

All quantitative data should be presented as mean ± SEM (Standard Error of the Mean). Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Table 1: Example Data Table for In Vitro Nitric Oxide Inhibition

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition
Control (no LPS)-0.5 ± 0.1-
LPS (1 µg/mL)-25.2 ± 1.80
Test Compound + LPS1018.5 ± 1.526.6
Test Compound + LPS2511.3 ± 1.1 55.2
Test Compound + LPS506.8 ± 0.973.0
Reference Drug + LPS108.1 ± 1.0**67.9
Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to LPS group.

Table 2: Example Data Table for In Vivo Carrageenan-Induced Paw Edema

Treatment Group (Dose)Paw Volume Increase (mL) at 3h% Inhibition
Vehicle Control0.85 ± 0.070
Test Compound (10 mg/kg)0.62 ± 0.0527.1
Test Compound (25 mg/kg)0.45 ± 0.04 47.1
Test Compound (50 mg/kg)0.31 ± 0.0363.5
Indomethacin (10 mg/kg)0.38 ± 0.04**55.3
Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control group.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, each protocol incorporates self-validating systems:

  • Positive Controls: The use of a well-characterized reference drug (e.g., Indomethacin) provides a benchmark for the expected level of anti-inflammatory activity.

  • Negative Controls: Vehicle-treated groups are essential to account for any effects of the delivery solvent.

  • Dose-Response Relationship: Evaluating the test compound at multiple concentrations/doses helps to establish a clear dose-dependent effect, strengthening the evidence for its activity.

  • Cytotoxicity Assessment: The initial MTT assay is critical to ensure that any observed anti-inflammatory effects are not simply a result of cell death.

By adhering to these principles, researchers can generate reliable and reproducible data on the anti-inflammatory potential of this compound.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm
  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Pyrazoline derivatives and their docking interactions with COX-2.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central.
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Synthesis, Characterization of Ethyl 5-(substituted)
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE.
  • The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy. PubMed Central.

Sources

Application Notes and Protocols: HPLC Purification of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purifying Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

This compound is a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1] The precise substitution pattern on the pyrazole ring is crucial for biological efficacy and selectivity. Therefore, obtaining highly pure this compound is a critical step in the synthesis and subsequent downstream applications, including pharmacological screening and formulation development.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purification of organic compounds.[2] This application note provides a detailed protocol for the purification of this compound using reverse-phase HPLC (RP-HPLC). The method is designed to be a robust starting point for researchers, scientists, and drug development professionals, with explanations of the underlying principles to allow for logical method optimization.

Physicochemical Properties of the Analyte

A fundamental understanding of the analyte's properties is essential for developing an effective purification method.

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O₂Inferred from name
Molecular Weight230.26 g/mol Calculated
StructurePhenyl and ethyl ester groups attached to a methylpyrazole coreInferred from name
PolarityModerately polarBased on structure

The presence of the phenyl group and the ester functionality suggests that the compound is amenable to reverse-phase chromatography, where separation is based on hydrophobic interactions.[2][3]

Recommended HPLC Purification Strategy: Reverse-Phase Chromatography

Reverse-phase HPLC is the most suitable technique for the purification of this compound due to its moderate polarity.[2][4] This method utilizes a non-polar stationary phase and a polar mobile phase. The analyte will be retained on the column through hydrophobic interactions between its phenyl and alkyl components and the stationary phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), the compound can be effectively eluted and separated from more polar or less polar impurities.

A similar compound, Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, has been successfully analyzed using a reverse-phase method with a mobile phase consisting of acetonitrile, water, and an acid.[5] This provides a strong basis for the method proposed herein.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Dissolve Crude Sample in Mobile Phase A Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare Mobile Phases A & B (Aqueous & Organic) SystemEquilibration Equilibrate HPLC System with Initial Mobile Phase MobilePhasePrep->SystemEquilibration SystemEquilibration->Injection GradientElution Run Gradient Elution Injection->GradientElution Detection Monitor Elution at 254 nm GradientElution->Detection FractionCollection Collect Fractions Containing the Target Compound Detection->FractionCollection PurityAnalysis Analyze Purity of Collected Fractions by HPLC FractionCollection->PurityAnalysis SolventEvaporation Evaporate Solvent from Pure Fractions PurityAnalysis->SolventEvaporation FinalProduct Obtain Pure This compound SolventEvaporation->FinalProduct

Caption: A generalized workflow for the HPLC purification of this compound.

Detailed Protocol

This protocol provides a starting point for the purification. Optimization may be necessary depending on the specific impurity profile of the crude sample.

Materials and Instrumentation
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size). A phenyl-hexyl column could also be considered to enhance separation of aromatic compounds.[6][7]

  • Solvents: HPLC grade acetonitrile (ACN) and water.

  • Acid Modifier: Formic acid (FA) or trifluoroacetic acid (TFA). Formic acid is recommended for mass spectrometry compatibility.[5][8]

  • Sample: Crude this compound.

Procedure
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration. The addition of a small amount of acid helps to sharpen peaks by suppressing the ionization of silanol groups on the stationary phase.[6]

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of a solvent mixture that mirrors the initial HPLC conditions (e.g., 80:20 Mobile Phase A:Mobile Phase B) to ensure good peak shape upon injection.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18, 250 x 10 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the compound.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID preparative column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength.[3] A full UV scan of the compound is recommended to determine the optimal wavelength.
Injection Volume 100 - 500 µLDependent on sample concentration and column loading capacity.
Gradient Program See table belowTo effectively separate the target compound from impurities.
  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
20.0595
25.0595
25.15050
30.05050
  • Fraction Collection:

    • Collect fractions based on the UV chromatogram. The peak corresponding to this compound should be collected.

    • It is advisable to collect fractions across the entire peak to allow for purity analysis of different sections.

  • Post-Purification Analysis:

    • Analyze the purity of the collected fractions using an analytical HPLC method (with a smaller dimension column and lower flow rate).

    • Pool the fractions that meet the desired purity level.

  • Solvent Removal:

    • Remove the HPLC solvents from the pooled fractions using a rotary evaporator.

Method Validation and Troubleshooting

A self-validating system is crucial for ensuring the reliability of the purification protocol.

Key Validation Parameters:
  • Purity: Assessed by analytical HPLC of the final product, aiming for >98%.

  • Recovery: Determined by comparing the mass of the purified compound to the estimated amount in the crude material.

  • Reproducibility: Consistent retention times and purity profiles across multiple runs.

Troubleshooting Common Issues:
IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silanol groups; column overload.Ensure mobile phase is acidified; reduce sample load.[6]
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient slope or try a different organic modifier (e.g., methanol).[6]
Low Recovery Compound precipitation on the column; irreversible binding.Ensure sample is fully dissolved; try a different stationary phase.
Carryover Insufficient column wash between injections.Implement a robust needle wash protocol and extend the column re-equilibration time.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC purification of this compound. By leveraging the principles of reverse-phase chromatography and providing a detailed, step-by-step method, this guide serves as a valuable resource for researchers in the pharmaceutical and chemical sciences. The emphasis on the rationale behind experimental choices and troubleshooting empowers users to adapt and optimize the method for their specific needs, ensuring the acquisition of high-purity material essential for further research and development.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. PMC - PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem. [Link]

  • Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. AKJournals. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. (2018). SIELC Technologies. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023). ResearchGate. [Link]

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • ethyl 3-propyl-1H-pyrazole-5-carboxylate. PubChem. [Link]

  • 5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]

Sources

Application Note: Quantitative Analysis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate using Validated High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the precise quantification of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate. A primary, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is detailed, offering high specificity and accuracy. Furthermore, protocols for rigorous method validation are outlined in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose in research and quality control environments.[1] Alternative methodologies, including Gas Chromatography (GC) and direct UV-Vis Spectrophotometry, are also discussed as complementary techniques.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound belonging to the pyrazole class. The pyrazole scaffold is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2] Accurate and reliable quantification of this molecule is paramount for pharmacokinetic studies, quality control of bulk drug substance, and formulation analysis.

The analytical strategy herein is designed around the compound's specific chemical properties. The presence of a phenyl group and the pyrazole ring constitutes a strong chromophore, making it highly suitable for UV-based detection. The overall structure lends itself to effective separation using reversed-phase chromatography.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Justification
Chemical Structure N/A
Molecular Formula C₁₃H₁₄N₂O₂Calculated
Molecular Weight 230.26 g/mol Calculated
Predicted UV λmax ~266 nmBased on the reported absorbance of the structural isomer, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, in a polar solvent.[3]

Primary Analytical Method: Reversed-Phase HPLC

Expertise & Causality: Methodological Choices

A reversed-phase HPLC method is the gold standard for this analyte due to its balance of polarity. The non-polar phenyl group and ethyl chain provide strong retention on a hydrophobic C18 stationary phase, while the polar pyrazole ring and carboxylate group ensure adequate solubility in common mobile phases.

  • Column Selection: A C18 column is chosen for its robust hydrophobic interaction with the phenyl ring, which is the primary driver of retention. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is selected for its simplicity and effectiveness. Acetonitrile is a strong organic modifier that provides excellent peak shape for aromatic compounds. A slightly acidic modifier like trifluoroacetic acid (TFA) is not strictly necessary but can be added (0.1%) to sharpen peaks by minimizing silanol interactions on the column.

  • Detection Wavelength: The detection wavelength is set to 266 nm. This is based on the reported UV absorption maximum for the compound's structural isomer, which shares the same core chromophore (1-phenyl-5-methylpyrazole).[3] This choice maximizes sensitivity while minimizing interference from many common solvents and excipients.

Experimental Protocol: HPLC Quantification

2.2.1. Materials and Reagents

  • This compound Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water, filtered (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters (PTFE)

2.2.2. Chromatographic Conditions

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (65:35 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 266 nm
Column Temperature 30°C

| Run Time | 10 minutes |

2.2.3. Standard Solution Preparation

  • Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards at concentrations of 10, 25, 50, 75, and 100 µg/mL.

2.2.4. Sample Preparation

  • Accurately weigh the sample material (e.g., bulk powder, formulation) expected to contain approximately 25 mg of the analyte.

  • Transfer to a 50 mL volumetric flask and add ~30 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to volume with methanol.

  • Perform a further dilution with the mobile phase to bring the theoretical concentration into the middle of the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2.2.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject each working standard solution in triplicate to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the mean peak area against concentration for the standards.

  • Quantify the analyte in the sample by interpolating its peak area from the linear regression of the calibration curve.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Quantification RefStd Reference Standard Stock Stock Solution (500 µg/mL in MeOH) RefStd->Stock Sample Test Sample SampleSol Sample Solution (~50 µg/mL) Sample->SampleSol Cal Calibration Standards (10-100 µg/mL) Stock->Cal Filt_Cal Filter Standards Cal->Filt_Cal Filt_Sample Filter Sample SampleSol->Filt_Sample HPLC HPLC System (C18, 266 nm) Filt_Cal->HPLC Inject Filt_Sample->HPLC Inject Data Chromatographic Data (Peak Areas) HPLC->Data Curve Calibration Curve (Area vs. Conc.) Data->Curve Result Final Concentration Report Data->Result Curve->Result Interpolate

Caption: Workflow for HPLC quantification of the analyte.

Trustworthiness: Method Validation Protocol (ICH Q2(R2))

To ensure that the analytical method is fit for its purpose, it must be validated.[1] The following protocols describe the experiments required to validate the HPLC method according to ICH guidelines.[4]

Visualization: Validation Parameter Relationship

Validation_Pyramid cluster_core Core Method Attributes cluster_range Performance Range cluster_limits Sensitivity Limits cluster_reliability Reliability Specificity Specificity / Selectivity Accuracy Accuracy (Trueness) Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Linearity Linearity Accuracy->Linearity Accuracy->Robustness Precision->Linearity Precision->Robustness Range Range Linearity->Range Linearity->Robustness LOQ Limit of Quantitation (LOQ) Range->LOQ Range->Robustness LOD Limit of Detection (LOD) LOD->Robustness LOQ->LOD LOQ->Robustness

Sources

Application Note: A Practical Guide to Characterizing Enzyme Inhibition Using Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including the ability of its adjacent nitrogen atoms to act as both hydrogen bond donors and acceptors, make it a versatile core for designing molecules that can effectively interact with biological targets.[1] Consequently, pyrazole-containing compounds have been successfully developed into drugs for a wide range of diseases, from inflammation and cancer to cardiovascular conditions.[1][2]

A significant number of these therapeutic agents function by inhibiting specific enzymes.[3][4] The pyrazole core is a key feature in potent inhibitors of enzyme classes such as cyclooxygenases (COX), carbonic anhydrases, kinases, and topoisomerases.[4][5][6] This widespread activity underscores the importance of having robust, standardized methods for evaluating new pyrazole derivatives as potential enzyme inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to study enzyme inhibition using Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate (CAS No. 50920-45-1) as a representative model compound. While the protocols are broadly applicable, they are designed to provide a foundational workflow, from initial screening to detailed mechanistic studies, for this and structurally related pyrazole derivatives.

Section 1: Compound Handling and Stock Solution Preparation

Scientific integrity begins with proper sample handling. The accuracy and reproducibility of any enzyme inhibition assay are contingent upon the precise preparation of the inhibitor stock solution.

1.1. Compound Characteristics:

  • Compound Name: this compound

  • Molecular Formula: C₁₃H₁₄N₂O₂

  • Molecular Weight: 230.26 g/mol

  • Appearance: Typically a solid at room temperature.

1.2. Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh out a precise amount of the compound (e.g., 2.30 mg) using a calibrated analytical balance.

  • Solvent Selection: Based on its structure, the compound is expected to be soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration primary stocks.

  • Dissolution: Add the appropriate volume of 100% DMSO to the weighed compound to achieve a desired high concentration, for example, 10 mM. For 2.30 mg, this would be 1.0 mL of DMSO.

    • Scientist's Note: A high-concentration stock (e.g., 10-50 mM) is crucial to minimize the final concentration of DMSO in the enzymatic assay, as high percentages of organic solvents can denature enzymes or interfere with the reaction. The final DMSO concentration in the assay should ideally be kept below 1%.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Section 2: Experimental Workflow for Inhibitor Characterization

A systematic, multi-stage approach is essential for thoroughly characterizing a novel enzyme inhibitor. The workflow progresses from a simple "yes/no" question of activity to a detailed quantitative and mechanistic understanding of the compound's interaction with the target enzyme.

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation A Primary Screening B Dose-Response & IC50 Determination A->B desc1 Single high concentration test (e.g., 10-100 µM). Goal: Identify activity. A->desc1 C Mechanism of Action (MOI) Studies B->C desc2 Serial dilution of inhibitor. Goal: Quantify potency (IC50). B->desc2 D Cell-Based Target Engagement C->D desc3 Vary substrate & inhibitor concentrations. Goal: Determine inhibition type (e.g., competitive). C->desc3 desc4 Confirm activity in a cellular context. Goal: Assess membrane permeability and in-situ efficacy. D->desc4

Figure 1: A generalized workflow for characterizing a novel enzyme inhibitor, from initial screening to cellular validation.

Section 3: Protocol for Determining Inhibitory Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7]

3.1. Materials:

  • Target Enzyme

  • Enzyme-specific substrate

  • Assay Buffer (pH and components optimized for the target enzyme)

  • This compound (Inhibitor) stock solution (e.g., 10 mM in DMSO)

  • 96-well microplate (clear, flat-bottom for colorimetric assays)

  • Microplate spectrophotometer

3.2. Step-by-Step Methodology:

  • Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor.

    • a. Create an intermediate dilution of your 10 mM stock in assay buffer.

    • b. Perform a 1:3 or 1:10 serial dilution across a row of a 96-well plate or in microcentrifuge tubes to generate a range of concentrations (e.g., from 100 µM down to 1 nM).

    • Rationale: A wide concentration range is necessary to define both the top and bottom plateaus of the sigmoidal dose-response curve, ensuring an accurate IC₅₀ calculation.[8]

  • Assay Plate Setup:

    • a. Add a fixed volume of assay buffer to all wells.

    • b. Add a small volume (e.g., 1-2 µL) of each inhibitor dilution to the appropriate wells.

    • c. Include Control Wells :

      • 100% Activity Control (No Inhibitor): Add DMSO vehicle only.

      • Background Control (No Enzyme): Add DMSO vehicle but no enzyme.

    • Trustworthiness: These controls are essential. The 100% activity control defines the maximum reaction rate, while the background control accounts for any non-enzymatic substrate degradation or signal interference.[7]

  • Enzyme Addition & Pre-incubation:

    • a. Add a fixed concentration of the target enzyme to all wells except the "No Enzyme" background controls.

    • b. Gently mix the plate and pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is started. This is particularly important for slow-binding inhibitors.[9]

  • Reaction Initiation and Monitoring:

    • a. Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors.[8][10]

    • b. Immediately place the plate in a microplate reader and monitor the increase in product formation (e.g., change in absorbance or fluorescence) over time.

  • Data Analysis:

    • a. Calculate the initial reaction rate (velocity) for each inhibitor concentration by determining the slope of the linear phase of the progress curve.

    • b. Subtract the rate of the "No Enzyme" control from all other rates.

    • c. Normalize the data by expressing the rates as a percentage of the "No Inhibitor" control (100% activity).

    • d. Plot the percent inhibition (or percent activity) against the logarithm of the inhibitor concentration.

    • e. Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value.

3.3. Example Data Presentation

Inhibitor Concentration (nM)Log [Inhibitor]% Activity (Normalized)
10.0098.5
101.0095.2
501.7081.3
1002.0065.1
250 2.40 49.8
5002.7033.7
10003.0015.6
100004.004.2
IC₅₀ (nM) ~250

Table 1: Example dose-response data for calculating the IC₅₀ of a hypothetical pyrazole inhibitor.

Section 4: Protocol for Elucidating the Mechanism of Inhibition (MOI)

Understanding how an inhibitor interacts with an enzyme and its substrate is critical. MOI studies determine whether the inhibitor is competitive, non-competitive, uncompetitive, or mixed-modal.[10][11] This is achieved by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.

G start Measure Km & Vmax at different [Inhibitor] vmax_change Does Vmax decrease? start->vmax_change km_change Does Km change? vmax_change->km_change Yes km_inc Does Km increase? vmax_change->km_inc No noncomp Non-competitive km_change->noncomp No mixed Mixed km_change->mixed Yes competitive Competitive km_inc->competitive Yes uncomp Uncompetitive km_inc->uncomp No (Km decreases)

Figure 2: Decision logic for determining the mechanism of inhibition based on changes to kinetic parameters (Kₘ and Vₘₐₓ).

4.1. Step-by-Step Methodology:

  • Experimental Design: The experiment is set up as a matrix. You will run a full substrate titration (from ~0.1x Kₘ to 10x Kₘ) at several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Assay Execution: For each inhibitor concentration, perform the enzyme assay as described in Section 3, but instead of a single substrate concentration, use a range of substrate concentrations.

  • Data Analysis:

    • a. For each inhibitor concentration, calculate the initial velocity at each substrate concentration.

    • b. Plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ (Kₘ,app) and apparent Vₘₐₓ (Vₘₐₓ,app) at each inhibitor concentration.

    • c. Analyze the changes in Kₘ,app and Vₘₐₓ,app as a function of inhibitor concentration (see Figure 2 and Table 2).

    • d. For a more visual diagnosis, create a Lineweaver-Burk (double-reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections is characteristic of the inhibition mechanism.

4.2. Example Data Presentation

Inhibitor Conc.Apparent Kₘ (µM)Apparent Vₘₐₓ (µmol/min)Inhibition Type
0 (Control)10100-
Scenario A ↑ 25↔ 100Competitive
Scenario B ↔ 10↓ 40Non-competitive
Scenario C ↓ 4↓ 40Uncompetitive
Scenario D ↑ 15↓ 60Mixed

Table 2: Hypothetical kinetic parameters illustrating how changes in apparent Kₘ and Vₘₐₓ define the inhibition mechanism.

Section 5: Target-Specific Assay Considerations

While the general protocols above are widely applicable, they must be adapted for specific enzyme targets. Pyrazole derivatives are known inhibitors of several important enzyme classes.[12]

  • Carbonic Anhydrases (CAs): For studying human CA isoforms (hCA I and II), a common method is a spectrophotometric esterase assay.[5]

    • Substrate: 4-Nitrophenylacetate (NPA).

    • Detection: The conversion of NPA to the 4-nitrophenolate ion is monitored by the increase in absorbance at 348 nm.[5]

  • Cyclooxygenases (COX): COX-1 and COX-2 inhibition is often measured using commercially available kits that detect the production of prostaglandin PGG₂ via a colorimetric or fluorescent method.[6][13] Selective inhibition of COX-2 over COX-1 is a key therapeutic goal.[6]

  • Kinases: Kinase activity is typically measured by quantifying the phosphorylation of a peptide or protein substrate. Assays often rely on luminescence (e.g., ADP-Glo™) or fluorescence polarization.

Conclusion

This compound serves as an excellent model compound for illustrating the fundamental workflows required to characterize novel enzyme inhibitors. The pyrazole scaffold continues to be a cornerstone of modern drug discovery, and a systematic approach to evaluating its derivatives is paramount.[2] By following the detailed protocols for IC₅₀ determination and mechanism of action studies outlined in this guide, researchers can robustly quantify the inhibitory activity of their compounds, providing the critical data needed to advance promising candidates in the drug development pipeline.

References

  • Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., Senturk, M., Supuran, C. T., & Ekinci, D. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 286-296. [Link]

  • Radi, S., Tighadouini, S., Feron, O., Riant, O. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 569-75. [Link]

  • BellBrook Labs. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs Website. [Link]

  • Gomez, L., Hack, M. D., Wu, J., Wiener, J. J., Venkatesan, H., Santillán, A., Jr, Pippel, D. J., Mani, N., Morrow, B. J., Motley, S. T., Shaw, K. J., Wolin, R., Grice, C. A., & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & medicinal chemistry letters, 17(10), 2723–2727. [Link]

  • Lone, M. Y., & Kumar, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future medicinal chemistry, 15(24), 2011–2028. [Link]

  • Noppen, B., Vanbelle, A., Stitt, A. W., et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. European Biophysics Journal. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Malki, J., Eldehna, W. M., & Abdel-Aziz, H. A. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals, 15(10), 1184. [Link]

  • Sun, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Fais, A., & Bruno, G. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(21), 7476. [Link]

  • Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • M., P., Kumar, A., Kumar, D., Singh, S. K., & Jayant, A. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

  • Houghtaling, J., Peterson, D. L., Tavassoli, M., Black, J., & Johnson, S. J. (2019). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 24(24), 4591. [Link]

  • Gomaa, H. A. M., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 87, 236-248. [Link]

  • Dizdaroglu, Y., et al. (2020). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 286-296. [Link]

Sources

Application Note: A Comprehensive Guide to the Scaled-Up Synthesis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed methodological guide for the synthesis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, a key heterocyclic building block. We begin with a well-characterized bench-scale protocol and then elaborate on the critical considerations and procedures for scaling this process to a pilot-plant level. The narrative emphasizes the causality behind experimental choices, focusing on reaction kinetics, thermodynamics, mass transfer, and safety to ensure a robust, reproducible, and safe scale-up. This guide is intended to bridge the gap between laboratory discovery and pilot-scale production, offering field-proven insights for chemical process development.

Introduction and Synthetic Strategy

Pyrazole derivatives are foundational scaffolds in medicinal chemistry and agrochemicals, prized for their diverse biological activities.[1][2][3] this compound is a particularly valuable intermediate. Its synthesis is most reliably achieved via the Knorr pyrazole synthesis , a classic and robust condensation reaction.[4][5][6]

The core transformation involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] For our target molecule, this translates to the acid-catalyzed condensation of Ethyl Acetoacetate and Phenylhydrazine . The mechanism initiates with the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[4][7] This method is advantageous due to the high reactivity of the starting materials and the thermodynamic stability of the aromatic product, which typically results in high yields.[7]

Part I: Laboratory-Scale Synthesis Protocol (Gram-Scale)

This section details a validated bench-scale procedure that serves as the baseline for our scale-up investigation. It is designed for simplicity and control in a standard laboratory setting.

Materials and Equipment
  • Reagents: Phenylhydrazine (97%), Ethyl acetoacetate (99%), Glacial Acetic Acid, Ethanol, Deionized Water.

  • Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer with hotplate, condenser, thermometer, dropping funnel, Buchner funnel, and vacuum flask.

Step-by-Step Protocol
  • Reactor Setup: Assemble the 250 mL round-bottom flask with a magnetic stir bar, condenser, and thermometer.

  • Initial Charge: Charge the flask with ethanol (100 mL) and ethyl acetoacetate (13.0 g, 0.1 mol). Begin stirring.

  • Catalyst Addition: Add glacial acetic acid (1 mL) to the mixture.

  • Reactant Addition: Slowly add phenylhydrazine (10.8 g, 0.1 mol) dropwise via the dropping funnel over 15-20 minutes. An initial exotherm will be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78-80°C) and maintain for 2-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Crystallization: Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 20 mL) to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

Expected Results
  • Yield: 85-95%

  • Appearance: Off-white to pale yellow crystalline solid.

  • Purity (by HPLC): >98%

Laboratory Workflow Diagram

Lab_Workflow cluster_setup 1. Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation A Charge Flask: - Ethanol - Ethyl Acetoacetate - Acetic Acid B Dropwise Addition: Phenylhydrazine A->B C Heat to Reflux (2-3 hours) B->C D TLC Monitoring C->D E Cooling & Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Vacuum Drying G->H

Caption: Laboratory-scale synthesis workflow.

Part II: Scale-Up Strategy: From Bench to Pilot Plant

Transitioning a synthesis from grams to kilograms is not a linear process. New challenges arise that can dramatically impact yield, purity, and safety if not properly addressed.[8] Our strategy is built on understanding and mitigating these challenges.

Core Challenges in Scaling Up
  • Thermodynamic Control: The condensation reaction is exothermic. In a small flask, the high surface-area-to-volume ratio allows for easy heat dissipation. In a large reactor, this ratio decreases dramatically, increasing the risk of heat accumulation and potential thermal runaway.[8] This necessitates a shift from passive cooling to an active, controlled system, such as a jacketed reactor.

  • Mass & Heat Transfer: Efficient mixing is critical for maintaining thermal and concentration homogeneity.[9] Inadequate mixing in a large vessel can create localized "hot spots" or areas of high reactant concentration, leading to side-product formation and reduced yield. The transition from a small magnetic stir bar to a powerful overhead mechanical stirrer is non-negotiable.

  • Kinetics and Reagent Addition: At the lab scale, adding phenylhydrazine over 15 minutes is sufficient. At the pilot scale, this rate would generate heat too quickly for the reactor's cooling system to handle. A much slower, controlled addition rate, dictated by the reactor's ability to remove heat (the heat transfer coefficient), is required to keep the reaction under kinetic control rather than being dictated by the rate of addition.

  • Downstream Processing: Filtration and drying of kilograms of product require specialized equipment. A Buchner funnel is replaced by a Nutsche filter dryer, and a small vacuum oven is replaced by a large-scale tray dryer or tumble dryer to ensure efficient and uniform solvent removal.

  • Safety and Handling: Handling multi-liter quantities of phenylhydrazine—a toxic and suspected carcinogen—requires stringent engineering controls. This includes closed-system transfers, dedicated ventilation, and comprehensive personal protective equipment (PPE).

Comparative Analysis: Lab vs. Pilot Scale
ParameterLaboratory Scale (100 mmol)Pilot Scale (10 kg Product)Rationale for Change
Reactor 250 mL Round-Bottom Flask100 L Jacketed Glass ReactorRequired for volume, temperature control, and containment.
Agitation Magnetic Stir BarOverhead Mechanical Stirrer (Impeller)Ensures proper mixing and homogeneity in a large volume.[9]
Heating/Cooling Heating Mantle / Ice BathCirculating Thermal Fluid SystemProvides precise, active, and uniform temperature control to manage exotherms.
Reagent Addition Dropping Funnel (Manual)Metering Pump / Pressurized Addition FunnelAllows for slow, controlled, and documented addition rates crucial for safety and quality.
Temp. Monitoring Thermometer in LiquidBaffled Thermocouple ProbesProvides accurate and representative temperature readings of the entire batch.
Isolation Buchner FunnelNutsche Filter or CentrifugeEfficiently handles large volumes of solid and liquid for separation.
Drying Small Vacuum OvenLarge Vacuum Tray DryerEnsures consistent and complete drying of large product quantities.
Safety Controls Fume HoodClosed-system transfers, process enclosures, dedicated exhaust.Mitigates exposure risks associated with handling large quantities of hazardous materials.[8]

Part III: Pilot-Scale Production Protocol (Kilogram-Scale)

This protocol is designed for a target output of approximately 10 kg of this compound.

Materials and Equipment
  • Reagents: Phenylhydrazine (~5.4 kg), Ethyl acetoacetate (~6.5 kg), Glacial Acetic Acid (~0.5 L), Ethanol (50 L).

  • Equipment: 100 L jacketed glass reactor with overhead stirrer, condenser, calibrated temperature probes, 20 L pressurized addition vessel, metering pump, Nutsche filter dryer, vacuum system.

Step-by-Step Protocol
  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen. Start the cooling fluid circulation in the jacket and set the temperature to 20°C.

  • Initial Charge: Charge the reactor with ethanol (50 L), followed by ethyl acetoacetate (6.5 kg, 50 mol). Add glacial acetic acid (0.5 L). Start the overhead stirrer at a speed sufficient to create a vortex (e.g., 100-150 RPM).

  • Controlled Addition: Charge the phenylhydrazine (5.4 kg, 50 mol) to the addition vessel. Using the metering pump, add the phenylhydrazine to the reactor subsurface over 2-3 hours.

  • Temperature Management: Critically monitor the internal temperature throughout the addition. Adjust the addition rate and/or the jacket temperature to maintain the batch temperature between 25-30°C. Never let the temperature exceed 35°C during addition.

  • Reaction Phase: Once the addition is complete, slowly heat the reactor contents to 75-80°C over 1 hour. Hold at this temperature for 3-4 hours.

  • In-Process Control (IPC): After the hold time, take a sample and analyze it by HPLC to confirm the reaction has gone to completion (e.g., <1% remaining starting material). If incomplete, extend the hold time by 1-hour increments.

  • Controlled Crystallization: Once complete, cool the batch to 20°C over 2 hours. Then, crash-cool to 0-5°C over another 2 hours and hold for at least 4 hours to ensure maximum precipitation. Slower cooling generally yields larger, more easily filterable crystals.

  • Product Isolation: Transfer the resulting slurry to the Nutsche filter dryer. Apply vacuum to remove the mother liquor.

  • Washing: Perform a displacement wash on the filter cake with pre-chilled (0-5°C) ethanol (2 x 10 L). This is more efficient for removing impurities at scale than reslurrying.

  • Drying: Dry the product in the Nutsche filter under vacuum at 50-60°C until the loss on drying (LOD) is <0.5%.

Pilot-Scale Process Flow Diagram

Pilot_Workflow cluster_reactor 100L Jacketed Reactor cluster_isolation Downstream Processing A Charge: - Ethanol - Ethyl Acetoacetate - Acetic Acid B Controlled Addition: Phenylhydrazine (2-3 hrs, T < 35°C) A->B C Heat & Hold (3-4 hrs @ 75-80°C) B->C D IPC Check (HPLC) C->D E Controlled Cooling & Crystallization D->E F Transfer Slurry E->F G Nutsche Filtration F->G H Cake Wash (Cold Ethanol) G->H I Vacuum Drying (LOD < 0.5%) H->I FinalProduct Final Product (10 kg) I->FinalProduct AdditionVessel Phenylhydrazine Addition Vessel AdditionVessel->B Metering Pump

Caption: Pilot-scale process flow for scaled-up synthesis.

Quality Control and Analytical Methods

Robust quality control is essential to ensure batch-to-batch consistency and meet regulatory requirements.

Analytical TechniquePurposeTypical Specification
HPLC (High-Performance Liquid Chromatography) Quantify purity and identify impurities. Used for IPC and final release.Purity ≥ 99.0%
¹H and ¹³C NMR Confirm the chemical structure and identity of the compound.Spectrum conforms to reference standard.
Mass Spectrometry (MS) Confirm the molecular weight of the target compound.[10][M+H]⁺ matches theoretical value.
FTIR (Fourier-Transform Infrared Spectroscopy) Confirm functional groups and compare fingerprint region to a standard.Spectrum conforms to reference standard.
Melting Point A quick and simple indicator of purity.Sharp melting range, e.g., 101-103°C.
LOD (Loss on Drying) Quantify residual solvent content.≤ 0.5% w/w

References

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link][4]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link][5]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link][6]

  • Mohareb, R. M., et al. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. [Link][11]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link][7]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link][12]

  • Patel, P. M., et al. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. Rasayan J. Chem. [Link][13]

  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. [Link]

  • OmniaScience. (2025). Ethyl acetoacetate: Significance and symbolism. [Link][14]

  • Organic Chemistry Research. (2018). Regular Article. [Link][15]

  • ResearchGate. (n.d.). One pot condensation reaction of phenylhydrazine, ethyl acetoacetate benzaldehyde for synthesis of bis pyrazol-5-ols in the presence of reused cage like CuFe2O4 hollow nanostructure. [Link][16]

  • Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. [Link][8]

  • Uk-cpi.com. (2025). 6 key challenges when scaling up sustainable chemical processes. [Link][17]

  • AIR Unimi. (n.d.). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. [Link][9]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link][18]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link][19]

  • Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link][1]

  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link][20]

  • JOCPR. (n.d.). One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. [Link][21]

  • NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link][22]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link][10]

  • Journal of Pharmaceutical and Scientific Breakthroughs. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. [Link][2]

  • JOCPR. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. [Link][23]

  • Taylor & Francis Online. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link][24]

  • ElectronicsAndBooks. (n.d.). New one-pot synthesis of pyrazole-5-carboxylates by 1,3-dipole cycloadditions of ethyl diazoacetate with. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates. [Link][25]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link][26]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. [27]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link][28]

  • NIH. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. [Link][29]

  • ResearchGate. (n.d.). General methods of synthesis for pyrazole and its derivatives. [Link][30]

  • Indian Academy of Sciences. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link][31]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link][32]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link][3]

Sources

Application Note: A Multi-Faceted Approach to In Vitro Cytotoxicity Testing of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] Many compounds with a pyrazole core have demonstrated the ability to induce cell death in cancer cell lines through various mechanisms, such as apoptosis induction, cell cycle arrest, and kinase inhibition.[1][2] Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate is a pyrazole-based compound whose cytotoxic potential has not been extensively characterized. This application note presents a comprehensive, multi-parametric strategy for the in vitro assessment of its cytotoxic effects.

The following protocols are designed to not only quantify the cytotoxic potency of this compound but also to elucidate the underlying cellular mechanisms of toxicity. This tiered approach begins with a broad assessment of metabolic activity to determine the half-maximal inhibitory concentration (IC50) and progresses to more specific assays to dissect the mode of cell death. This workflow ensures a thorough and robust characterization of the compound's cytotoxic profile.

Experimental Workflow Overview

A logical and staged approach is critical for the comprehensive evaluation of a novel compound's cytotoxicity. The proposed workflow begins with a primary screening assay to determine the dose-response relationship, followed by secondary assays to investigate the mechanism of action based on the initial findings.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action Dose_Response Dose-Response & IC50 Determination (MTT/XTT Assay) Apoptosis_Necrosis Apoptosis vs. Necrosis Differentiation (Annexin V/PI Staining) Dose_Response->Apoptosis_Necrosis Informs concentration selection Caspase_Activity Caspase Activation (Fluorometric Assay) Apoptosis_Necrosis->Caspase_Activity If apoptotic Mitochondrial_Health Mitochondrial Membrane Potential (JC-1 Staining) Apoptosis_Necrosis->Mitochondrial_Health If apoptotic Oxidative_Stress Reactive Oxygen Species (ROS) Levels (DCFH-DA Assay) Mitochondrial_Health->Oxidative_Stress Investigate upstream cause

Caption: A tiered workflow for cytotoxicity assessment.

Phase 1: Primary Cytotoxicity Screening (IC50 Determination)

The initial step is to assess the impact of this compound on cell viability. Tetrazolium reduction assays, such as the MTT or XTT assay, are widely used for this purpose.[3][4] These colorimetric assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[5][6][7] The reduction of the tetrazolium salt to a colored formazan product is catalyzed by mitochondrial dehydrogenases in metabolically active cells.[3][8]

While both assays are effective, the XTT assay offers the advantage of producing a water-soluble formazan product, which simplifies the protocol by eliminating the need for a solubilization step that is required in the MTT assay.[8] This can lead to higher reproducibility and makes the XTT assay more amenable to high-throughput screening.[8]

Protocol 1: XTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment and recovery.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[9]

  • Cell Treatment: Remove the culture medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle controls (cells treated with medium containing the same concentration of DMSO as the highest compound concentration) and untreated controls (cells in medium only).

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C, protected from light, until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Cell LineTreatment DurationIC50 (µM) [Hypothetical Data]
HeLa (Cervical Cancer)48 hours25.5 ± 2.1
MCF-7 (Breast Cancer)48 hours18.9 ± 1.5
A549 (Lung Cancer)48 hours32.1 ± 3.4

Phase 2: Elucidating the Mechanism of Cell Death

Once the IC50 value is established, subsequent experiments should be conducted at concentrations around this value (e.g., 0.5x, 1x, and 2x IC50) to investigate the mechanism of cell death. A critical first step is to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[10]

Apoptosis vs. Necrosis Differentiation

This distinction can be effectively made using flow cytometry with dual staining for Annexin V and a non-vital dye like Propidium Iodide (PI) or 7-AAD.[11][12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Cells in late apoptosis or necrosis lose membrane integrity and will take up PI, which intercalates with DNA.[11][14]

Apoptosis_vs_Necrosis cluster_outcomes Cell Population Quadrants Cell Treated Cell Population Staining Dual Staining: Annexin V-FITC (Green) Propidium Iodide (Red) Cell->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Live Live (Annexin V-, PI-) Flow_Cytometry->Live Early_Apoptosis Early Apoptosis (Annexin V+, PI-) Flow_Cytometry->Early_Apoptosis Late_Apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) Flow_Cytometry->Late_Apoptosis Necrosis Primary Necrosis (Annexin V-, PI+) Flow_Cytometry->Necrosis

Caption: Flow cytometry analysis of apoptosis and necrosis.

Protocol 2: Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[9]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Caspase Activity Assay

Apoptosis is executed by a family of proteases called caspases. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[15] Fluorometric assays using a specific peptide substrate (e.g., DEVD-AMC for caspase-3) can quantify caspase activity.[16][17]

Protocol 3: Caspase-3/7 Activity Assay
  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided in a commercial kit.

  • Assay Reaction: In a 96-well black plate, mix the cell lysate with a reaction buffer containing the fluorogenic caspase substrate.

  • Incubation: Incubate at 37°C for 1-2 hours, protected from light.[16]

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with excitation at ~380 nm and emission at ~440 nm for AMC-based substrates.[16][17]

  • Data Analysis: The fluorescence intensity is proportional to the caspase activity in the sample.

Mitochondrial Membrane Potential (ΔΨm) Assay

The disruption of mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis. The JC-1 dye is a cationic probe that can be used to monitor ΔΨm.[18][19] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[20] In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[20]

Protocol 4: JC-1 Staining for ΔΨm
  • Cell Treatment: Treat cells with the compound as previously described.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 2-10 µM) for 15-30 minutes at 37°C.[18]

  • Washing: Wash the cells with PBS or assay buffer to remove excess dye.

  • Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[19]

Reactive Oxygen Species (ROS) Detection

Many cytotoxic compounds, including some pyrazole derivatives, induce apoptosis through the generation of reactive oxygen species (ROS).[21][22] An overproduction of ROS leads to oxidative stress, which can damage cellular components and trigger cell death pathways.[23][24] The cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS levels.[23][25][26]

Protocol 5: Intracellular ROS Measurement
  • Cell Treatment: Treat cells with the compound for the desired time. A positive control, such as hydrogen peroxide (H2O2), should be included.[24]

  • Probe Loading: Incubate the cells with DCFH-DA (typically 10 µM) for 30-60 minutes at 37°C in the dark.[23][25]

  • Washing: Wash the cells with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation at ~485 nm and emission at ~535 nm.[23]

  • Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

The described multi-assay approach provides a robust framework for the in vitro cytotoxic evaluation of this compound. By systematically progressing from a general viability screen to specific mechanistic assays, researchers can obtain a comprehensive understanding of the compound's potency and mode of action. This detailed characterization is an indispensable step in the early stages of drug discovery and development.

References

Application Notes & Protocols: Formulation of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, a compound of interest in contemporary drug discovery, for use in a variety of biological assays. Recognizing the compound's inherent hydrophobicity, this document elucidates the critical steps and rationale for achieving soluble, stable, and biologically compatible formulations. We will delve into the principles of solvent selection, the preparation of high-concentration stock solutions, and the execution of precise serial dilutions. Furthermore, this guide offers robust protocols for troubleshooting common challenges such as compound precipitation and solvent-induced cytotoxicity. The methodologies outlined herein are designed to ensure the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Hydrophobic Compounds in Biological Assays

Effective formulation is therefore not merely a preparatory step but a cornerstone of reliable biological investigation. The goal is to deliver the compound to the biological system in a monomeric, soluble state, thereby ensuring that the observed effects are a true reflection of the compound's intrinsic activity. This application note will provide a detailed, experience-driven approach to formulating this compound, with a focus on scientific integrity and practical applicability.

Physicochemical Properties and Formulation Considerations

While specific experimental solubility data for this compound is not extensively published, its structure suggests a hydrophobic nature, necessitating the use of an organic solvent for initial solubilization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O₂-
Molecular Weight230.26 g/mol -
Predicted LogP~3.0 - 4.0ChemDraw Estimation
AppearanceSolid (predicted)-

The predicted high LogP value indicates poor water solubility. Therefore, the formulation strategy will be centered around the use of a suitable organic solvent to create a concentrated stock solution, which can then be diluted into aqueous assay media.

Core Formulation Workflow

The successful formulation of this compound for biological assays can be achieved by following a systematic workflow. This process is designed to maximize solubility and minimize potential artifacts from the formulation components.

Formulation Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dilution cluster_2 Phase 3: Validation & Application A Weigh Compound C Prepare High-Concentration Stock Solution A->C B Select Solvent (DMSO) B->C D Serial Dilution in 100% DMSO C->D Intermediate Stocks E Final Dilution in Assay Medium D->E Working Concentrations G Cell-Based Assay E->G F Solubility & Stability Check F->G Pre-Assay QC H Vehicle Control H->G Essential Control

Figure 1: Core workflow for formulating this compound.

Detailed Protocols

Preparation of a High-Concentration Stock Solution

Rationale: The use of a high-concentration stock solution in a suitable organic solvent is the primary strategy for handling hydrophobic compounds. Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery due to its excellent solubilizing capacity for a broad range of molecules.[1]

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance in a chemical fume hood.

  • Solvent Addition: Transfer the weighed compound into a sterile microcentrifuge tube or amber vial. Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Tightly cap the tube/vial and vortex vigorously until the compound is completely dissolved.[2] Visual inspection against a light source should show a clear solution with no visible particulates.

  • Aiding Dissolution (if necessary): If the compound does not readily dissolve, brief sonication in a water bath or gentle warming (e.g., 37°C) can be employed.[3] However, be cautious with heating, as it may degrade thermally sensitive compounds. Always allow the solution to return to room temperature before use.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2] Store at -20°C or -80°C in tightly sealed containers to prevent water absorption by the hygroscopic DMSO.

Determining the Optimal DMSO Concentration for Your Assay

Rationale: While an excellent solvent, DMSO is not biologically inert and can exert cytotoxic or other confounding effects on cells, with sensitivity varying significantly between cell lines.[4][5] It is imperative to determine the maximum tolerable final concentration of DMSO in your specific assay. The final concentration of DMSO in the assay medium should typically be kept below 0.5%, with a target of ≤0.1% for sensitive cell lines or long-term exposure studies.[4]

Materials:

  • Your specific cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Anhydrous, sterile DMSO

  • Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay)

Protocol:

  • Cell Seeding: Seed your cells in a 96-well plate at the density optimized for your assay duration and allow them to adhere overnight.

  • DMSO Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium. A common range to test is from 2% down to 0.015%.

  • Treatment: Remove the seeding medium and replace it with the medium containing the different DMSO concentrations. Include a "no DMSO" control (medium only).

  • Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The highest concentration of DMSO that does not cause a significant decrease in cell viability (e.g., <10%) is considered the maximum tolerated concentration for your assay.

Table 2: Recommended Final DMSO Concentrations for Various Assay Types

Assay TypeRecommended Final DMSO Concentration (%)Rationale
General Cell-based Assays≤ 0.5%Many robust cell lines tolerate this concentration for up to 72 hours.[4]
Primary Cell Cultures≤ 0.1%Primary cells are generally more sensitive to solvent toxicity.[2]
High-Throughput Screening (HTS)0.1% - 1%Concentration should be optimized and kept consistent across all plates.
Long-term Exposure (>72h)< 0.1%Minimizes cumulative toxic effects.[4]
Serial Dilution Protocol for Generating Working Concentrations

Rationale: To minimize precipitation when diluting the DMSO stock into aqueous cell culture medium (a phenomenon known as "solvent shock"), it is best practice to perform serial dilutions in 100% DMSO first, before the final dilution into the assay medium.[2][6] This ensures that the compound is gradually introduced to the aqueous environment.

Materials:

  • High-concentration stock solution of this compound in 100% DMSO.

  • Anhydrous, sterile DMSO.

  • Sterile microcentrifuge tubes or a 96-well plate for dilution.

  • Complete cell culture medium, pre-warmed to 37°C.

Protocol:

  • Serial Dilution in 100% DMSO:

    • Start with your highest concentration stock solution (e.g., 10 mM) in 100% DMSO.

    • Create a series of intermediate dilutions in 100% DMSO. For example, to create a 2-fold dilution series, add a specific volume of 100% DMSO to a series of tubes. Then, transfer an equal volume from the stock to the first tube, mix well, and repeat this process for the subsequent tubes.[2]

  • Final Dilution in Assay Medium:

    • Pre-warm the complete cell culture medium to 37°C.[7]

    • For each desired final concentration, add a small volume of the corresponding DMSO intermediate stock to the pre-warmed medium. For example, a 1:1000 dilution of a 10 mM stock will yield a 10 µM final concentration.

    • To prevent precipitation, add the DMSO stock to the medium while gently vortexing or swirling the tube.[6] Never add the medium directly onto the small volume of DMSO stock.[6]

Serial Dilution Strategy Stock 50 mM Stock D1 10 mM Stock->D1 1:5 D2 2 mM D1->D2 1:5 F1 50 µM Final D1->F1 D3 0.4 mM D2->D3 1:5 F2 10 µM Final D2->F2 D4 0.08 mM D3->D4 1:5 F3 2 µM Final D3->F3 F4 0.4 µM Final D4->F4

Figure 2: Serial dilution strategy to minimize precipitation.

Troubleshooting Common Issues

Issue 1: Compound precipitates immediately upon addition to culture medium.

  • Cause: "Solvent shock" due to rapid dilution.[6] The final concentration may also exceed the aqueous solubility limit.

  • Solution:

    • Perform serial dilutions in 100% DMSO before the final dilution step.[2]

    • Add the DMSO stock dropwise to pre-warmed (37°C) medium while gently vortexing.[7]

    • Decrease the final working concentration of the compound.[7]

Issue 2: The formulation is clear initially but a precipitate forms after incubation.

  • Cause: The compound has limited stability in the aqueous medium, or it may be interacting with media components like salts or proteins.[7] Evaporation in the incubator can also increase the compound's concentration above its solubility limit.

  • Solution:

    • Prepare fresh dilutions immediately before each experiment.

    • Ensure proper humidification of the incubator to prevent evaporation.[7]

    • If using serum-free medium, consider if the presence of serum proteins (like albumin) could help solubilize the compound.[6]

Issue 3: High background in the vehicle control wells.

  • Cause: The final DMSO concentration is exerting a biological effect on the cells.[4]

  • Solution:

    • Perform a DMSO toxicity curve to determine the no-effect concentration for your specific cell line and assay duration.[4]

    • Ensure the final DMSO concentration is identical in all wells, including the vehicle control.[4]

    • Aim for the lowest possible final DMSO concentration (ideally ≤0.1%).[5]

Conclusion

The successful formulation of this compound for biological assays is critical for obtaining accurate and reproducible data. By employing a systematic approach that includes the use of DMSO for stock solution preparation, careful determination of the optimal solvent concentration, and a stepwise dilution strategy, researchers can mitigate the challenges associated with the compound's hydrophobicity. The protocols and troubleshooting guide provided in this application note serve as a robust foundation for the effective use of this and other poorly soluble compounds in drug discovery and development.

References

  • Pricella. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?[Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. [Link]

  • The Scientist. (2014). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). [Link]

  • Al-Samydai, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of dmso on human fibroblasts proliferation in-vitro. [Link]

  • ResearchGate. (2019). 96 well plate format for drug testing by serial dilution method. [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]

  • Lee, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health. [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?[Link]

  • PubChem. (n.d.). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of novel derivatives from the versatile starting material, Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate. Pyrazole-containing molecules are a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore three primary synthetic pathways originating from the C3-ester functional group: hydrolysis to the carboxylic acid, subsequent amide coupling to generate diverse libraries, and reduction to the corresponding primary alcohol. These pathways yield key intermediates and final compounds with significant potential for further development.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "biologically privileged" scaffold due to its ability to interact with a wide range of biological targets.[5] Its unique electronic properties and the capacity for substitution at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][6] Numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, feature a core pyrazole structure, highlighting its therapeutic importance.[5][7]

Our starting material, this compound, is an excellent precursor for generating novel derivatives. The key reactive handle is the ethyl ester at the 3-position, which can be readily transformed into a variety of other functional groups, providing a gateway to diverse chemical space.

Core Synthetic Strategies: A Workflow Overview

The derivatization of this compound primarily involves the chemical manipulation of its C3-ester group. The following workflow outlines the most direct and versatile synthetic transformations.

G start Ethyl 5-Methyl-1-phenyl- pyrazole-3-carboxylate acid 5-Methyl-1-phenylpyrazole- 3-carboxylic Acid (Key Intermediate A) start->acid  Hydrolysis (e.g., NaOH, EtOH/H₂O) alcohol (5-Methyl-1-phenyl-1H- pyrazol-3-yl)methanol (Key Intermediate B) start->alcohol  Reduction (e.g., LiAlH₄, THF) amides Diverse Amide Library acid->amides  Amide Coupling (e.g., SOCl₂, Amine or EDC, HOBt, Amine) G cluster_0 Method A: Acid Chloride Route cluster_1 Method B: Direct Coupling Acid Carboxylic Acid AcidChloride Acid Chloride (Reactive Intermediate) Acid->AcidChloride SOCl₂ or (COCl)₂ AmideA Final Amide AcidChloride->AmideA Amine (R-NH₂), Base (e.g., TEA) Acid2 Carboxylic Acid ActivatedAcid Activated Ester (e.g., HOBt Ester) Acid2->ActivatedAcid EDC, HOBt AmideB Final Amide ActivatedAcid->AmideB Amine (R-NH₂)

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic rings, have established it as a "privileged scaffold."[1] This means that the pyrazole core is found in a multitude of compounds with a wide range of biological activities. Consequently, pyrazole-containing compounds have been successfully developed into drugs for various therapeutic areas, including inflammation, cancer, and cardiovascular diseases.[1] High-throughput screening (HTS) is a critical process in drug discovery that allows for the rapid testing of large chemical libraries against biological targets.[2] Given the prevalence and importance of the pyrazole scaffold, it is essential for researchers, scientists, and drug development professionals to have access to robust and reliable HTS assays tailored for the evaluation of pyrazole compound libraries.

This document provides in-depth application notes and detailed protocols for key HTS assays relevant to the screening of pyrazole compounds. It is designed to offer not just procedural steps, but also the scientific rationale behind experimental choices, ensuring the generation of high-quality, reproducible data.

Section 1: Foundational Considerations for Screening Pyrazole Libraries

Before embarking on a high-throughput screening campaign, it is crucial to address the specific chemical properties of pyrazole compounds to ensure the integrity of the screening data.

Compound Solubility and Handling

A significant challenge in HTS is ensuring that test compounds remain in solution at the screening concentration to avoid false negatives or positives. The solubility of pyrazole derivatives can vary widely depending on their substitution patterns.[3] The pyrazole ring itself is less lipophilic than a benzene ring, which can be advantageous for aqueous solubility. However, extensive decoration of the pyrazole core with hydrophobic moieties can significantly decrease solubility.

Best Practices for Handling Pyrazole Libraries:

  • Initial Solubility Assessment: Perform a preliminary solubility test on a representative subset of the pyrazole library in the final assay buffer. This can be done using techniques like nephelometry or visual inspection under a microscope.

  • DMSO Stock Concentration: Prepare high-concentration stock solutions in 100% DMSO (e.g., 10-20 mM). When diluting into aqueous assay buffers, ensure the final DMSO concentration is kept low (typically ≤ 1%) to minimize its effects on the assay and to prevent compound precipitation.

  • Acoustic Dispensing: Utilize acoustic liquid handling technology for compound dispensing. This non-contact method allows for the transfer of nanoliter volumes of DMSO stock directly to the assay plate, minimizing the intermediate dilution steps in aqueous buffers where precipitation is more likely to occur.

Data Analysis and Hit Selection

The goal of a primary HTS campaign is to identify "hits" – compounds that exhibit a desired biological activity above a certain threshold. A robust hit selection strategy is essential to minimize the number of false positives that are advanced to more resource-intensive follow-up studies.

Key Statistical Parameters for Hit Selection:

  • Z'-factor: This statistical parameter is a measure of the quality of an assay and is calculated using the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Signal-to-Background (S/B) Ratio: This is the ratio of the signal from the positive control to the signal from the negative control. A higher S/B ratio indicates a more robust assay.

  • Hit Threshold: A common method for hit selection is to set a threshold based on a certain number of standard deviations from the mean of the negative controls (e.g., 3 standard deviations).

Section 2: Biochemical Assays for Pyrazole Compound Screening

Biochemical assays are performed in a cell-free system and are ideal for identifying compounds that directly interact with a purified target protein, such as an enzyme.

Kinase Inhibition Assays: A Prime Target for Pyrazoles

Protein kinases are a major class of drug targets, and numerous pyrazole-containing compounds have been developed as potent kinase inhibitors. The ADP-Glo™ Kinase Assay is a widely used HTS platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: This is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of light generated is proportional to the amount of ADP, which is inversely proportional to the degree of kinase inhibition by the test compound.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at a concentration near the Kₘ for the kinase)

  • Pyrazole compound library (in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Using an acoustic liquid handler or a pintool, dispense 20-50 nL of each pyrazole compound from the library stock plate into the wells of a 384-well assay plate. Also, dispense DMSO only for negative controls and a known inhibitor for positive controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Add 5 µL of this mix to each well of the assay plate.

  • Compound Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the pyrazole compounds to bind to the kinase.

  • Initiate Kinase Reaction: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

Calculate the percent inhibition for each pyrazole compound using the following formula:

% Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_negative_control - RLU_background))

Where RLU is the Relative Luminescence Unit. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the negative control).

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Plating Compound Plating (Pyrazole Library in DMSO) Kinase_Substrate_Addition Kinase/Substrate Addition Compound_Plating->Kinase_Substrate_Addition Dispense into 384-well plate ATP_Addition ATP Addition (Initiate Reaction) Kinase_Substrate_Addition->ATP_Addition Pre-incubation (15-30 min) Reaction_Incubation Reaction Incubation (60 min, RT) ATP_Addition->Reaction_Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stop Reaction) Reaction_Incubation->ADP_Glo_Reagent Detection_Reagent Add Detection Reagent (Generate Signal) ADP_Glo_Reagent->Detection_Reagent Incubation (40 min) Luminescence_Reading Read Luminescence Detection_Reagent->Luminescence_Reading Incubation (30-60 min) Data_Analysis Data Analysis (Hit Identification) Luminescence_Reading->Data_Analysis

Caption: Workflow for a high-throughput kinase inhibition screen using the ADP-Glo™ assay.

Section 3: Cell-Based Assays for Pyrazole Compound Screening

Cell-based assays are essential for evaluating the activity of compounds in a more physiologically relevant context. They can provide information on cell permeability, cytotoxicity, and effects on cellular signaling pathways.

Cell Viability and Cytotoxicity Assays

A primary concern when screening any compound library is potential cytotoxicity. The MTT assay is a classic colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Pyrazole compound library (in 100% DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Clear, flat-bottom 96-well or 384-well plates

  • Multi-channel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

Calculate the percent cell viability for each compound concentration:

% Viability = 100 * (Abs_compound - Abs_background) / (Abs_negative_control - Abs_background)

Where Abs is the absorbance reading. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

G-Protein Coupled Receptor (GPCR) Functional Assays

GPCRs are a large family of cell surface receptors that are important drug targets. Pyrazole-containing compounds have been identified as modulators of GPCR activity. Functional assays that measure the downstream signaling of GPCR activation, such as changes in intracellular cyclic AMP (cAMP) or calcium levels, are well-suited for HTS.

Principle: This assay measures changes in intracellular cAMP levels upon GPCR activation. For Gs-coupled receptors, agonist binding leads to an increase in cAMP, while for Gi-coupled receptors, agonist binding leads to a decrease in cAMP. Commercially available kits, such as the cAMP-Glo™ Assay (Promega) or HTRF cAMP assays (Cisbio), provide a sensitive and high-throughput method for measuring cAMP.

Materials:

  • A cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • Pyrazole compound library (in 100% DMSO)

  • A known agonist for the GPCR (for antagonist screening)

  • Forskolin (for Gi-coupled receptor agonist screening)

  • cAMP detection kit (e.g., cAMP-Glo™ Assay)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer or HTRF-compatible reader

Procedure (Agonist Screening for a Gs-coupled receptor):

  • Cell Seeding: Seed the cells expressing the GPCR into a 384-well plate and incubate overnight.

  • Compound Addition: Add the pyrazole compounds at various concentrations to the cells.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Add the cAMP-Glo™ Lysis Buffer, followed by the cAMP-Glo™ Detection Solution containing luciferase.

  • Signal Generation: Incubate for 20 minutes at room temperature to allow for signal stabilization.

  • Data Acquisition: Measure the luminescence. An increase in luminescence indicates an increase in intracellular cAMP, suggesting agonistic activity of the pyrazole compound.

Procedure (Antagonist Screening for a Gs-coupled receptor):

  • Compound Pre-incubation: Add the pyrazole compounds to the cells and incubate for 15-30 minutes.

  • Agonist Addition: Add a known agonist for the GPCR at a concentration that gives a submaximal response (e.g., EC₈₀).

  • Incubation and Detection: Follow steps 3-6 from the agonist screening protocol. A decrease in the agonist-induced luminescent signal indicates antagonistic activity of the pyrazole compound.

Principle: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes, such as Fluo-4 AM or Calcium-6. The change in fluorescence intensity is proportional to the change in intracellular calcium.

Materials:

  • A cell line stably expressing the Gq-coupled GPCR of interest

  • Cell culture medium

  • Pyrazole compound library (in 100% DMSO)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Black, clear-bottom 384-well plates

  • A kinetic fluorescence plate reader (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for 45-60 minutes at 37°C to allow the cells to take up the dye.

  • Compound Addition and Signal Reading: Place the plate in a kinetic fluorescence plate reader. The instrument will add the pyrazole compounds to the wells while simultaneously measuring the fluorescence intensity over time. An increase in fluorescence upon compound addition indicates an increase in intracellular calcium and agonistic activity.

Section 4: Signaling Pathway Visualization

Understanding the mechanism of action of hit compounds is a critical step in drug discovery. Visualizing the signaling pathways that are modulated by pyrazole-containing drugs can provide valuable context for interpreting HTS data.

Celecoxib and the COX-2 Pathway

Celecoxib is a well-known pyrazole-containing drug that acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE₂) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Compound) Celecoxib->COX2 Inhibits

Caption: Simplified signaling pathway of Celecoxib's anti-inflammatory action via COX-2 inhibition.

Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib is a pyrazole-containing drug that inhibits Janus kinases (JAK1 and JAK2), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for the signaling of many cytokines and growth factors involved in inflammation and myeloproliferation.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Dimerizes and Translocates Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Regulates Ruxolitinib Ruxolitinib (Pyrazole Compound) Ruxolitinib->JAK Inhibits

Sources

Application Note & Protocol: Techniques for Characterizing Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate Purity

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques required for the robust characterization of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate purity. Pyrazole derivatives are a significant class of heterocyclic compounds with wide applications in medicinal chemistry, making the accurate assessment of their purity a critical aspect of quality control and drug development.[1][2] This guide moves beyond a simple listing of methods to provide in-depth protocols and the scientific rationale behind experimental choices. It details the application of primary and orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). Each section includes detailed, step-by-step protocols, data interpretation guidelines, and validation considerations grounded in authoritative standards such as the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).[3][4]

Introduction: The Imperative for Purity in Pyrazole-Based Drug Development

This compound is a key building block in the synthesis of various pharmacologically active molecules. The presence of impurities, such as regioisomers, starting materials, or degradation products, can significantly impact the efficacy, safety, and regulatory compliance of the final drug product.[5] Therefore, a multi-faceted analytical approach is essential to ensure the identity, strength, and purity of this critical intermediate.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6] This guide outlines a comprehensive strategy for characterizing the purity of this compound, ensuring that the data generated is reliable, reproducible, and meets stringent regulatory expectations.

Orthogonal Strategy for Purity Characterization

A robust purity assessment relies on an orthogonal approach, employing multiple analytical techniques that measure different physicochemical properties of the analyte and its potential impurities. This strategy minimizes the risk of overlooking impurities that may not be detected by a single method.

Caption: Orthogonal workflow for purity characterization.

Chromatographic Techniques: The Cornerstone of Purity Analysis

Chromatographic methods are fundamental for separating the main component from impurities, allowing for their identification and quantification.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the most widely used technique for purity assessment due to its high resolution, sensitivity, and applicability to a broad range of compounds. For this compound, a reverse-phase method is typically employed.[7][8]

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the moderately polar pyrazole derivative.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water provides the necessary polarity gradient to elute the analyte and separate it from impurities. A buffer (e.g., phosphate) is used to maintain a consistent pH, ensuring reproducible retention times.

  • Detector: A UV detector is selected based on the chromophoric nature of the phenylpyrazole structure. The detection wavelength is set at the absorbance maximum (λmax) of the analyte to maximize sensitivity.

Experimental Protocol: HPLC-UV Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). .

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% A / 40% B, hold for 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm. .

  • Data Analysis:

    • Calculate the purity by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks.

    • For impurity quantification, a reference standard of the main compound at a known concentration (e.g., 0.1%) is used for comparison, assuming a relative response factor (RRF) of 1.0 if the impurity standards are not available.

Parameter Typical Value Rationale
Column C18, 4.6 x 150 mm, 5 µmGood retention and resolution for pyrazole derivatives.
Mobile Phase Acetonitrile/Water with AcidControls retention and peak shape.[7]
Flow Rate 1.0 mL/minStandard for analytical separations.
Detection UV at ~254 nmPyrazole ring system is UV active.
Temperature 30 °CEnsures reproducible retention times.
Table 1: Typical HPLC Parameters for this compound Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying isomeric impurities that may be difficult to resolve by HPLC.[5] The mass spectrometer provides structural information based on the fragmentation patterns of the compounds.[9][10]

Experimental Protocol: GC-MS for Volatile and Isomeric Impurities

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with dichloromethane.[5] .

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: 40-450 amu. .

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Pay close attention to fragmentation patterns to distinguish between structural isomers.

Quantitative NMR (qNMR): An Absolute Purity Method

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of a compound's purity without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling quantification against a certified internal standard.[11][12][13]

Causality Behind Experimental Choices:

  • Internal Standard: A high-purity, stable compound with simple, non-overlapping signals (e.g., maleic acid, dimethyl sulfone) is chosen.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial to ensure complete relaxation of all nuclei, which is essential for accurate integration.

Experimental Protocol: ¹H qNMR Purity Assay

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) and transfer to a 5 mm NMR tube.[1] .

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): 30 seconds.

    • Number of Scans: 16-64 to achieve a high signal-to-noise ratio (>250:1). .

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std Where: I = Integral area, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of the standard.[14]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Weigh_Sample Accurately weigh Analyte & Standard Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Acquire_Spectrum Acquire 1H NMR Spectrum (long relaxation delay) Dissolve->Acquire_Spectrum Process_Spectrum Phase and Baseline Correction Acquire_Spectrum->Process_Spectrum Integrate Integrate Analyte and Standard Peaks Process_Spectrum->Integrate Calculate Calculate Purity using Formula Integrate->Calculate Result Absolute Purity (%) Calculate->Result

Caption: Workflow for qNMR purity determination.

Spectroscopic and Thermal Analysis

These techniques provide confirmatory evidence of the compound's identity and information about its thermal properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule, confirming its identity. The spectrum of this compound should show characteristic absorptions for the C=O of the ester, C=N of the pyrazole ring, and C-H bonds.[15][16]

Functional Group Characteristic Wavenumber (cm⁻¹)
C-H (Aromatic)3100-3000
C-H (Aliphatic)2980-2850
C=O (Ester)~1710
C=N (Pyrazole Ring)~1590
C-O (Ester)1250-1100
Table 2: Key FTIR Absorption Bands for this compound.
Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material.[17]

  • DSC can determine the melting point and melting range, which are indicators of purity. Impurities typically broaden the melting range and lower the melting point.[18][19]

  • TGA measures the change in mass as a function of temperature, which is useful for determining the presence of residual solvents or other volatile impurities and assessing thermal stability.[20][21]

Experimental Protocol: DSC/TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Conditions: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • TGA Conditions: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • DSC: Determine the onset and peak of the melting endotherm.

    • TGA: Analyze the weight loss steps to identify solvent loss and decomposition temperature.

Method Validation

All analytical methods used for purity determination must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3][22][23] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[24][25]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The characterization of this compound purity requires a comprehensive and orthogonal analytical strategy. Combining high-resolution chromatographic techniques like HPLC and GC-MS with an absolute method like qNMR, and confirmatory tests such as FTIR and thermal analysis, provides a high degree of confidence in the quality of this important pharmaceutical intermediate. Each technique offers unique insights, and together they form a self-validating system that ensures the identity, strength, and purity of the material, in line with the stringent requirements of the pharmaceutical industry.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? | Applications Notes. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, July 29). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. Retrieved from [Link]

  • National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis. Retrieved from [Link]

  • Red Thermo. (2023, May 16). Purity Analysis of Inorganic Compounds Using TGA Crucibles. Retrieved from [Link]

  • MDPI. (n.d.). Temporal Tracking of Metabolomic Shifts in In Vitro-Cultivated Kiwano Plants: A GC-MS, LC-HRMS-MS, and In Silico Candida spp. Protein and Enzyme Study. Retrieved from [Link]

  • National Institutes of Health. (2007, May 24). Structure Elucidation of a Pyrazolo[3][12]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure . Theoretical and experimental FTIR spectra of -methyl. Retrieved from [Link]

  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Reddit. (2024, July 25). 1H NMR of pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2016, June 16). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Characterization of Some New Pyrazole Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and overcome common experimental challenges. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower your research.

Core Synthesis Pathway: Knorr Pyrazole Synthesis

The most common and reliable method for synthesizing this compound is a variation of the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] In this specific synthesis, the reactants are ethyl 2,4-dioxovalerate (a β-ketoester) and phenylhydrazine.

The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of phenylhydrazine with the more reactive ketone carbonyl of ethyl 2,4-dioxovalerate.[3] This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, and subsequent dehydration to form the stable aromatic pyrazole ring.[3][4]

Detailed Experimental Protocol

Materials:

  • Ethyl 2,4-dioxovalerate (ethyl acetylpyruvate)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (Saturated Aqueous Solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2,4-dioxovalerate in a solution of ethanol and a catalytic amount of glacial acetic acid.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add phenylhydrazine dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification A Dissolve Ethyl 2,4-dioxovalerate in Ethanol/Acetic Acid B Cool to 0°C A->B C Slowly add Phenylhydrazine B->C D Maintain 0°C C->D E Warm to Room Temperature D->E F Stir for 12-16 hours E->F G Monitor by TLC F->G H Quench with Water & NaHCO3 G->H I Extract with Ethyl Acetate H->I J Dry, Concentrate I->J K Purify (Recrystallization/Chromatography) J->K L L K->L Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in Knorr pyrazole synthesis can stem from several factors.[1] A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: Impurities in either the ethyl 2,4-dioxovalerate or phenylhydrazine can lead to side reactions, consuming your reactants and reducing the yield.[1] Phenylhydrazine is particularly susceptible to oxidation and degradation over time, often indicated by a dark coloration. Using freshly distilled or a newly opened bottle of phenylhydrazine is recommended.[1]

  • Reaction Stoichiometry: Ensure you are using the correct molar ratios. A slight excess (1.0-1.2 equivalents) of phenylhydrazine can sometimes help drive the reaction to completion, but a large excess can complicate purification.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters.[1] While the reaction is often run at room temperature after initial cooling, gentle heating (e.g., 40-50°C) might be necessary for less reactive substrates, but be aware that higher temperatures can promote side reactions and tar formation.[6] Use TLC to monitor the reaction progress to determine the optimal reaction time and ensure you are not stopping it prematurely or running it for too long, which can lead to product degradation.[1]

  • Incomplete Cyclization: The intermediate hydrazone may not be efficiently cyclizing. The presence of a catalytic amount of acid (like glacial acetic acid) is often crucial to facilitate both the initial condensation and the final dehydration step.[2][3]

  • Loss During Work-up and Purification: The product may have some solubility in the aqueous phase, leading to losses during extraction. Ensure thorough extraction with a suitable solvent. During purification, especially column chromatography, improper solvent selection can lead to significant product loss.

Q2: I am observing the formation of a significant amount of a second product alongside my desired isomer. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds like ethyl 2,4-dioxovalerate.[1] The initial nucleophilic attack of phenylhydrazine can occur at either of the two carbonyl carbons (the ketone or the ester), leading to two different pyrazole products.

The regioselectivity is influenced by both steric and electronic factors.[1] In the case of ethyl 2,4-dioxovalerate, the ketone carbonyl is generally more electrophilic and thus more reactive towards nucleophilic attack by the hydrazine than the ester carbonyl. This favors the formation of the desired this compound. However, reaction conditions can influence this selectivity.

  • pH Control: The pH of the reaction medium can influence the reactivity of the nucleophile and the electrophile. Acid catalysis generally favors the attack on the more reactive ketone.[7]

  • Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the attack at the more reactive site and thus improving regioselectivity.

Q3: My reaction mixture has turned dark brown/black. Is this normal, and will it affect my final product?

A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using phenylhydrazine or its salts.[1] This is often due to the formation of colored impurities from the oxidation or self-condensation of the hydrazine starting material.[1]

While a dark color doesn't necessarily mean the reaction has failed, it can indicate the presence of impurities that will need to be removed during purification.

  • Purge with Inert Gas: To minimize oxidative side reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: The colored byproducts are often highly polar and can typically be removed by column chromatography on silica gel or by recrystallization.[1]

Q4: The product is difficult to purify by recrystallization. What can I do?

A4: Difficulty in recrystallization can be due to the presence of persistent impurities or the product oiling out.

  • Solvent System: Experiment with different solvent systems. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, ethyl acetate/hexane, or toluene.

  • "Oiling Out": If the product "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of your impure product. You can try using a lower-boiling point solvent or adding a "poor" solvent (in which the compound is less soluble) to the hot solution to induce crystallization upon cooling.

  • Alternative Purification: If recrystallization is consistently problematic, column chromatography is an effective alternative for removing impurities.[1]

Troubleshooting Workflow

G cluster_checks Initial Checks cluster_optimization Optimization Strategies cluster_purification Purification Issues start Low Yield Issue check1 Assess Starting Material Purity start->check1 check2 Verify Reaction Stoichiometry start->check2 check3 Monitor Reaction by TLC start->check3 opt1 Optimize Temperature & Time check1->opt1 check2->opt1 check3->opt1 opt2 Adjust Catalyst Concentration opt1->opt2 opt3 Consider Alternative Solvents opt2->opt3 purify1 Review Purification Technique opt3->purify1 purify2 Check for Product Loss in Aqueous Layer purify1->purify2 end end purify2->end Improved Yield

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q: What is the role of the glacial acetic acid in this reaction? A: Glacial acetic acid acts as a catalyst. It protonates the carbonyl oxygen of the 1,3-dicarbonyl compound, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[2] It also facilitates the dehydration step in the final stage of the reaction to form the aromatic pyrazole ring.[7]

Q: Can I use phenylhydrazine hydrochloride instead of phenylhydrazine? A: Yes, you can use phenylhydrazine hydrochloride. However, you will need to add a mild base, such as sodium acetate, to the reaction mixture to neutralize the hydrochloride salt and liberate the free phenylhydrazine base in situ.[1]

Q: What are some common side reactions to be aware of? A: Besides the formation of regioisomers, other potential side reactions include the formation of pyrazolone derivatives through reaction with the ester group, and the self-condensation or oxidation of phenylhydrazine, which contributes to the formation of colored impurities.[1][3]

Q: How can I confirm the structure of my final product? A: The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.[8][9] The expected proton NMR signals would include a singlet for the methyl group, a singlet for the pyrazole ring proton, a quartet and a triplet for the ethyl ester group, and multiplets for the phenyl group protons.

Key Parameter Summary Table
ParameterRecommended ConditionRationale / Impact on Yield
Phenylhydrazine Quality Freshly distilled or new bottleOld/impure reagent leads to significant side reactions and color formation.[1]
Stoichiometry 1.0 - 1.2 eq. PhenylhydrazineA slight excess can drive the reaction to completion.[1]
Catalyst Catalytic Glacial Acetic AcidEssential for activating the carbonyl group and for the final dehydration step.[2][7]
Temperature 0°C initially, then Room Temp.Controls initial reaction rate, minimizes side reactions, and can improve regioselectivity.[5]
Reaction Time 12-16 hours (Monitor by TLC)Ensures reaction goes to completion without significant product degradation.[1][5]
Atmosphere Air (or Inert for high purity)Inert atmosphere can reduce oxidative discoloration from hydrazine.

References

  • BenchChem. (2025). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of pyrazolyl-dihydropyrimidinyl ureas.
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates.
  • ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
  • Journal of the American Chemical Society. Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters.
  • The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • PubMed. Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis.
  • ChemicalBook. Ethyl pyrazole-4-carboxylate synthesis.
  • ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • Indian Academy of Sciences. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • NIH. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • ChemicalBook. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis.
  • Chem Help ASAP. Knorr Pyrazole Synthesis.
  • GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
  • Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • MedchemExpress.com. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Biochemical Reagent.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

Sources

Technical Support Center: Synthesis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing the Knorr pyrazole synthesis for this target molecule. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during the experiment. Our goal is to provide you with the expert insights and troubleshooting strategies necessary to optimize your reaction, maximize yield, and ensure the purity of your final product.

The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry, and this specific scaffold is of significant interest. The reaction of a β-ketoester (ethyl acetoacetate) with a hydrazine (phenylhydrazine) is a classic and powerful method, but one that is sensitive to reaction conditions which can lead to a variety of side products. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common culprits?

A: Low yields in the Knorr pyrazole synthesis are often traced back to three main areas:

  • Sub-optimal pH: The reaction is acid-catalyzed, but too much or too little acid can be detrimental. The initial hydrazone formation and the final dehydration step are both pH-dependent.[1] Aim for a weakly acidic medium, typically by using a catalytic amount of glacial acetic acid in a solvent like ethanol.

  • Reaction Temperature and Time: While heating is required for the cyclization and dehydration steps, excessive temperatures or prolonged reaction times can lead to the degradation of phenylhydrazine and the formation of tar-like impurities, which complicates purification and lowers the isolated yield.

  • Impure Reagents: The purity of your starting materials, particularly ethyl acetoacetate and phenylhydrazine, is critical. Phenylhydrazine is susceptible to air oxidation, and old ethyl acetoacetate can contain water or other impurities that interfere with the reaction.

Q2: My final product shows two major spots on the TLC plate, even after purification. What could the second spot be?

A: The most likely impurity is the regioisomer, Ethyl 3-Methyl-1-phenylpyrazole-5-carboxylate . This arises from the non-selective reaction of phenylhydrazine with the two carbonyl groups of ethyl acetoacetate. While the ketone is more reactive than the ester, some reaction at the ester can occur, leading to the isomeric pyrazole.[2] Another common, more polar byproduct is 1-phenyl-3-methyl-5-pyrazolone , which results from an alternative cyclization pathway.[3]

Q3: The reaction mixture turned dark brown or black. Is the synthesis salvageable?

A: A dark coloration often indicates the decomposition of phenylhydrazine. While the product may still have formed, purification will be challenging. This is typically caused by overheating, the presence of oxygen, or impurities in the starting material. The best course of action is to cool the reaction, proceed with the work-up, and anticipate a difficult purification process, likely requiring column chromatography. To prevent this in the future, ensure you are using purified phenylhydrazine and maintaining strict temperature control under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I use a stronger acid catalyst like sulfuric or hydrochloric acid to speed up the reaction?

A: While strong mineral acids will catalyze the reaction, they can significantly increase the rate of side reactions. The Fischer indole synthesis, for example, is a competing pathway for phenylhydrazones under strong acidic conditions.[4][5] Furthermore, strong acids can promote the hydrolysis of the ethyl ester group on your target molecule, especially if water is present. A weak acid like glacial acetic acid provides the right balance for efficient pyrazole formation without promoting unwanted side reactions.[6]

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a systematic approach to identifying and mitigating specific side reactions encountered during the synthesis.

Problem / Observation Probable Cause(s) Proposed Solution & Scientific Rationale
Major byproduct detected (Isomer) Lack of Regioselectivity: The two nitrogen atoms of phenylhydrazine and the two carbonyl groups of ethyl acetoacetate allow for the formation of a constitutional isomer. The initial nucleophilic attack can occur with either nitrogen at either carbonyl, though the ketone is the more electrophilic site.[7]Control Temperature & Addition Rate: Add phenylhydrazine slowly to the ethyl acetoacetate solution at a low temperature (0-5 °C). This favors the kinetically controlled attack on the more reactive ketone carbonyl, enhancing regioselectivity before heating to promote cyclization.
Formation of Pyrazolone Alternative Cyclization/Tautomerization: The intermediate hydrazone can undergo cyclization to form a pyrazolone ring system instead of the desired pyrazole. This pathway is often favored in the absence of a sufficient dehydrating driving force or under different pH conditions.[3]Ensure Anhydrous Conditions & Proper Acid Catalysis: Use anhydrous solvents (e.g., dry ethanol) and a catalytic amount of a weak acid like acetic acid. The acid protonates the hydroxyl group in the cyclized intermediate, facilitating its elimination as water and driving the reaction towards the aromatic pyrazole product.[1]
Presence of Phenylhydrazide Byproduct Reaction at the Ester Carbonyl: Phenylhydrazine can react as a nucleophile with the ester group of either the starting material or the product, forming a phenylhydrazide. This is more likely if the intramolecular cyclization is slow.[8]Optimize Reaction Temperature and Time: Do not overheat or run the reaction for an excessively long time. The goal is to find the "sweet spot" where cyclization is efficient but side reactions like hydrazide formation are minimized. Monitor the reaction by TLC to determine the point of maximum product formation.
Low Mass Balance / Tar Formation Degradation of Phenylhydrazine: Phenylhydrazine is sensitive to heat and air, leading to oxidation and polymerization, resulting in dark, insoluble tars.Use Fresh Reagents & Inert Atmosphere: Use freshly distilled or high-purity phenylhydrazine. Running the reaction under an inert atmosphere (N₂ or Ar) will prevent air oxidation. Maintain the recommended reaction temperature and avoid localized overheating.

Mechanistic Pathways: Desired Product vs. Side Reactions

The Knorr pyrazole synthesis is a regiochemical challenge. The desired product, this compound, is formed when the reaction proceeds through a specific pathway. However, minor deviations can lead to significant byproducts.

Visualizing the Reaction Pathways

The following diagram illustrates the primary reaction pathway leading to the target molecule and the key branching points that result in the formation of the major regioisomer and the pyrazolone side product.

G cluster_intermediate Key Intermediate Formation EAA Ethyl Acetoacetate Hydrazone_A Hydrazone A (Desired Intermediate) EAA->Hydrazone_A Major Pathway (Attack on Ketone) Hydrazone_B Hydrazone B (Isomer Intermediate) EAA->Hydrazone_B Minor Pathway (Attack on Ester) PH Phenylhydrazine PH->Hydrazone_A Major Pathway (Attack on Ketone) PH->Hydrazone_B Minor Pathway (Attack on Ester) Product Ethyl 5-Methyl-1-phenyl- pyrazole-3-carboxylate (TARGET) Hydrazone_A->Product Intramolecular Cyclization & Dehydration Pyrazolone 1-Phenyl-3-methyl- 5-pyrazolone (SIDE PRODUCT) Hydrazone_A->Pyrazolone Alternative Cyclization Isomer Ethyl 3-Methyl-1-phenyl- pyrazole-5-carboxylate (ISOMER) Hydrazone_B->Isomer Intramolecular Cyclization & Dehydration

Caption: Main reaction and side reaction pathways.

  • The Desired Pathway (Green Arrow): The reaction is initiated by the nucleophilic attack of a phenylhydrazine nitrogen onto the more electrophilic ketone carbonyl of ethyl acetoacetate. This forms the key intermediate, Hydrazone A. Subsequent intramolecular attack by the second nitrogen atom on the ester carbonyl, followed by dehydration, yields the desired product. Controlling the initial reaction conditions to favor this kinetic pathway is crucial.[6]

  • The Isomer Pathway (Red Arrow): A competing, but less favorable, initial reaction can occur at the ester carbonyl, leading to Hydrazone B. This intermediate then proceeds through a similar cyclization and dehydration sequence to yield the undesired regioisomer.

  • The Pyrazolone Pathway (Yellow Arrow): The desired intermediate, Hydrazone A, can also undergo an alternative cyclization mechanism that results in the formation of 1-phenyl-3-methyl-5-pyrazolone. This product is well-known and is even marketed as the drug Edaravone.[3] Conditions that hinder the final dehydration step can increase the prevalence of this side product.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing the formation of the side products discussed above.

Materials:

  • Ethyl acetoacetate (high purity, freshly opened or distilled)

  • Phenylhydrazine (high purity, stored under inert gas)

  • Absolute Ethanol (anhydrous)

  • Glacial Acetic Acid

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry. Purge the system with nitrogen or argon.

  • Initial Reaction: To the flask, add ethyl acetoacetate (1.0 eq) and absolute ethanol (approx. 5 mL per gram of ethyl acetoacetate). Begin stirring and cool the mixture to 0-5 °C using an ice bath.

  • Controlled Addition: In the dropping funnel, prepare a solution of phenylhydrazine (1.0 eq) in a small amount of absolute ethanol. Add this solution dropwise to the cooled ethyl acetoacetate mixture over 30 minutes. Rationale: Slow, cold addition favors the kinetic formation of the desired hydrazone intermediate, enhancing regioselectivity.

  • Catalysis: After the addition is complete, add a catalytic amount of glacial acetic acid (approx. 0.1 eq).

  • Cyclization & Dehydration: Remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours. Rationale: Heating provides the activation energy for the intramolecular cyclization and the acid-catalyzed dehydration to form the aromatic pyrazole ring.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting oil/solid in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product is often an oil or a low-melting solid and typically contains the regioisomer as the primary impurity.

Recrystallization (if the crude product solidifies):

  • Dissolve the crude product in a minimum amount of hot ethanol or isopropanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum. This method is effective if the desired product is significantly less soluble than the impurities.

Silica Gel Column Chromatography (for oils or inseparable mixtures):

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis of the crude mixture.

  • Procedure: Load the crude product onto the column and elute with the chosen mobile phase, collecting fractions. Monitor the fractions by TLC to isolate the pure desired product. The regioisomer will typically have a slightly different Rf value.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Ethyl Acetoacetate via Claisen Condensation.
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • Indian Academy of Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(40).
  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)
  • Quora. (2014). What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate?
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • Cort, L. A., & Mahesar, M. A. (1979). Some reactions of β-ketoesters derived from 9,10-phenanthraquinone with ammonia, hydrazine, and substituted hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 2034-2043.
  • ResearchGate. (n.d.). Reactions of adamantyl-substituted keto esters with hydrazine and phenylhydrazine. Request PDF.
  • YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP.
  • ResearchGate. (n.d.). Reaction of various phenyl hydrazine hydrochlorides with different ketones.
  • Chemistry Stack Exchange. (2021). Reaction mechanism of phenylhydrazine with carbonyl.
  • MDPI. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

Sources

Technical Support Center: Purification of Crude Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this key pyrazole intermediate in high purity. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides and frequently asked questions to address common purification hurdles.

I. Understanding the Chemistry: Synthesis and Common Impurities

The synthesis of this compound typically proceeds via a Knorr pyrazole synthesis or a related condensation reaction between a β-ketoester (ethyl benzoylacetate or a derivative) and phenylhydrazine.[1][2][3] The reaction is often acid-catalyzed and proceeds through a hydrazone intermediate which then undergoes intramolecular cyclization.[2][4]

While seemingly straightforward, this synthesis can generate several impurities that complicate purification:

  • Unreacted Starting Materials: Phenylhydrazine and the β-ketoester can remain, especially in cases of incomplete reaction. Phenylhydrazine, in particular, is prone to oxidation, leading to colored impurities.[5][6]

  • Regioisomers: If an unsymmetrical β-dicarbonyl compound is used, the initial nucleophilic attack by hydrazine can occur at two different carbonyl carbons, leading to the formation of a regioisomeric pyrazole product.[5]

  • Side-Reaction Products: Dehydration and other side reactions can lead to the formation of various byproducts. Discoloration of the reaction mixture, often to a yellow or red hue, is a common indicator of impurity formation, frequently stemming from the hydrazine starting material.[5][6]

  • Solvent and Reagent Residues: Residual solvents or acids from the reaction and workup can also be present in the crude product.

The first step in effective purification is to understand the likely impurity profile of your crude material. A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to guide your purification strategy.[5]

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark, oily residue. How can I get it to crystallize?

Answer: An oily crude product, often discolored, is a frequent challenge and typically indicates the presence of significant impurities that inhibit crystallization.

  • Initial Cleanup: Before attempting recrystallization, a preliminary cleanup is often beneficial. A simple and effective technique is to dissolve the crude oil in a suitable solvent like dichloromethane (DCM) or ethyl acetate and wash it with a mild acid (e.g., dilute HCl) to remove basic impurities like residual phenylhydrazine. Follow this with a wash using a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts, and finally, a brine wash. After drying the organic layer over anhydrous sodium sulfate and evaporating the solvent, you may find the resulting solid is more amenable to crystallization.[7][8]

  • Solvent Selection for Recrystallization: If the product is still an oil, or if you have a solid that won't crystallize well, a systematic approach to solvent selection is crucial. The ideal recrystallization solvent will dissolve the compound when hot but have poor solubility when cold.[9]

    • Single Solvents: Ethanol, methanol, and isopropanol are often good starting points for pyrazole derivatives.[9][10] Hexane or petroleum ether can also be effective if the compound is less polar.[6][9]

    • Mixed-Solvent Systems: This technique is particularly useful when a single ideal solvent cannot be found.[9] A common approach is to dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" hot solvent (e.g., water) dropwise until turbidity persists.[9][10] Slow cooling should then induce crystallization. Other reported combinations include hexane/ethyl acetate and hexane/acetone.[9][11]

  • "Oiling Out" - A Specific Challenge: If your compound separates as an oil during cooling, this means the solution is supersaturated at a temperature above the compound's melting point.[9] To remedy this:

    • Add more of the "good" solvent to the hot mixture to decrease the saturation point.[9]

    • Ensure very slow cooling. An insulated container can facilitate this.[9]

    • If available, add a seed crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.[9]

Question 2: I'm observing two spots on my TLC plate with very similar Rf values. How can I separate these compounds?

Answer: Closely running spots on a TLC plate often indicate the presence of regioisomers, a common issue when using unsymmetrical starting materials.[5] Separating these can be challenging but is achievable.

  • Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be effective.[9][12] This involves a series of recrystallization steps to progressively enrich one isomer. Careful monitoring of each fraction by TLC or HPLC is essential.

  • Column Chromatography: This is often the most effective method for separating regioisomers.[12][13]

    • Stationary Phase: Silica gel is the most common choice.[12][13] If your compound is sensitive to the acidic nature of silica, you can use deactivated silica (by adding a small amount of triethylamine to the eluent) or neutral alumina.[10]

    • Eluent System: Careful optimization of the eluent system is critical. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A shallow gradient is often necessary to achieve good separation of closely related isomers. Systems like hexane/ethyl acetate are commonly reported for pyrazole derivatives.[11][13]

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative reverse-phase HPLC can be employed.[10] This method separates compounds based on their hydrophobicity. A typical mobile phase would consist of acetonitrile and water, possibly with a modifier like formic acid for MS compatibility.

Question 3: My final product has a persistent yellow or reddish color, even after recrystallization. What is causing this and how can I remove it?

Answer: A persistent color often points to trace impurities, frequently arising from the oxidation or degradation of phenylhydrazine.[5][6]

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. After a brief heating period, the charcoal is removed by hot filtration through a pad of celite, and the solution is then allowed to cool and crystallize.

  • Silica Plug Filtration: If the colored impurities are significantly more polar or non-polar than your product, a quick filtration through a short plug of silica gel can be very effective.[6] Dissolve the colored product in a minimum amount of a suitable solvent, pass it through the silica plug, and wash with a solvent that elutes your product while retaining the colored impurities on the silica.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the purification? A1: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[5] It allows for rapid assessment of the purity of different fractions from column chromatography or the effectiveness of a recrystallization step. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice.

Q2: How should I store the purified this compound? A2: As a general practice for organic compounds, store the purified product in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Q3: Can I use a different base than sodium ethoxide in the initial condensation step? A3: While sodium ethoxide is common, other bases like sodium hydride (NaH) have been used in related syntheses.[14] The choice of base can influence the reaction rate and impurity profile, so it's important to consider its impact on the subsequent purification steps.

Q4: Is it possible to purify my compound without using column chromatography? A4: Yes, if the impurity profile allows. A combination of an acidic/basic workup followed by one or more careful recrystallizations can often yield a product of sufficient purity.[9][10] However, for the separation of regioisomers or other closely related impurities, chromatography is generally superior.[12]

IV. Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and all the solid has dissolved.[9] Add more ethanol dropwise if necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.[9] To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.[9]

Protocol 2: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Carefully pour the slurry into a chromatography column, allowing the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, product-adsorbed silica to the top of the column bed.

  • Elution: Begin eluting the column with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.

V. Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of this compound.

Purification_Workflow Crude Crude Product (Oil or Impure Solid) TLC_Analysis TLC/LC-MS Analysis Crude->TLC_Analysis Workup Aqueous Workup (Acid/Base Wash) TLC_Analysis->Workup Impurities Present Recrystallization Recrystallization TLC_Analysis->Recrystallization Relatively Clean (Single Major Spot) Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Close Spots (e.g., Isomers) Workup->Recrystallization Solid Obtained Workup->Column_Chromatography Remains Oily / Complex Mixture Impurity_Check Check Purity (TLC/HPLC) Recrystallization->Impurity_Check Column_Chromatography->Impurity_Check Pure_Product Pure Product Impurity_Check->Recrystallization Purity < 98% (Minor Impurities) Impurity_Check->Column_Chromatography Purity < 98% (Major Impurities) Impurity_Check->Pure_Product Purity > 98%

Caption: A decision tree for the purification of this compound.

VI. Summary of Purification Techniques

Technique Primary Use Advantages Disadvantages
Aqueous Workup Removal of acidic/basic starting materials and byproducts.Simple, fast, removes bulk impurities.Not effective for neutral impurities.
Recrystallization Purification of solid compounds.Can yield very pure material, scalable.Requires a suitable solvent, can have low yields.[9]
Column Chromatography Separation of complex mixtures, including isomers.Highly effective for difficult separations.More time-consuming and uses more solvent.
Activated Charcoal Removal of colored impurities.Effective for trace colored compounds.Can adsorb some of the desired product.

References

  • Vertex AI Search, Grounding API Result[15]

  • Refubium. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Available at: [Link][16]

  • ResearchGate. Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction. Available at: [Link][17]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available at: [Link]

  • Reddit. Knorr Pyrazole Synthesis advice. Available at: [Link][6]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link][18]

  • Wikipedia. 1,3-Dipolar cycloaddition. Available at: [Link][19]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link][10]

  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: [Link][13]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link][20]

  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Available at: [Link][1]

  • Chem Help ASAP. Knorr Pyrazole Synthesis. [Online PDF]. Available at: [Link][2]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link][3]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link][4]

  • The Royal Society of Chemistry. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Available at: [Link][11]

  • Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Available at: [14]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles. Available at: [21]

  • Organic Syntheses Procedure. Three-component Reaction for Pyrazole Synthesis. Available at: [Link][22]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link][23]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. Available at: [Link][7]

  • Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Available at: [8]

  • SIELC Technologies. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Available at: [Link]

Sources

Technical Support Center: Optimizing the Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and versatile reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. Our goal is to empower you with the understanding to not just follow a procedure, but to rationalize and control your experimental outcomes.

Foundational Principles: Understanding the "Why"

The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone of heterocyclic chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions, to yield a pyrazole.[1][2] While seemingly straightforward, its success hinges on a delicate interplay of reactant nucleophilicity, electrophilicity, and reaction parameters.

The generally accepted mechanism begins with the acid-catalyzed formation of a hydrazone intermediate from the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[2][3] This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[2] Recent studies using transient flow methods have suggested the mechanism might be more complex than traditionally thought, potentially involving autocatalysis and additional intermediates under neutral pH conditions.[4]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My Knorr pyrazole synthesis is resulting in a low yield or failing to proceed to completion. What are the likely causes and how can I address them?

A: Low yields in the Knorr synthesis can be frustrating and often stem from several factors related to starting material quality and reaction conditions.[5]

Initial Checks & Solutions:

  • Starting Material Purity: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative.[5] Hydrazines, in particular, can degrade over time; using a freshly opened bottle or purifying the reagent is advisable.[5] Impurities can lead to unwanted side reactions that consume starting materials and complicate purification.[5]

  • Stoichiometry Optimization: While a 1:1 stoichiometry is theoretically required, in practice, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[5]

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.

Parameter Optimization Table:

ParameterCommon IssueRecommended ActionRationale
Temperature Reaction is sluggish at room temperature.Gently heat the reaction mixture. A common starting point is refluxing in a solvent like ethanol or heating to around 100°C.[2][6]Provides the necessary activation energy for both the initial condensation and the final dehydration step.
Catalyst Reaction is slow or stalls.Add a catalytic amount of a weak acid, such as glacial acetic acid.[6][7]The acid protonates a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[1][3][7]
Solvent Poor solubility of reactants.Choose a solvent that dissolves both reactants. Ethanol is a common and effective choice.[8] For poorly soluble starting materials, consider more specialized solvents, but be mindful of their potential reactivity.Proper dissolution is crucial for the reactants to interact effectively.
pH Control Using hydrazine salts (e.g., phenylhydrazine hydrochloride).Add a mild base, such as sodium acetate or potassium acetate, in an equimolar amount to the hydrazine salt.[5][8]This neutralizes the strong acid (HCl), generating the free hydrazine base in situ and a milder acidic environment (acetic acid) that is often optimal for catalysis without promoting side reactions.[5][8]
Issue 2: Formation of Regioisomers

Q: I am using an unsymmetrical 1,3-dicarbonyl and obtaining a mixture of two pyrazole regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a classic challenge in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[4][5][9] The initial attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different products.[4][5]

Controlling Regioselectivity:

  • Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine. For instance, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.[6][10]

  • Steric Hindrance: A less sterically hindered carbonyl group will be more accessible for nucleophilic attack.

  • pH Adjustment: The pH of the reaction can significantly influence regioselectivity.[4][11] Under strongly acidic conditions, the reaction may favor the thermodynamically more stable product, while under milder, near-neutral conditions, the kinetically favored product may dominate. A systematic screening of pH is often necessary to optimize for a single isomer.

Workflow for Optimizing Regioselectivity:

G start Start: Regioisomer Mixture Observed analyze Analyze Reactants: Identify electronic and steric differences between carbonyls. start->analyze ph_screen Perform pH Screening: Test a range from acidic (e.g., AcOH) to near-neutral conditions. analyze->ph_screen Primary factor temp_screen Temperature Study: Run reactions at different temperatures (e.g., 25°C, 50°C, reflux). ph_screen->temp_screen solvent_screen Solvent Screening: Evaluate solvents with different polarities (e.g., EtOH, Toluene, Dioxane). temp_screen->solvent_screen analyze_results Analyze Product Ratios: Use NMR or LC-MS to quantify the regioisomeric ratio. solvent_screen->analyze_results optimal Optimal Conditions Identified analyze_results->optimal

Caption: Workflow for optimizing regioselectivity.

Issue 3: Reaction Mixture Discoloration and Impurities

Q: My reaction mixture turns a dark yellow or red color, and the crude product contains many impurities. What is causing this, and how can I get a cleaner reaction?

A: Discoloration is a frequent observation in Knorr pyrazole syntheses, especially when using hydrazine salts like phenylhydrazine hydrochloride.[5][8] This is often due to the formation of colored impurities from the hydrazine starting material itself, which can undergo side reactions or oxidative degradation.[5][8]

Strategies for a Cleaner Reaction:

  • Use a Mild Base: If you are using a hydrazine salt, adding one equivalent of a mild base like sodium acetate or potassium acetate is highly recommended.[8] This can lead to a cleaner reaction profile.[8]

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that contribute to color formation.[8]

  • Purification:

    • Recrystallization: This is often an effective method for removing colored impurities and isolating the desired pyrazole product.[5]

    • Silica Gel Plug: For stubborn discoloration, you can dissolve the crude product in a suitable solvent and pass it through a short plug of silica gel. The colored impurities often adhere strongly to the silica, allowing the cleaner product to be eluted.[8]

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol demonstrates a variation of the Knorr reaction to synthesize a pyrazolone from a β-ketoester.[6]

Materials:

  • Ethyl benzoylacetate (3 mmol, 1 equivalent)

  • Hydrazine hydrate (6 mmol, 2 equivalents)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

Procedure:

  • In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate and hydrazine hydrate.[6]

  • Add 1-propanol, followed by the drops of glacial acetic acid.[6]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[2][6]

  • After 1 hour, monitor the reaction by TLC (e.g., using 30% ethyl acetate/70% hexane) to check for the consumption of the starting ketoester.[2][6]

  • Once the starting material is consumed, while the solution is still hot, add water (10 mL) with vigorous stirring to precipitate the product.[6]

  • Allow the mixture to cool to room temperature over 30 minutes to complete the precipitation.[2]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[6]

  • Wash the collected solid with a small amount of cold water and allow it to air dry.[2][6]

Reaction Mechanism Visualization:

G cluster_0 Knorr Pyrazolone Synthesis 1,3-Dicarbonyl\n(β-Ketoester) 1,3-Dicarbonyl (β-Ketoester) Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl\n(β-Ketoester)->Hydrazone Intermediate Condensation (+ Hydrazine, H+) Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Pyrazolone Product Pyrazolone Product Cyclic Intermediate->Pyrazolone Product Dehydration (-H2O)

Caption: General mechanism for Knorr pyrazolone synthesis.

References

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Flood, D. T., Hintzen, J. C. J., & Bird, M. J. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Retrieved from [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis | Request PDF. Retrieved from [Link]

  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. Retrieved from [Link]

Sources

How to avoid regioisomer formation in pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Regioisomer Formation in Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrazole synthesis, with a specific focus on controlling regioselectivity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights to empower your research and development.

The classic Knorr synthesis, reacting a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole chemistry. However, when using unsymmetrical starting materials, this reaction often yields a mixture of regioisomers, leading to challenging separations and reduced yields of the desired product.[1][2] This guide will equip you with the knowledge to predict, control, and troubleshoot regioisomer formation.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding regioselectivity in pyrazole synthesis.

Q1: What is the primary cause of regioisomer formation in pyrazole synthesis?

Regioisomers form when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine). The hydrazine has two non-equivalent nitrogen atoms (α and β), and the dicarbonyl has two non-equivalent carbonyl carbons. The initial nucleophilic attack can occur from either nitrogen atom onto either carbonyl carbon, leading to two different cyclization pathways and, ultimately, two distinct pyrazole regioisomers.[2][3] The final product ratio is determined by the relative rates of these competing pathways.

Q2: Which factors have the most significant impact on controlling the isomeric ratio?

Several factors critically influence the regiochemical outcome:

  • Electronic Effects of Substituents: The electronic nature of the substituents on the 1,3-dicarbonyl is paramount. A strong electron-withdrawing group (EWG), such as a trifluoromethyl (CF₃) group, significantly increases the electrophilicity of the adjacent carbonyl carbon, making it the preferred site for initial nucleophilic attack.[1][4]

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl.[5]

  • Solvent Choice: The solvent plays a crucial role in the reaction mechanism. Highly polar, hydrogen-bond-donating solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically enhance regioselectivity compared to standard solvents like ethanol.[1][6]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound, thereby influencing the regioselectivity.[2]

Q3: Is it possible to achieve 100% regioselectivity?

While achieving absolute 100% selectivity is rare, it is often possible to obtain ratios exceeding 99:1, rendering the minor isomer negligible. This is typically accomplished by carefully selecting starting materials where electronic and steric factors strongly favor one reaction pathway, and by optimizing reaction conditions, such as solvent and temperature.[4][6] Alternative methods, such as those using tosylhydrazones and terminal alkynes, can also offer complete regioselectivity.[7]

Q4: How can I reliably determine the structure of the major regioisomer I've synthesized?

Unambiguous structural characterization is critical. While ¹H and ¹³C NMR are essential, they may not always be sufficient to distinguish between regioisomers. The most powerful tool for this purpose is 2D NMR, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) . A NOESY experiment can show through-space correlations between protons on the N-substituent (e.g., N-CH₃) and protons on the C3 or C5 substituent of the pyrazole ring, allowing for definitive assignment.[8][9] X-ray crystallography provides the ultimate proof of structure if a suitable crystal can be obtained.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges and provides a logical framework for resolving them.

Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Poor Regioselectivity (e.g., ~50:50 mixture) 1. Similar Carbonyl Reactivity: The electronic and steric environments of the two carbonyl groups in the 1,3-dicarbonyl are too similar. 2. Suboptimal Solvent: Standard solvents like ethanol often provide poor selectivity.[1] 3. Thermodynamic Equilibrium: The reaction conditions may allow for the equilibration of intermediates or even the final products, leading to a thermodynamically controlled, less selective mixture.[10][11]Solution 1: Modify the Substrate. If possible, redesign the 1,3-dicarbonyl to have one carbonyl flanked by a strong electron-withdrawing group (e.g., CF₃, CO₂Et) to create a highly electrophilic center. This will favor kinetic control and direct the initial attack.[4] Solution 2: Change the Solvent. Switch from ethanol to a fluorinated alcohol like TFE or HFIP. These solvents can stabilize key intermediates through hydrogen bonding, amplifying the intrinsic reactivity differences between the two carbonyls and dramatically improving selectivity.[1][6] Solution 3: Lower the Temperature. Running the reaction at a lower temperature can favor the kinetically controlled product, which is often the more regioselective outcome.
Reaction is Slow or Does Not Go to Completion 1. Insufficient Carbonyl Reactivity: One or both carbonyl groups are not electrophilic enough. 2. Low Nucleophilicity of Hydrazine: The hydrazine derivative used may be a weak nucleophile (e.g., hydrazines with strong EWGs). 3. Inappropriate pH: The reaction is sensitive to pH. Neutral conditions can be slow.Solution 1: Add an Acid Catalyst. A catalytic amount of a protic acid (e.g., HCl, H₂SO₄, p-TsOH) can protonate a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.[3] Solution 2: Increase Temperature. Gently heating the reaction (e.g., to 40-60 °C or reflux) can increase the reaction rate. Monitor regioselectivity, as higher temperatures can sometimes erode it.
Desired Isomer is the Minor Product 1. Unexpected Electronic/Steric Effects: The initial assumption about which carbonyl is more reactive was incorrect. For example, in phenylhydrazine, the NH₂ group is the more nucleophilic nitrogen, while in methylhydrazine, the substituted NHMe nitrogen can be more nucleophilic.[1] 2. Kinetic vs. Thermodynamic Control: The reaction conditions may favor the thermodynamically more stable, but undesired, isomer.[10][11]Solution 1: Re-evaluate the Mechanism. The initial attack of a substituted hydrazine typically occurs via the more nucleophilic, unsubstituted -NH₂ group. This amine will preferentially attack the more electrophilic (less hindered, more EWG-activated) carbonyl carbon. Map this pathway to see if it leads to your observed major product. Solution 2: Exploit Solvent Effects. The regiochemical outcome can sometimes be inverted by switching from a protic solvent (like ethanol or TFE) to an aprotic solvent (like DMF or toluene).[12] This changes the solvation of the transition states, altering the relative activation energies of the competing pathways.
Difficulty Separating Isomers 1. Similar Polarity: The two regioisomers have very similar physical properties, making chromatographic separation challenging.Solution 1: Derivatization. If the isomers contain a suitable functional handle (e.g., an ester or ketone), it may be possible to derivatize the mixture, which might create derivatives with significantly different physical properties that are easier to separate. Solution 2: Re-optimize the Synthesis. Instead of focusing on separation, invest time in optimizing the reaction to achieve a >95:5 ratio, where the minor isomer can be treated as an impurity and removed via recrystallization of the major product.
Visualizing the Mechanistic Pathways

Understanding the reaction mechanism is key to controlling its outcome. The diagram below illustrates the competing pathways in the reaction of an unsymmetrical 1,3-diketone with methylhydrazine.

G cluster_start Starting Materials SMs Unsymmetrical 1,3-Diketone + Methylhydrazine A1 Attack at more electrophilic C=O SMs->A1 Favored by EWG & low temp. B1 Attack at less electrophilic C=O SMs->B1 May be favored at high temp. A2 Cyclization & Dehydration A1->A2 PA Product A (e.g., 3-CF3 Isomer) A2->PA B2 Cyclization & Dehydration B1->B2 PB Product B (e.g., 5-CF3 Isomer) B2->PB

Caption: Competing reaction pathways for pyrazole synthesis.

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for achieving high regioselectivity.

Protocol 1: High Regioselectivity using a Fluorinated Solvent

This protocol is adapted from studies demonstrating the powerful directing effect of fluorinated alcohols.[1][6] It is particularly effective for 1,3-diketones bearing an electron-withdrawing group like CF₃.

Objective: To synthesize the 5-Aryl-3-CF₃-1-methylpyrazole regioisomer selectively.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.1 M.

    • Rationale: HFIP is a strong hydrogen-bond donor that can selectively solvate and stabilize the transition state leading to the desired isomer.[1]

  • Hydrazine Addition: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature.

    • Rationale: A slight excess of the hydrazine ensures complete consumption of the limiting diketone. Adding it dropwise controls any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-2 hours.

    • Rationale: Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or degradation. The intermediate hydroxypyrazoline may be observed.[1]

  • Workup: Once the starting material is consumed, remove the HFIP solvent under reduced pressure.

    • Caution: HFIP is volatile and corrosive; use a well-ventilated fume hood and appropriate safety measures.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude product by silica gel column chromatography.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity. Use 2D NOESY to definitively confirm the regiochemistry.

Expected Outcome: This method typically yields the desired 5-Aryl-3-CF₃ regioisomer with selectivity >98:2.[1]

Protocol 2: Regiocontrol via In Situ Dicarbonyl Formation

This method avoids the isolation of potentially unstable 1,3-diketones and can provide access to complex pyrazoles.[13][14]

Objective: To synthesize a 1,3,5-trisubstituted pyrazole from a ketone and an acid chloride without isolating the dicarbonyl intermediate.

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the starting ketone (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Add lithium bis(trimethylsilyl)amide (LiHMDS, 2.1 eq, as a solution in THF) dropwise. Stir for 1 minute after addition is complete.

    • Rationale: LiHMDS is a strong, non-nucleophilic base that rapidly and cleanly generates the lithium enolate of the ketone. A slight excess ensures complete deprotonation.[14]

  • Acylation (In Situ Dicarbonyl Formation): Add the desired acid chloride (1.0 eq) neat or as a solution in THF to the enolate solution. Allow the reaction to warm to room temperature and stir for 5-10 minutes.

    • Rationale: The highly nucleophilic enolate rapidly attacks the acid chloride to form the 1,3-dicarbonyl in situ. The reaction is very fast.

  • Cyclization: In the same pot, add a solution of the substituted hydrazine (e.g., phenylhydrazine hydrochloride, 1.2 eq) and a suitable solvent/acid mixture (e.g., ethanol with a catalytic amount of acetic acid).

    • Rationale: The addition of the hydrazine in an acidic medium triggers the cyclocondensation reaction to form the pyrazole ring.

  • Heating and Workup: Gently heat the reaction mixture to reflux for 30-60 minutes, monitoring by TLC. Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization to yield the desired pyrazole.

Expected Outcome: This one-pot method provides a rapid and efficient route to polysubstituted pyrazoles, though regioselectivity may need to be optimized on a case-by-case basis, often favoring attack at the less-hindered carbonyl.

References
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606–5612. [Link]

  • UABDivulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona. [Link]

  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]

  • Silva, F. C., et al. (2010). Regiochemistry control of pyrazoles by solvent used and β-enamino diketones structure: Regioselective synthesis of 4,5-disubstituted N-phenylpyrazoles. ResearchGate. [Link]

  • Guesmi, Z., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527. [Link]

  • Bakr, R. B., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6596. [Link]

  • Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(10), 2658–2661. [Link]

  • Singh, S., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Johnson, J. S., et al. (2020). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacyles. Dalton Transactions. [Link]

  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]

  • Olivito, F., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences. [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

  • Johnson, J. S., et al. (2020). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 49(34), 11847-11854. [Link]

  • Wang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Johnson, J. S., et al. (2020). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Institutes of Health. [Link]

  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Houk, K. N., et al. (2021). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. ResearchGate. [Link]

  • GalChimia. (2009). Regioselective pyrazoles. [Link]

  • El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(21), 5182. [Link]

  • Ghorai, M. K., et al. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics, 36(16), 3121–3129. [Link]

  • Al-Obaid, A. M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. [Link]

  • MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]

  • Sharma, A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. [Link]

  • Wang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 89(7), 4488-4498. [Link]

  • Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Ghorai, M. K., et al. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Scribd. [Link]

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • Da Settimo, F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. [Link]

  • Komendantova, A. S., et al. (2021). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 8(19), 5363-5369. [Link]

  • Claramunt, R. M., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3139. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Results in Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and provide you with the causal logic behind experimental choices, empowering you to diagnose and resolve issues effectively. This document is structured to address the most common challenges encountered in the laboratory, from low yields to ambiguous analytical data, ensuring that your experimental protocols are robust and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most pressing and common issues that researchers face during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in the Knorr pyrazole synthesis, the standard route for this compound, are a frequent challenge and can typically be traced back to one of three areas: starting material integrity, reaction conditions, or workup procedure.[1]

  • Starting Material Purity: The purity of your reactants, particularly phenylhydrazine and ethyl 2,4-dioxovalerate (ethyl acetylpyruvate), is paramount. Phenylhydrazine can degrade over time, especially if exposed to air and light, leading to colored impurities and reduced nucleophilicity.[1] Using a freshly opened bottle or purifying the reagent via distillation is recommended.

  • Suboptimal Reaction Conditions: The condensation is sensitive to temperature, solvent, and pH.[1] Running the reaction at too high a temperature can promote the formation of tar-like substances, while insufficient heat may lead to an incomplete reaction.[2] An acid catalyst, often glacial acetic acid, is typically required to facilitate the initial imine formation.[3][4][5]

  • Side Reactions: The formation of regioisomers is a significant potential side reaction that directly impacts the yield of the desired product (see Q2). Incomplete cyclization of the hydrazone intermediate can also leave behind difficult-to-remove impurities.[1]

Q2: I am seeing two distinct product spots on my TLC analysis. How can I address this suspected regioisomer formation?

The formation of a regioisomeric mixture is an inherent challenge when using an unsymmetrical 1,3-dicarbonyl compound like ethyl 2,4-dioxovalerate.[1][6] The nucleophilic attack from phenylhydrazine can occur at either of the two carbonyl carbons, leading to two possible pyrazole products: the desired this compound and the isomeric Ethyl 3-Methyl-1-phenylpyrazole-5-carboxylate.

The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons, which is influenced by both steric and electronic factors.[1] You can influence this outcome by modifying reaction conditions:

  • Temperature: Lower temperatures often favor the thermodynamically more stable product, which may increase the ratio of the desired isomer.

  • Solvent: The polarity of the solvent can influence the transition state energies of the two competing pathways. Experimenting with solvents like ethanol, acetic acid, or DMF is recommended.

  • pH/Catalyst: The nature and concentration of the acid catalyst can alter the rate of imine formation at each carbonyl, thereby affecting the final product ratio.

Confirming the identity of the isomers requires careful analytical characterization, primarily via NMR spectroscopy, where the chemical shifts of the pyrazole ring proton and methyl group will differ significantly between the two structures.

Q3: My final product is a dark oil or discolored solid. What causes this and how can I purify it?

Discoloration is a frequent observation in Knorr pyrazole syntheses and is almost always linked to the hydrazine starting material.[1] Phenylhydrazine and its salts are prone to oxidation, forming highly colored impurities.[1]

Purification Strategies:

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable hot solvent (e.g., ethanol) and treating it with a small amount of activated charcoal can effectively adsorb many colored impurities.[1]

  • Recrystallization: This is the most effective method for purifying the solid product. A solvent screen (e.g., ethanol/water, ethyl acetate/hexanes) is necessary to find conditions where the product is soluble when hot but sparingly soluble when cold.

  • Silica Gel Chromatography: If recrystallization fails or if the product is an oil, column chromatography is the preferred method. A gradient elution with a hexane/ethyl acetate system typically provides good separation of the product from both polar and non-polar impurities.[1]

Q4: My NMR spectrum shows unexpected peaks. What are the likely impurities?

Beyond the potential regioisomer, several other species can appear in your NMR spectrum.

  • Unreacted Starting Materials: Check for characteristic peaks of phenylhydrazine or ethyl 2,4-dioxovalerate.

  • Solvent Residue: Common solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate, DMSO) are often present. Their chemical shifts are well-documented.[7]

  • Water: A broad singlet, its position is highly dependent on the solvent and temperature.[7]

  • Hydrolysis Product: The ethyl ester is susceptible to hydrolysis, especially under acidic or basic workup conditions, which would yield the corresponding carboxylic acid. This would be evident by the disappearance of the ethyl quartet and triplet and the appearance of a broad carboxylic acid proton signal (>10 ppm).

  • Incomplete Cyclization Intermediate: The stable hydrazone intermediate formed after the initial condensation may persist if the cyclization/dehydration step is incomplete. This would result in a more complex spectrum lacking the characteristic aromatic pyrazole proton signal.

Section 2: In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Optimizing Reaction Yield

Low yield is a multi-factorial problem. This guide provides a logical workflow to systematically diagnose and resolve the issue.

G start Low Yield Observed purity Step 1: Verify Starting Material Purity start->purity purity_q Are reagents pure and freshly opened/purified? purity->purity_q stoich Step 2: Check Stoichiometry purity_q->stoich Yes purity_actions Action: Purify phenylhydrazine; use fresh dicarbonyl. purity_q->purity_actions No stoich_q Is the hydrazine to dicarbonyl ratio correct (e.g., 1.1:1)? stoich->stoich_q conditions Step 3: Optimize Reaction Conditions stoich_q->conditions Yes stoich_actions Action: Recalculate molar equivalents. Consider slight excess of hydrazine. stoich_q->stoich_actions No conditions_q Have temperature, solvent, and catalyst been optimized? conditions->conditions_q monitor Step 4: Monitor Reaction Progress conditions_q->monitor Yes conditions_actions Action: Screen solvents (see table). Titrate catalyst. Run temperature gradient. conditions_q->conditions_actions No monitor_q Is the reaction proceeding to completion (via TLC/LC-MS)? monitor->monitor_q workup Step 5: Evaluate Workup & Purification monitor_q->workup Yes monitor_actions Action: Increase reaction time or temperature moderately. monitor_q->monitor_actions No workup_q Is product being lost during extraction or purification? workup->workup_q success Yield Improved workup_q->success No workup_actions Action: Check pH during extraction. Optimize purification method. workup_q->workup_actions Yes purity_actions->purity stoich_actions->stoich conditions_actions->conditions monitor_actions->monitor workup_actions->workup

Caption: A logical workflow for troubleshooting low reaction yield.

ParameterCommon Choice(s)Rationale & Potential Impact
Solvent Ethanol, Glacial Acetic Acid, DMFEthanol: A common, effective protic solvent. Acetic Acid: Can serve as both solvent and catalyst, driving the reaction forward but may require neutralization during workup. DMF: A high-boiling polar aprotic solvent, useful if higher temperatures are needed, but can be difficult to remove.[2]
Temperature 80-120 °CThe reaction typically requires heating to drive the dehydration/cyclization step.[8] Monitor with TLC to avoid prolonged heating which can cause decomposition.[2] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[9]
Catalyst Glacial Acetic Acid (catalytic amount)An acid catalyst is crucial to protonate a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine.[3][5] The amount should be catalytic; excess acid can complicate workup.
Stoichiometry 1.0 - 1.2 eq. PhenylhydrazineA slight excess of the hydrazine can help drive the reaction to completion, especially if the dicarbonyl compound is precious.[1]
Guide 2: Identifying and Controlling Regioisomers

The reaction between phenylhydrazine (an unsymmetrical hydrazine) and ethyl 2,4-dioxovalerate (an unsymmetrical dicarbonyl) can lead to two primary products. Understanding the mechanism is key to controlling the outcome.

G cluster_reactants Reactants cluster_pathways Competing Pathways cluster_products Products R1 Ethyl 2,4-dioxovalerate Nuc_Attack Nucleophilic Attack R1->Nuc_Attack R2 Phenylhydrazine R2->Nuc_Attack Path_A Attack at C4 (Ketone) Nuc_Attack->Path_A k_A Path_B Attack at C2 (Keto-ester) Nuc_Attack->Path_B k_B Inter_A Hydrazone Intermediate A Path_A->Inter_A Inter_B Hydrazone Intermediate B Path_B->Inter_B Cyclize_A Cyclization & Dehydration Inter_A->Cyclize_A Cyclize_B Cyclization & Dehydration Inter_B->Cyclize_B Prod_A Ethyl 5-Methyl-1-phenyl- pyrazole-3-carboxylate (Desired Product) Cyclize_A->Prod_A Prod_B Ethyl 3-Methyl-1-phenyl- pyrazole-5-carboxylate (Isomer) Cyclize_B->Prod_B

Caption: Knorr synthesis showing divergent pathways to regioisomers.

Distinguishing between the two isomers is readily achieved using ¹H NMR. The electronic environment of the pyrazole proton (C4-H) is highly sensitive to the placement of the electron-withdrawing carboxylate group.

ProtonExpected Shift (δ ppm) for Desired 5-Methyl-3-carboxylate Expected Shift (δ ppm) for Isomeric 3-Methyl-5-carboxylate Rationale
Pyrazole C4-H ~6.8 - 7.0~6.4 - 6.6The C4-H is adjacent to the C5-Methyl in the desired product. In the isomer, it is adjacent to the more electron-withdrawing ester group at C5, causing a downfield shift.
Pyrazole CH₃ ~2.4 - 2.6~2.2 - 2.4The methyl group at C5 (desired) is deshielded compared to the methyl group at C3 (isomer) due to its proximity to the N-phenyl ring.
Phenyl-H ~7.3 - 7.6~7.3 - 7.6Phenyl protons will appear as a complex multiplet in both isomers, making them less useful for differentiation.
Ethyl CH₂ ~4.3 - 4.5 (q)~4.3 - 4.5 (q)The chemical shift of the ethyl ester group is largely unaffected by its position on the pyrazole ring.
Ethyl CH₃ ~1.3 - 1.5 (t)~1.3 - 1.5 (t)The chemical shift of the ethyl ester group is largely unaffected by its position on the pyrazole ring.

Note: These are estimated shifts based on published data for similar pyrazole structures.[10][11][12] Actual values may vary. 2D NMR techniques like NOESY could provide definitive proof by showing spatial correlation between the pyrazole C4-H and the adjacent methyl or ester group.

Section 3: Standardized Experimental Protocols

Adherence to a validated protocol is the foundation of reproducible science. The following methods provide a reliable baseline for your experiments.

Protocol 1: Synthesis of this compound

This protocol is based on the classical Knorr condensation reaction.[3][5][8]

Materials:

  • Ethyl 2,4-dioxovalerate (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (as solvent or ~5 vol%)

  • Ethanol (optional solvent)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,4-dioxovalerate (1.0 eq) and the chosen solvent (e.g., glacial acetic acid or ethanol containing a catalytic amount of acetic acid).

  • Reagent Addition: While stirring, add phenylhydrazine (1.1 eq) dropwise to the solution at room temperature. (CAUTION: Phenylhydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment).

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.[8] The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If acetic acid was used as the solvent, carefully neutralize it by slowly pouring the mixture into an ice-cold saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.[1]

Protocol 2: Analytical Characterization

Accurate characterization is essential to confirm the structure and purity of the final compound.[13][14]

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13]

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (COSY, HSQC) on a standard NMR spectrometer.

  • Analysis: Integrate the ¹H spectrum to confirm proton ratios. Compare the observed chemical shifts to the expected values (see Table 2) to confirm the identity and isomeric purity of the product.

HPLC Analysis:

  • Method: A reverse-phase HPLC method is suitable for assessing purity.[15]

  • Column: Standard C18 column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Detection: UV detection at a wavelength where the pyrazole chromophore absorbs (e.g., 254 nm).

  • Analysis: The purity is determined by the area percentage of the main product peak.

References
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • BenchChem. (2025). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. DOI: 10.1039/D2RE00253A. Available at: [Link]

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of pyrazolyl-dihydropyrimidinyl ureas.
  • Liu, H., et al. (2023). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society. Available at: [Link]

  • Chiriac, A. P., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

  • Rajalakshmi, R., & Elakkiya, T. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Available at: [Link]

  • Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. Available at: [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF SOME PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie. Available at: [Link]

  • Pratik, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Indian Academy of Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • MDPI. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank. Available at: [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

Sources

Stability issues of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Understanding and controlling the stability of your molecule is paramount for generating reproducible, accurate, and reliable experimental data. This guide offers a series of frequently asked questions and in-depth troubleshooting protocols to address common challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: What is the primary stability concern for this compound when dissolved in a solution?

The primary stability concern is the hydrolysis of the ethyl ester group. This reaction is a common degradation pathway for ester-containing compounds, particularly in aqueous media. The rate of hydrolysis is highly dependent on the pH of the solution. Studies on similar pyrazole ester derivatives have shown they can degrade rapidly in aqueous buffers, especially under neutral to basic conditions (pH ≥ 7).[1][2]

Q2: What is the main degradation product I should expect from hydrolysis?

Hydrolysis of the ethyl ester will yield the corresponding 5-Methyl-1-phenylpyrazole-3-carboxylic acid and ethanol. Under certain conditions, further degradation of the pyrazole ring could occur, but ester cleavage is the most anticipated initial degradation event. The formation of the carboxylic acid analogue is a key diagnostic marker for stability issues.[3]

Q3: Besides pH, what other factors can significantly impact the stability of my compound in solution?

Several factors can influence the stability of this compound:

  • Solvent Choice: Protic solvents (like water, methanol, or ethanol) can participate in solvolysis reactions. Aprotic solvents (like DMSO, DMF) are generally preferred for long-term storage of stock solutions.[4][5]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis. Therefore, solutions should be kept cool and stored at appropriate temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).

  • Light Exposure: Pyrazole derivatives can be susceptible to photodegradation.[6][7][8] Exposure to UV or even ambient laboratory light over extended periods can lead to the formation of impurities and a decrease in potency.

Q4: What is the recommended solvent for preparing a concentrated stock solution?

For maximum stability, a high-quality, anhydrous aprotic solvent is recommended. The most common choices are dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are non-protic and effectively solubilize the compound, minimizing the risk of hydrolysis during storage.[9] Ensure the solvent is stored correctly to prevent water absorption.

Q5: How should I properly store my stock and working solutions?

Proper storage is critical to ensure the integrity of your compound.

  • Stock Solutions (in DMSO/DMF): For long-term storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light. This prevents repeated freeze-thaw cycles which can introduce moisture.

  • Aqueous Working Solutions: These should be prepared fresh for each experiment and used immediately. Avoid storing the compound in aqueous buffers for any significant length of time, especially at room temperature or in buffers with a pH > 7.

Section 2: Troubleshooting Guides for Common Stability Issues

This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.

Issue 1: Rapid Loss of Compound Potency in an Aqueous Assay Buffer

Symptoms:

  • You observe a time-dependent decrease in the biological activity of your compound.

  • Quantitative analysis (e.g., by HPLC) shows a decrease in the main compound peak area over a few hours.

  • The issue is more pronounced in buffers with a pH of 7.4 or higher.

Causality Analysis: This is a classic sign of ester hydrolysis. The ester linkage in this compound is an electrophilic site susceptible to nucleophilic attack by water or hydroxide ions. This reaction is base-catalyzed, meaning the degradation rate increases significantly as the pH rises above neutral.[1][2]

Troubleshooting Workflow: Loss of Potency

start Start: Inconsistent/Low Activity Observed check_ph Verify pH of Assay Buffer start->check_ph run_hplc Analyze Sample by HPLC vs. Fresh Standard check_ph->run_hplc pH is correct time_course Perform Time-Course Stability Study (e.g., T=0, 2, 4, 8 hours in buffer) run_hplc->time_course Degradation peak observed result Result: Degradation Confirmed time_course->result solution_node Solutions result->solution_node sol1 Prepare solutions fresh daily. solution_node->sol1 sol2 Lower assay pH if possible. solution_node->sol2 sol3 Minimize incubation time in buffer. solution_node->sol3

Caption: Troubleshooting workflow for decreased compound activity.

Preventative Measures:

  • Fresh is Best: Always prepare aqueous working solutions immediately before use from a frozen, anhydrous stock.

  • Buffer Optimization: If your experimental design permits, conduct your assay at a slightly acidic pH (e.g., 6.0-6.5) where the rate of hydrolysis is significantly lower.

  • Kinetic Considerations: When designing experiments, minimize the time the compound is incubated in the aqueous buffer.

Issue 2: Appearance of New Peaks in HPLC/LC-MS After Sample Storage

Symptoms:

  • You re-inject a sample from a previous run and notice new, unknown peaks that were not present initially.

  • The peak area of your main compound has decreased.

  • The issue is more common for samples left on an autosampler for extended periods or on the lab bench.

Causality Analysis: This is often indicative of photodegradation. The pyrazole ring system contains conjugated double bonds that can absorb UV light. This absorbed energy can promote chemical reactions, leading to isomerization or degradation into different chemical entities.[7][8] This process is independent of hydrolysis and can occur even in stable organic solvents if they are exposed to light.

Troubleshooting Steps:

  • Light Exposure Test: Prepare two identical samples. Wrap one vial completely in aluminum foil (or use an amber vial) and leave the other exposed to ambient lab light on the bench for several hours. Analyze both by HPLC. A significant difference in the impurity profile will confirm light sensitivity.

  • Review Sample Handling: Assess your procedures. Are samples left uncapped? Are they stored in clear vials in a well-lit room or autosampler?

  • Peak Identification: Use LC-MS to get the mass of the new peaks. This can help determine if the degradation involves dimerization, oxidation, or other structural rearrangements.

Preventative Measures:

  • Use Protective Vials: Always store and handle solutions of the compound in amber glass vials or vials wrapped in aluminum foil to block light.

  • Control Autosampler Conditions: If samples must sit in an autosampler, use a cooled tray (if available) and ensure the autosampler cover is in place to minimize light exposure.

  • Work Efficiently: Prepare samples for analysis just before they are to be run to minimize their exposure to ambient conditions.

Section 3: Key Experimental Protocols

Adhering to standardized protocols is essential for reproducibility. The following workflows provide a validated framework for handling and assessing the stability of your compound.

Protocol 1: Preparation of a Validated Stock Solution
  • Pre-analysis: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the solid.

  • Weighing: Accurately weigh the desired amount of the compound using an analytical balance in a low-humidity environment if possible.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO (or DMF) to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use volumes in amber, tightly-capped vials. Store immediately at -20°C or -80°C.

  • Quality Control: On the day of preparation, dilute a small amount of the new stock solution and analyze it via HPLC to obtain a reference chromatogram (T=0 purity profile).

Protocol 2: Workflow for a Basic Forced Degradation Study

A forced degradation study is a powerful tool to understand potential degradation pathways and to confirm your analytical method is "stability-indicating."[10][11][12]

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Prepare Samples: Dilute the compound from a non-aqueous stock into four separate vials containing: a) 0.1 M HCl, b) 0.1 M NaOH, c) 3% H₂O₂, and d) a control solvent (e.g., 50:50 acetonitrile:water).

  • Incubate: Subject the samples to stress conditions (e.g., heat for acid, room temperature for base/oxidation) for a defined period. The goal is to achieve 5-20% degradation, not complete loss of the compound.[12]

  • Neutralize & Analyze: Before analysis, neutralize the acidic and basic samples. Analyze all samples by a suitable RP-HPLC method.

  • Evaluate: Compare the chromatograms from the stressed samples to the control. This will reveal the primary degradation products under different chemical stresses and validate that your analytical method can separate these new peaks from the parent compound.

Section 4: Data Summary and Visualization

Table 1: Summary of Stability and Handling Recommendations
ParameterCondition/SolventRecommendationRationale
pH pH < 6.5Stable Reduced rate of base-catalyzed ester hydrolysis.
pH 7.0 - 8.0Caution Hydrolysis is likely; prepare fresh and use immediately.[1][2]
pH > 8.0Unstable Rapid degradation is expected. Avoid if possible.
Solvent DMSO, DMF (Anhydrous)Recommended (Stock) Aprotic solvents prevent hydrolysis during storage.[5]
Acetonitrile, THFAcceptable (Intermediate) Good for intermediate dilutions, less stable than DMSO long-term.
Water, PBS, BuffersUse Immediately Protic nature promotes hydrolysis.
Methanol, EthanolAvoid for Storage Can lead to transesterification over time.
Temperature -80°C / -20°CRecommended (Long-term) Slows all degradation kinetics.
2-8°CAcceptable (Short-term, <24h) Suitable for temporary storage of aqueous solutions.
Room TemperatureAvoid Significantly accelerates degradation.
Light Amber Vial / DarkRequired Prevents potential photodegradation.[6][8]
Clear Vial / Ambient LightAvoid High risk of generating photo-adducts or impurities.
Diagram: Primary Hydrolytic Degradation Pathway

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC, NIH. [Link]

  • Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole - Solubility of Things. Solubility of Things. [Link]

  • N-Phenyl-3-substituted 5-pyrazolone derivatives as organic stabilizers for rigid poly(vinyl chloride) against photodegradation. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. [Link]

  • Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. [Link]

  • Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. PubMed. [Link]

  • ethyl 3-amino-1H-pyrazole-4-carboxylate. ChemBK. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. ResearchGate. [Link]

  • Forced degradation studies. ResearchGate. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. Universidad Andrés Bello, Research Portal. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • A Short Review on Pyrazole Derivatives and their Applications. ResearchGate. [Link]

  • Synthesis of Pyrazolone Derivatives and their Biological Activities. Rasayan J. Chem. [Link]

  • Ethyl 1H-pyrazole-3-carboxylate. PubChem. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. SIELC Technologies. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem. [Link]

  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. PubChem. [Link]

  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. PubChem. [Link]

  • Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. PMC, NIH. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • 4-styryl-1H-pyrazole-3-carboxylic acid ethyl ester. ChemSynthesis. [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. An-Najah Journals. [Link]

  • Ethyl 1H-pyrazole-3-carboxylate. Georganics. [Link]

  • analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. ResearchGate. [Link]

  • Solubility Behaviors and Correlations of Common Organic Solvents. ResearchGate. [Link]

  • Pyrazole-4-carboxylic acid. PubChem, NIH. [Link]

  • Solubility Behaviors and Correlations of Common Organic Solvents. Semantic Scholar. [Link]

  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

Sources

Common impurities in Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to identifying and removing common impurities in Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, designed for researchers, scientists, and drug development professionals.

Technical Support Center: this compound

As Senior Application Scientists, we understand that the purity of your intermediates is paramount to the success of your research and development efforts. This guide provides in-depth troubleshooting advice and detailed protocols to help you identify and remove common impurities encountered during the synthesis of this compound.

Part 1: Frequently Asked Questions - Understanding the Impurities

This section addresses the fundamental questions regarding the origin and nature of impurities.

Q1: What are the most common impurities I might find in my crude this compound?

During the synthesis, which typically involves the Knorr pyrazole synthesis from ethyl acetoacetate and phenylhydrazine, you can expect to encounter several types of impurities.[1] These can be broadly categorized as:

  • Starting Materials: Unreacted phenylhydrazine and/or ethyl acetoacetate.

  • Isomeric Byproducts: The regioisomer, Ethyl 3-Methyl-1-phenylpyrazole-5-carboxylate, is a common process-related impurity.[1]

  • Reaction Intermediates: Incomplete cyclization can leave pyrazoline intermediates in the crude product.[1]

  • Side-Reaction Products: Phenylhydrazine can undergo side reactions, leading to colored impurities.[2]

  • Residual Solvents: Solvents used in the reaction or work-up, such as ethanol, acetic acid, or ethyl acetate, may be present.[3][4]

Q2: How are these impurities formed?

The primary reaction involves the condensation of phenylhydrazine with ethyl acetoacetate. The regioselectivity of this reaction is key. Phenylhydrazine's terminal nitrogen is more nucleophilic and preferentially attacks the more electrophilic ketone carbonyl of ethyl acetoacetate, leading to the desired product after cyclization and dehydration.[5][6] However, a competing reaction at the ester carbonyl can lead to the undesired regioisomer.

G cluster_reactants Starting Materials cluster_products Reaction Products EAA Ethyl Acetoacetate Desired Desired Product Ethyl 5-Methyl-1-phenyl- pyrazole-3-carboxylate EAA->Desired Attack at Ketone (Major Pathway) Isomer Regioisomeric Impurity Ethyl 3-Methyl-1-phenyl- pyrazole-5-carboxylate EAA->Isomer Attack at Ester (Minor Pathway) PH Phenylhydrazine PH->Desired PH->Isomer Intermediate Intermediate Impurity (Pyrazoline) Desired->Intermediate Incomplete Aromatization

Impurity Formation Pathways.
Q3: My product is yellow, brown, or red. What causes the coloration?

The coloration of your crude product is almost always due to impurities derived from the phenylhydrazine starting material.[2] Phenylhydrazine is susceptible to air oxidation, which forms colored byproducts.[7] If your reaction mixture is colored, it is a strong indication that these impurities are present and will need to be removed.

Q4: How can I quickly check the purity of my crude product?

Thin-Layer Chromatography (TLC) is the most effective initial check for purity.[1] By spotting your crude material alongside the starting materials on a silica gel plate, you can visualize the presence of unreacted precursors and other byproducts. A pure product should ideally show a single spot.

Technique Purpose Typical Observation for Impure Sample
TLC Qualitative purity checkMultiple spots are visible.[1]
¹H NMR Structural confirmation & Isomer ratioDuplicate sets of peaks suggest regioisomers.[1]
HPLC Quantitative purity analysisMultiple peaks indicating different components.[8][9]
Melting Point Physical property confirmationBroadened and depressed melting point range.

Part 2: Troubleshooting Guides - Purification Protocols & Problem Solving

This section provides detailed protocols and solutions to common problems encountered during purification.

Guide 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying the solid crude product to a high degree.[2][10]

Q1: What is the standard protocol for recrystallizing this compound?

The goal is to dissolve the crude product in a minimum amount of a hot solvent, in which the impurities are either very soluble (stay in the mother liquor) or insoluble (can be filtered off while hot). Ethanol or a mixture of ethanol and water is commonly effective.[10][11]

Step Action Expert Rationale (The "Why")
1. Solvent Selection Choose a solvent (e.g., ethanol). The product should be sparingly soluble at room temperature but highly soluble when hot.This differential solubility is the fundamental principle of recrystallization, allowing for separation upon cooling.
2. Dissolution Place the crude solid in a flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.Using excess solvent will reduce your final yield as more product will remain dissolved in the mother liquor upon cooling.[2]
3. Hot Filtration (Optional) If insoluble impurities or coloration is present, add a small amount of activated charcoal, boil briefly, and filter the hot solution quickly.Activated charcoal adsorbs colored impurities.[2] Hot filtration removes it along with any solids that did not dissolve, which are considered impurities.
4. Crystallization Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities.
5. Isolation & Washing Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.Washing with cold solvent removes any residual mother liquor (which contains the dissolved impurities) without dissolving a significant amount of the pure product crystals.[2]
6. Drying Dry the crystals under vacuum to remove all residual solvent.Residual solvent is an impurity and can affect the accuracy of yield calculations and subsequent reactions.
Q2: I performed a recrystallization, but my product is still impure. What should I do?
  • Perform a Second Recrystallization: Purity can often be significantly improved by repeating the process.[2]

  • Check Your Solvent: The chosen solvent may not be optimal. If the product and a key impurity have similar solubility profiles in that solvent, separation will be poor. Test different solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexane).

  • Switch Methods: If recrystallization fails to separate a persistent impurity (like a regioisomer), you will likely need to use column chromatography.

Q3: My product won't crystallize out of the solution ("oiling out"). What's wrong?

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of a solid. This often happens if the solution is supersaturated or if significant impurities are present that depress the melting point.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to initiate crystallization.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and try cooling again.

Q4: How do I remove colored impurities during recrystallization?

As mentioned in the protocol, activated charcoal is highly effective. Use it sparingly (a small spatula tip is usually sufficient) and add it to the hot solution. Boil for a few minutes and then perform a hot filtration to remove the charcoal before letting the solution cool.[2]

Guide 2: Purification by Column Chromatography

This technique is essential when recrystallization is ineffective, particularly for separating compounds with similar structures but different polarities, like regioisomers.[12]

Q1: When should I choose column chromatography over recrystallization?
  • When your crude product is an oil.

  • When you have a mixture of regioisomers that do not separate upon recrystallization.[1]

  • When multiple impurities are present with polarities close to your product, as seen on a TLC plate.

G A Crude Product (Contains Impurities) B Dissolve in Minimum Amount of Solvent A->B C Adsorb onto Silica Gel B->C E Load Sample onto Column C->E D Prepare Column D->E F Elute with Solvent System E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure Product J->K

Workflow for Column Chromatography.
Q2: What is a good starting solvent system (eluent) for purifying this compound on a silica gel column?

The goal is to find a solvent system where your desired product has an Rf value of ~0.3 on a TLC plate. This generally provides the best separation. Non-polar solvents like hexanes or cyclohexane are mixed with a more polar solvent like ethyl acetate.

Solvent System (v/v) Polarity Use Case
9:1 Hexane:Ethyl Acetate LowGood starting point. Elutes non-polar impurities first.
7:3 Hexane:Ethyl Acetate MediumIncreases elution speed of the pyrazole product.
1:1 Hexane:Ethyl Acetate HighFor eluting more polar compounds or flushing the column.

Reference for eluent system example:[12]

Q3: I'm seeing overlapping spots on my TLC plate. How can I improve separation on the column?
  • Use a Less Polar Eluent: This will slow down the movement of all compounds on the column, increasing the distance between them and improving separation.

  • Use a Longer Column: A greater amount of stationary phase provides more opportunities for separation to occur.

  • Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity by adding more of the polar solvent. This can effectively separate compounds with very different polarities in a single run.

Guide 3: Dealing with Specific Impurities

Q1: How do I remove unreacted phenylhydrazine?

Phenylhydrazine is a basic compound. An acidic wash during the work-up can effectively remove it. After your reaction is complete and diluted with an organic solvent (like ethyl acetate), wash the organic layer with a dilute acid solution (e.g., 1M HCl). The phenylhydrazine will be protonated to form a salt, which will move into the aqueous layer.[13] Be sure to wash with brine afterward to remove residual acid and water.

Q2: NMR shows I have a mixture of regioisomers. How can I separate them?

Separating regioisomers is a classic challenge where column chromatography is the superior method.[1] The two isomers, this compound and Ethyl 3-Methyl-1-phenylpyrazole-5-carboxylate, have slightly different polarities due to the placement of the ester and methyl groups. Careful column chromatography, often requiring testing of several eluent systems to optimize separation (as seen by TLC), is the most reliable approach.

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (n.d.). Removing impurities from N-phenylhydrazine-1,2-dicarboxamide reaction mixtures.
  • SIELC Technologies. (n.d.). Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). Description, Synthesis and Usage of Phenylhydrazine.
  • Semantic Scholar. (n.d.). Supporting Information.
  • Indian Academy of Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(40).
  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.).
  • Chegg. (2019). Solved: 2.2 Phenylhydrazine reacts with ethyl acetoacetate to...
  • ChemicalBook. (n.d.). Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis.
  • Organic Syntheses. (n.d.). PHENYLHYDRAZINE.
  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
  • MDPI. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(3), M999.
  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

Sources

Technical Support Center: Enhancing Regioselectivity in Pyrazole Synthesis from 1,3-Dicarbonyls and Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling the regioselectivity of the reaction between 1,3-dicarbonyl compounds and hydrazines. This resource offers practical, field-proven insights and troubleshooting strategies to address common challenges encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding regioselectivity in the Knorr pyrazole synthesis and related methodologies.

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it so critical?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products. In the synthesis of pyrazoles from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[1][2] Controlling which isomer is the major product is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent chemical reactivity.[2][3] Therefore, ensuring the selective synthesis of the desired isomer is paramount for efficiency and success in drug discovery and development.[2]

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction is dictated by a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct one reaction pathway, thereby directing the initial nucleophilic attack to the less hindered carbonyl group.[2][3]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the electronic nature of their adjacent substituents. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[2][3] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl (-CF₃) group is significantly more electrophilic.[2]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical determinant.[2][4] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[2] Conversely, basic conditions might favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[2]

  • Solvent Choice: The solvent can have a profound effect on the isomer ratio.[3] Polar protic solvents are commonly used, but fluorinated alcohols have been shown to dramatically increase regioselectivity in many cases.[5]

Q3: Can microwave irradiation improve the regioselectivity of the reaction?

A3: Yes, microwave-assisted synthesis can be a powerful tool for enhancing pyrazole synthesis. It often leads to shorter reaction times, higher yields, and in some cases, improved selectivity.[6][7][8][9] The rapid and uniform heating provided by microwaves can favor one reaction pathway over another, potentially leading to a higher ratio of the desired regioisomer.[6][8] However, the specific effect on regioselectivity can be substrate-dependent and may require optimization of reaction time and temperature.[10]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield of Pyrazole Product

Symptoms:

  • The overall isolated yield of the pyrazole product is significantly lower than expected.

  • TLC analysis shows a complex mixture of products or a large amount of unreacted starting material.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Impure Starting Materials Purify the 1,3-dicarbonyl and hydrazine starting materials. Use freshly opened or purified hydrazine derivatives.[1]Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazines can degrade over time.
Suboptimal Reaction Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to drive the reaction to completion.[1]The rate of pyrazole formation is temperature-dependent. Insufficient heat may result in an incomplete reaction.
Incorrect Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]Stopping the reaction too early will leave unreacted starting materials, while excessively long reaction times can lead to product degradation or the formation of byproducts.
Inappropriate Solvent Experiment with different solvents. Ethanol and acetic acid are common choices.[1] For certain substrates, solvent-free conditions may improve yields.[11]The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate.
Lack of Catalyst For less reactive substrates, the addition of a catalytic amount of acid (e.g., glacial acetic acid) may be necessary to facilitate the reaction.[12][13]The Knorr pyrazole synthesis is often acid-catalyzed. The acid protonates a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.[12][14]
Problem 2: Poor Regioselectivity (Formation of Isomeric Mixture)

Symptoms:

  • ¹H NMR or LC-MS analysis of the crude product clearly shows the presence of two or more regioisomers.

  • Difficulty in separating the desired isomer from the mixture by standard purification techniques like column chromatography or recrystallization.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Competing Nucleophilic Attack Modify the reaction conditions to favor one pathway. This can be achieved by changing the solvent, temperature, or pH.[4]The initial nucleophilic attack of the hydrazine on the unsymmetrical 1,3-dicarbonyl can occur at two different carbonyl carbons, leading to two regioisomers.[3][12]
Insufficient Steric or Electronic Bias If the substituents on the 1,3-dicarbonyl do not provide a strong steric or electronic preference, consider modifying the substrate to introduce a bulkier or more electron-withdrawing group to direct the reaction.Increasing the steric bulk or electronic differentiation between the two carbonyl groups will enhance the intrinsic regioselectivity of the reaction.
Inappropriate Solvent System Utilize fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[5]Fluorinated alcohols can dramatically increase regioselectivity, often favoring the formation of one isomer almost exclusively.[5] This is attributed to their unique solvent properties that can stabilize one transition state over the other.
Suboptimal pH Adjust the pH of the reaction mixture. Acidic conditions can favor one isomer, while basic conditions may favor the other.[1][2] If using a hydrazine salt, the addition of a mild base like sodium acetate can be beneficial.[1]The protonation state of the hydrazine and the dicarbonyl compound can influence the site of initial attack.[2]
Problem 3: Discoloration of the Reaction Mixture

Symptoms:

  • The reaction mixture turns dark brown, red, or black during the course of the reaction.

  • The final product is colored and difficult to purify.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Hydrazine Decomposition Use freshly purified or a newly opened bottle of hydrazine. If using a hydrazine salt like phenylhydrazine hydrochloride, consider adding a mild base such as sodium acetate to neutralize any liberated acid.[1]Hydrazine and its derivatives can be unstable and prone to oxidation, leading to the formation of colored impurities.[1] Acidic conditions can sometimes promote the formation of colored byproducts.[1]
Oxidative Side Reactions Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]Some starting materials or intermediates may be sensitive to air oxidation, which can generate colored byproducts.
Charring at High Temperatures If heating is required, use an oil bath for better temperature control and avoid localized overheating.Excessive heat can lead to the decomposition of organic materials, resulting in charring and discoloration.
Presence of Impurities Ensure all glassware is clean and free of contaminants. Purify starting materials if necessary.Trace impurities can sometimes catalyze decomposition or side reactions that produce colored species.

Experimental Protocols

General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1][3] Optimization may be required for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Acid catalyst (if not using a hydrazine salt)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[1]

  • Addition of Hydrazine: Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added.[1]

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction progress by TLC.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol for Enhancing Regioselectivity using Fluorinated Alcohols

This protocol details a procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[2]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Data Presentation

The choice of solvent can have a dramatic impact on the regioselectivity of the reaction. The following table summarizes the effect of different solvents on the isomeric ratio of pyrazoles formed from various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis [3][5]

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)HydrazineSolventIsomer Ratio (A:B)¹
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol85:15
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE98:2
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>99:1
1-phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol80:20
1-phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>99:1

¹Isomer A: N-substituted nitrogen adjacent to R¹; Isomer B: N-substituted nitrogen adjacent to R².

Visualizations

Reaction Mechanism and Regioselectivity

The following diagram illustrates the two competing pathways in the Knorr synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls and substituted hydrazines, leading to the formation of two possible regioisomers.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_pathA Pathway A cluster_pathB Pathway B 1,3-Dicarbonyl R¹-CO-CH₂-CO-R² Intermediate_A Hydrazone Intermediate A 1,3-Dicarbonyl->Intermediate_A Attack at C=O (R¹) Intermediate_B Hydrazone Intermediate B 1,3-Dicarbonyl->Intermediate_B Attack at C=O (R²) Hydrazine R³-NH-NH₂ Hydrazine->Intermediate_A Hydrazine->Intermediate_B Product_A Regioisomer A Intermediate_A->Product_A Cyclization & Dehydration Product_B Regioisomer B Intermediate_B->Product_B Cyclization & Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis.

Troubleshooting Workflow for Poor Regioselectivity

This flowchart outlines a systematic approach to troubleshooting and optimizing the regioselectivity of your pyrazole synthesis.

G start Start: Poor Regioselectivity check_solvent Is a fluorinated alcohol (TFE, HFIP) being used? start->check_solvent change_solvent Action: Switch to HFIP or TFE check_solvent->change_solvent No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes change_solvent->check_temp optimize_pH Action: Adjust pH (Acidic vs. Basic) modify_substrate Consider substrate modification (increase steric/electronic bias) optimize_pH->modify_substrate check_temp->optimize_pH Yes optimize_temp Action: Vary reaction temperature check_temp->optimize_temp No optimize_temp->optimize_pH end End: Improved Regioselectivity modify_substrate->end

Caption: Decision tree for optimizing regioselectivity.

References

  • Benchchem. (n.d.). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the multicomponent synthesis of pyrazoles.
  • Organic Chemistry Portal. (n.d.). Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis.
  • Thieme Chemistry. (n.d.). Regioselektive Synthese von 3,5-disubstituierten Pyrazolen.
  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • YouTube. (2019). synthesis of pyrazoles.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Benchchem. (n.d.). regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • Journal of Organic Chemistry. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • ResearchGate. (2025). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles | Request PDF.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
  • Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.
  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • RSC Publishing. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • ResearchGate. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • ResearchGate. (n.d.). Solvent effect on the reaction between 1,3-diketones and hydrazines....

Sources

Overcoming poor solubility of pyrazole derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common and critical challenge: the poor aqueous solubility of pyrazole-based compounds. As a privileged scaffold in medicinal chemistry, the therapeutic potential of pyrazole derivatives is often hampered by their limited solubility, impacting everything from initial biological screening to final formulation.[1][2] This resource combines fundamental principles with field-proven techniques to help you overcome these hurdles and advance your research.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here, we address the most common initial questions regarding the solubility of pyrazole derivatives.

Question 1: Why are many of my synthesized pyrazole derivatives poorly soluble in aqueous media?

Answer: The solubility of pyrazole derivatives is a complex interplay of their structural and physicochemical properties. Several factors can contribute to their poor aqueous solubility:

  • Lipophilicity: The pyrazole ring itself is aromatic and can be considered a bioisostere of a benzene ring, contributing to the lipophilicity of the molecule.[3] Often, the substituents added to the pyrazole core to enhance biological activity are also lipophilic, further increasing the compound's tendency to partition into non-polar environments rather than water.

  • Crystal Lattice Energy: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking between the pyrazole rings in the solid state, can lead to a highly stable crystal lattice. A significant amount of energy is then required to break these interactions and allow the compound to dissolve.

  • Molecular Symmetry and Planarity: High molecular symmetry and planarity can facilitate efficient crystal packing, leading to lower solubility. Disrupting this symmetry can often improve solubility.[4]

  • Ionization State (pKa): The pyrazole ring contains two nitrogen atoms. The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and can act as a hydrogen bond acceptor.[3] The overall ionization state of your derivative, which is dependent on its pKa and the pH of the aqueous medium, will significantly influence its solubility. Un-ionized forms are generally less soluble than their ionized counterparts.

Question 2: What is the first experimental step I should take when I encounter a solubility issue with a new pyrazole derivative?

Answer: The first and most critical step is to quantify the solubility of your compound under a standardized set of conditions. This provides a baseline against which you can measure the effectiveness of any enhancement strategy. A recommended starting point is to determine the kinetic and thermodynamic solubility in a relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions.

Following this, a simple pH-solubility profile can be highly informative. By measuring the solubility at different pH values (e.g., pH 2, 5, 7.4, and 9), you can determine if your compound is acidic, basic, or neutral. This information will guide your choice of solubilization strategy. For instance, a basic compound will exhibit higher solubility at lower pH, suggesting that pH modification or salt formation could be effective approaches.

Question 3: Are there any "quick-fix" methods to solubilize my pyrazole derivative for initial in vitro screening?

Answer: For early-stage biological assays where the primary goal is to obtain preliminary activity data, using co-solvents is a common and effective "quick-fix".

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used aprotic solvent that can dissolve a vast range of organic compounds. Typically, a concentrated stock solution of your pyrazole derivative is prepared in 100% DMSO. This stock is then diluted into the aqueous assay buffer to the final desired concentration.

  • Ethanol and Polyethylene Glycols (PEGs): These are other commonly used co-solvents that are generally less toxic to cells than DMSO.[5]

Important Caveat: While co-solvents are useful for initial screening, it's crucial to be aware of their potential to interfere with the assay or cause cellular toxicity. Always run appropriate vehicle controls (assay buffer with the same final concentration of the co-solvent) to ensure that the observed biological effects are due to your compound and not the solvent. The final concentration of the organic solvent in the assay should typically be kept below 1%, and often below 0.1%, to minimize these off-target effects.

Part 2: Troubleshooting Guides - A Deeper Dive into Solubility Enhancement

This section provides detailed troubleshooting guides for various scenarios you might encounter during your experiments.

Guide 1: My Pyrazole Derivative is a Weak Base and Still Insoluble at Physiological pH.

Problem: You've determined your compound has a basic pKa, but its solubility in PBS (pH 7.4) is still too low for your experiments.

Root Cause Analysis: At pH 7.4, a significant portion of your weakly basic compound may still be in its un-ionized, less soluble form. To achieve sufficient solubility, you need to either shift the equilibrium towards the more soluble, ionized form or employ formulation strategies to keep the un-ionized form from precipitating.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for weakly basic pyrazole derivatives.

Experimental Protocols:

  • Protocol 1: Systematic pH Reduction:

    • Prepare a series of buffers with decreasing pH values (e.g., pH 7.0, 6.5, 6.0, 5.5, 5.0).

    • Add an excess of your pyrazole derivative to each buffer.

    • Equilibrate the samples (e.g., by shaking at a constant temperature for 24-48 hours).

    • Centrifuge or filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Determine the lowest pH that provides the required solubility while being compatible with your experimental system.

  • Protocol 2: Salt Formation:

    • Dissolve your basic pyrazole derivative in a suitable organic solvent (e.g., methanol, ethanol, or acetone).

    • Add a stoichiometric amount (or a slight excess) of a pharmaceutically acceptable acid (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid).

    • Stir the solution and allow the salt to precipitate. If no precipitate forms, you may need to add an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or heptane) or cool the solution.

    • Collect the salt by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

    • Characterize the resulting salt (e.g., by melting point, NMR, and elemental analysis) and determine its aqueous solubility as described in Protocol 1.

Guide 2: My Pyrazole Derivative is Neutral and Highly Lipophilic.

Problem: Your compound lacks ionizable groups, and its high lipophilicity (e.g., a high LogP value) makes it practically insoluble in water.

Root Cause Analysis: For neutral, lipophilic compounds, strategies that rely on ionization are ineffective. The focus must shift to formulation approaches that either create a more favorable microenvironment for the drug or increase its surface area for dissolution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for neutral, lipophilic pyrazole derivatives.

Experimental Protocols:

  • Protocol 3: Cyclodextrin Complexation:

    • Selection of Cyclodextrin: Choose a suitable cyclodextrin (CD). Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[6][7][8] The choice depends on the size and shape of your pyrazole derivative.

    • Phase Solubility Study: Prepare aqueous solutions of the chosen CD at various concentrations. Add an excess of your pyrazole derivative to each solution. Equilibrate and analyze the supernatant as described in Protocol 1. A linear increase in drug solubility with CD concentration (an AL-type diagram) indicates the formation of a 1:1 complex.

    • Preparation of the Complex (Kneading Method): a. Create a paste of the CD with a small amount of water or a water-alcohol mixture. b. Add your pyrazole derivative to the paste and knead thoroughly for a specified time (e.g., 30-60 minutes). c. Dry the resulting product (e.g., in an oven at 40-50°C or under vacuum). d. Gently pulverize the dried complex and pass it through a sieve. e. Evaluate the dissolution characteristics of the complex compared to the pure drug.

  • Protocol 4: Preparation of a Solid Dispersion (Solvent Evaporation Method):

    • Carrier Selection: Choose a hydrophilic carrier. Common choices include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[9][10]

    • Dissolution: Dissolve both your pyrazole derivative and the carrier in a common volatile solvent (e.g., methanol, ethanol, acetone, or a mixture thereof).

    • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid degradation.

    • Drying and Milling: Dry the resulting solid mass completely under vacuum to remove any residual solvent. Mill the dried mass and sieve it to obtain a uniform powder.

    • Characterization: Characterize the solid dispersion to confirm the amorphous state of the drug (e.g., using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD)).

    • Dissolution Testing: Perform dissolution studies to compare the release profile of the solid dispersion with that of the pure drug.

Part 3: Data-Driven Decision Making

To aid in the selection of an appropriate solubility enhancement technique, the following table summarizes the key characteristics and typical fold-increase in solubility observed for various methods.

Technique Principle Typical Fold-Increase in Solubility Advantages Disadvantages
pH Modification Increases the fraction of the ionized, more soluble form of the drug.2 to >1000Simple, cost-effective.Only applicable to ionizable drugs; risk of precipitation upon pH change.
Co-solvents Reduces the polarity of the solvent, increasing the solubility of non-polar solutes.2 to 500Simple, effective for creating stock solutions.Potential for in vivo precipitation upon dilution; solvent toxicity.[5]
Micronization/Nanonization Increases the surface area of the drug particles, leading to a faster dissolution rate.[11]2 to 20 (dissolution rate)Applicable to many compounds; can improve bioavailability.[12]Does not increase equilibrium solubility; can lead to particle aggregation.
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within the lipophilic cavity of the CD, presenting a hydrophilic exterior.[6][7]2 to >1000Can significantly increase solubility and stability; masks taste.[8][13]Limited by the stoichiometry of the complex; parenteral use restricted to certain CDs.
Solid Dispersions Disperses the drug in an amorphous form within a hydrophilic carrier matrix, preventing crystallization and enhancing dissolution.[9][14]10 to >1000Can lead to dramatic increases in both dissolution rate and apparent solubility.Potential for physical instability (recrystallization) during storage; requires specialized characterization.
Nanotechnology (e.g., Nanoparticles, Nanoemulsions) Increases surface area and can modify drug release profiles.[15][16]10 to >1000High drug loading capacity; potential for targeted delivery.Complex manufacturing processes; potential for long-term toxicity concerns.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. National Center for Biotechnology Information. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. National Center for Biotechnology Information. [Link]

  • Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review. Wiley Online Library. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. ResearchGate. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

  • Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Scifiniti. [Link]

  • Solid dispersions: Solubility enhancement technique for poorly soluble drugs. ResearchGate. [Link]

  • Pyrazole - Solubility of Things. Solubility of Things. [Link]

  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI. [Link]

  • ENHANCEMENT OF SOLUBILITY OF POORLY SOLUBLE DRUG LANSOPRAZOLE. ResearchGate. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • A kind of preparation method of pyrazole derivatives.
  • Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Enhancing Drug Solubility and Bioavailability Through Cyclodextrin Inclusion Complexes: An Integrative Molecular Meta-Modeling Approach. ResearchGate. [Link]

  • Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. ACS Publications. [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. MDPI. [Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Innovare Academic Sciences. [Link]

  • Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs. MDPI. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection to optimize their synthetic routes. Pyrazoles are a cornerstone of medicinal chemistry, and efficient, selective synthesis is paramount.[1][2] The choice of catalyst is often the most critical parameter influencing yield, purity, and regioselectivity.

This document moves beyond simple protocols to explain the 'why' behind catalyst choice, providing a framework for troubleshooting common issues and making informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses high-level questions frequently encountered by researchers.

Q1: What are the primary classes of catalysts used for pyrazole synthesis?

A1: Pyrazole synthesis is versatile, employing several catalyst classes depending on the starting materials and desired outcome:

  • Acid Catalysts: These are fundamental for the classical Knorr pyrazole synthesis, which condenses a 1,3-dicarbonyl compound with a hydrazine.[3][4] The catalyst protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.[4][5] While traditional mineral acids are effective, modern methods often use milder or solid acids like ammonium chloride, Amberlyst-70, or silica-supported sulfuric acid to improve handling and reduce waste.[2][5][6]

  • Transition-Metal Catalysts: These are employed for a wider variety of substrates beyond 1,3-dicarbonyls. They enable novel bond formations and reaction pathways. Key examples include:

    • Ruthenium (Ru): Used in hydrogen transfer catalysis to synthesize pyrazoles directly from 1,3-diols and hydrazines, avoiding the need to handle potentially unstable dialdehyde intermediates.[1]

    • Copper (Cu): Catalyzes aerobic oxidative cyclizations and sydnone-alkyne cycloadditions, offering alternative routes under mild conditions.[7][8]

    • Silver (Ag) & Rhodium (Rh): Effective for cycloaddition reactions involving alkynes and their derivatives.[2][7]

    • Nickel (Ni): Used in one-pot, three-component reactions of hydrazines, ketones, and aldehydes.[9]

  • Heterogeneous Catalysts: These catalysts exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid solution). Their primary advantage is ease of separation from the reaction mixture and potential for recycling, which is crucial for sustainable and industrial-scale synthesis.[10][11] Examples include metal oxides (nano-ZnO, CuFe₂O₄), functionalized resins (Amberlyst-70), and metal-organic frameworks.[2][10][12]

  • Biocatalysts: Enzymes, such as Aspergillus niger Lipase (ANL), are emerging as "green" catalysts that can facilitate pyrazole synthesis under very mild conditions (e.g., 30 °C in ethanol).[10]

Q2: How do I decide between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on your priorities for the synthesis. Homogeneous catalysts are soluble in the reaction medium, often leading to high activity and selectivity due to excellent contact with reactants.[11] However, they can be difficult to remove from the final product, which is a significant drawback in pharmaceutical applications. Heterogeneous catalysts, while sometimes exhibiting lower activity, are highly valued for their stability and simple recovery (e.g., by filtration), making the process more cost-effective and environmentally friendly.[10][11] For large-scale production and green chemistry applications, heterogeneous catalysts are generally preferred.[9][11]

Q3: My synthesis involves an unsymmetrical 1,3-dicarbonyl. How does the catalyst impact which regioisomer I get?

A3: Regioselectivity is a classic challenge in pyrazole synthesis and is heavily influenced by the catalyst and reaction conditions.[13][14][15] When an unsymmetrical dicarbonyl reacts with a substituted hydrazine, the initial attack can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole isomers.[12][15] The catalyst can steer the reaction in several ways:

  • Steric Hindrance: A bulky catalyst or ligand can physically block the approach of the hydrazine to the more sterically hindered carbonyl group, favoring attack at the less hindered site.[13]

  • Electronic Effects & pH: The choice of an acid catalyst and the resulting pH can alter the electronic character of the carbonyl carbons, making one more electrophilic than the other.[13][14] Experimenting with different acid catalysts (Lewis vs. Brønsted) or even basic conditions can dramatically shift the isomeric ratio.[15]

  • Solvent Coordination: The solvent, often influenced by the catalyst's solubility, can also play a role in directing selectivity.[13]

Q4: What are "green catalysts" and are they truly effective for pyrazole synthesis?

A4: "Green catalysts" are central to sustainable chemistry. They are defined by their efficiency, use of non-toxic materials, recyclability, and ability to function in environmentally benign solvents like water or under solvent-free conditions.[6][16][17] They are highly effective. For example, using a recyclable copper ferrite (CuFe₂O₄) nanocatalyst in water can produce excellent yields of pyranopyrazoles.[10] Similarly, Amberlyst-70, a solid resin catalyst, works efficiently in aqueous media at room temperature.[2][18] The use of these catalysts not only reduces environmental impact but also simplifies product purification, a significant advantage in drug development.[16][17]

Part 2: Troubleshooting Guide for Catalyzed Pyrazole Synthesis

This guide addresses specific experimental problems in a direct question-and-answer format.

Problem 1: Low or No Product Yield

  • Question: My reaction has a very low yield, or it isn't working at all. What are the likely catalyst-related causes?

  • Answer & Troubleshooting Steps:

    • Confirm the Need for a Catalyst: Many pyrazole syntheses, particularly those not following the standard Knorr pathway, have an absolute requirement for a catalyst. Running the reaction without one may result in zero product formation.[2]

    • Check Catalyst Loading: Every catalytic reaction has an optimal catalyst loading, typically between 1-10 mol%. Too little catalyst will result in a slow or incomplete reaction. Conversely, too much can sometimes lead to side product formation. Perform a small optimization screen to find the ideal loading for your specific substrates.[1][8]

    • Evaluate Catalyst Activity/Purity: The catalyst itself may be deactivated.

      • Heterogeneous Catalysts: Ensure the catalyst was properly activated (e.g., by heating under vacuum) and stored under inert conditions if required.

      • Homogeneous Catalysts: Verify the purity and integrity of the catalyst, as degradation can occur over time.

    • Assess Substrate-Catalyst Compatibility: Not all catalysts work for all substrates. A catalyst that is highly effective for electron-rich substrates may fail for electron-poor ones. Consult the literature for precedents with similar starting materials. For example, trifluoromethyl-substituted diketones can have different reactivity profiles and may require specific catalytic systems.[14]

    • Consider Additives: Some catalytic systems require an additive or co-catalyst to function. For instance, certain Ruthenium-catalyzed hydrogen transfer reactions require an acidic additive like acetic acid to accelerate the condensation steps.[1] Omitting this can lead to complete reaction failure.

Problem 2: Poor Regioselectivity (Mixture of Isomers)

  • Question: I'm getting an inseparable mixture of regioisomers. How can I use the catalyst system to favor one product?

  • Answer & Troubleshooting Steps:

    • Modify the Catalyst:

      • Steric Control: If using a metal catalyst with ligands, switch to a bulkier ligand set. The increased steric demand can force the reaction down a single pathway.

      • Electronic Control: Switch between a Lewis acid catalyst (e.g., Sc(OTf)₃, nano-ZnO) and a Brønsted acid (e.g., p-TSA, H₂SO₄).[2][8][19] Their different modes of activation can favor attack at different carbonyl sites.

    • Change the Solvent: The solvent can influence the transition state of the reaction. A highly polar, aprotic solvent like DMF or a fluorinated alcohol may enhance regioselectivity compared to a protic solvent like ethanol.[13]

    • Control the Temperature: Regioselectivity can be temperature-dependent. Running the reaction at a lower temperature may increase the energy difference between the two competing reaction pathways, favoring the formation of the thermodynamically more stable product. Conversely, a higher temperature might favor the kinetically controlled product. Some divergent syntheses can produce two entirely different products simply by changing the temperature.[20]

Problem 3: Catalyst Separation and Recovery Issues

  • Question: My heterogeneous catalyst is difficult to recover, and its activity drops significantly on reuse. What can I do?

  • Answer & Troubleshooting Steps:

    • Switch to a Magnetic Catalyst: For ultimate ease of recovery, use a catalyst supported on magnetic nanoparticles, such as Fe₃O₄ or CuFe₂O₄.[10][21][22] These can be quantitatively removed from the reaction vessel using a simple external magnet, minimizing product loss.

    • Verify Catalyst Stability: The catalyst may be leaching metal into the solution or its support structure might be degrading under the reaction conditions (e.g., high temperature or strongly acidic/basic media). Choose a catalyst with a robust support (e.g., silica, zirconia) known to be stable under your conditions.[10]

    • Implement Proper Regeneration/Activation: Many catalysts require a regeneration step between uses. This could involve washing with a specific solvent to remove adsorbed impurities or heating under vacuum to remove water and reactivate the surface. Follow the supplier's or literature's recommendation for regeneration.

    • Evaluate Reusability: Test the catalyst over multiple cycles (5-10 runs) to get a true measure of its stability and reusability.[9][10][21] A catalyst that works for only 1-2 cycles may not be practical for your process.

Part 3: Protocols & Data

Data Presentation: Comparison of Catalyst Types for Pyrazole Synthesis
Catalyst TypeKey ExamplesTypical ConditionsAdvantagesDisadvantages
Homogeneous Acid Acetic Acid, p-TSAReflux in Ethanol/MethanolInexpensive, readily available, well-understood mechanism.Can be corrosive, difficult to remove from product, waste generation.
Homogeneous Metal RuH₂(PPh₃)₃CO, AgOTf, Cu(OTf)₂Varies (RT to high temp), often requires inert atmosphere.[1][2][8]High activity & selectivity, enables novel transformations.[11]Expensive, potential for toxic metal contamination in product, difficult to separate.[11]
Heterogeneous Acid Amberlyst-70, NH₄ClRT to moderate heat, often in green solvents (water, ethanol).[2][5]Easily separated, recyclable, environmentally benign, mild conditions.[10]Can have lower activity than homogeneous counterparts, potential for pore blockage.
Heterogeneous Metal nano-ZnO, CuFe₂O₄, Supported Ni/PdRT to moderate heat, compatible with green methods (ultrasound, MW).[2][9][10]Excellent recyclability (especially magnetic), low product contamination, high stability.[10][11]Higher initial cost, can be sensitive to poisoning, mass transfer limitations.
Biocatalyst Aspergillus niger LipaseMild temperature (e.g., 30 °C) in ethanol.[10]Extremely mild conditions, high selectivity, biodegradable, ultimate "green" option.Limited substrate scope, sensitive to temperature/pH, can be expensive.
Experimental Protocol: Green Synthesis of a 1,3,5-Substituted Pyrazole using a Heterogeneous Catalyst

This protocol is based on the highly efficient and environmentally friendly synthesis using a nano-ZnO catalyst, adapted from literature procedures.[2][12]

Reaction: Condensation of phenylhydrazine with ethyl acetoacetate.

Materials:

  • Phenylhydrazine (1 mmol, ~0.11 g)

  • Ethyl acetoacetate (1 mmol, ~0.13 g)

  • Nano-ZnO catalyst (10 mol%, ~0.008 g)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL), magnetic stirrer, and condenser.

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and the nano-ZnO catalyst (10 mol%).[12]

  • Solvent Addition: Add 10 mL of ethanol to the flask.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically a short reaction time is expected).[12]

  • Catalyst Recovery: Upon completion, recover the nano-ZnO catalyst by filtration or centrifugation. Wash the recovered catalyst with ethanol and dry it for reuse in subsequent reactions.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 1,3,5-substituted pyrazole. The reported yields for this method are often excellent (>90%).[2][12]

Part 4: Visualization & Workflows

Diagram 1: Decision Tree for Catalyst Selection

This diagram provides a logical pathway for selecting an appropriate catalyst based on experimental priorities.

CatalystSelection start Primary Goal? green Heterogeneous Catalyst start->green Green Chemistry & Scalability novel Homogeneous Transition Metal start->novel Novel Transformation & High Selectivity classic Acid Catalyst start->classic Classic Knorr (1,3-Dicarbonyl) magnetic Magnetic Nanoparticle (e.g., CuFe2O4) green->magnetic Easy Recovery? recyclable Solid Acid/Base (e.g., Amberlyst-70) or Metal Oxide (ZnO) green->recyclable General Recyclability? substrate_type Starting Material novel->substrate_type Substrate Type? conditions Conditions classic->conditions Desired Conditions? diol Ru-Catalyzed H2 Transfer substrate_type->diol 1,3-Diol alkyne Ag, Rh, or Cu Catalyst substrate_type->alkyne Alkyne mild Solid Acid (NH4Cl, Amberlyst) conditions->mild Mild/Green traditional Brønsted Acid (AcOH, p-TSA) conditions->traditional Traditional TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents Step 1 check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK catalyst_issues Investigate Catalyst Issues check_conditions->catalyst_issues Conditions OK loading Optimize Catalyst Loading (1-10 mol%) catalyst_issues->loading Is Loading Optimal? activity Check for Deactivation (Storage, Handling). Re-activate or use fresh catalyst. catalyst_issues->activity Is Catalyst Active? compatibility Consult Literature. Try Alternative Catalyst Type (e.g., Lewis vs Brønsted Acid) catalyst_issues->compatibility Is Catalyst Correct for Substrate? additives Verify if co-catalyst or additive is required for the system. catalyst_issues->additives Are Additives Needed?

Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.

References

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). National Institutes of Health (NIH).
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR.
  • Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. (n.d.). MDPI.
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2016). Organic Letters.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed.
  • Technical Support Center: Synthesis of Substituted Pyrazoles. (n.d.). Benchchem.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme.
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (2025). ResearchGate.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • preventing side reactions in pyrazole synthesis. (n.d.). Benchchem.
  • Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. (n.d.). Benchchem.
  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (n.d.). MDPI.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). National Institutes of Health (NIH).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Institutes of Health (NIH).
  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2022). National Institutes of Health (NIH).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). National Institutes of Health (NIH).
  • Pyrazole Synthesis Using a Titanium-Catalyzed Multicomponent Coupling Reaction and Synthesis of Withasomnine. (n.d.). ResearchGate.
  • 2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2025). ResearchGate.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
  • Identifying and removing byproducts in pyrazole synthesis. (n.d.). Benchchem.
  • Synergy between homogeneous and heterogeneous catalysis. (2021). RSC Publishing.

Sources

Technical Support Center: Accelerating Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes by reducing reaction times while maintaining or improving yield and purity. Here, we address common challenges and provide actionable solutions, grounded in established chemical principles and cutting-edge techniques.

Introduction: The Need for Speed in Pyrazole Synthesis

Pyrazoles are a cornerstone of modern drug discovery, forming the structural core of numerous FDA-approved therapeutics, including celecoxib (an anti-inflammatory) and various tyrosine kinase inhibitors for cancer therapy.[1] The demand for rapid synthesis and screening of diverse pyrazole libraries necessitates methods that are faster and more efficient than traditional batch chemistry, which often involves long reaction times and challenging scalability.[2][3] This guide focuses on proven strategies to accelerate pyrazole synthesis, including microwave-assisted synthesis, flow chemistry, and ultrasound irradiation, providing troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the optimization of pyrazole synthesis.

Q1: My standard condensation reaction between a 1,3-dicarbonyl compound and a hydrazine is taking hours. What is the most direct way to significantly shorten the reaction time?

The most direct and widely adopted method to dramatically reduce reaction times for pyrazole synthesis is the use of microwave irradiation .[1][4] Conventional heating relies on conduction to transfer energy, which can be slow and inefficient. Microwaves, on the other hand, directly heat the reactants and solvent through dielectric heating, leading to a rapid increase in temperature and significantly accelerated reaction rates. It is common to see reaction times drop from several hours to just a few minutes.[1][5]

Key Advantages of Microwave-Assisted Synthesis:

  • Speed: Drastically reduces reaction times.[1]

  • Yield: Often leads to higher product yields due to increased reaction efficiency.[1]

  • Purity: Can result in cleaner reactions, simplifying product purification.[1]

  • Green Chemistry: Contributes to more sustainable practices through reduced energy consumption and the potential for solvent-free reactions.[1][5]

Q2: I'm interested in scaling up my pyrazole synthesis. Are there technologies that are inherently more suited for this than traditional batch reactors?

Yes, flow chemistry is an excellent alternative for scaling up pyrazole synthesis.[2][3][6] In flow chemistry, reactants are continuously pumped through a heated reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time.[2][6] This enhanced control improves safety, reproducibility, and scalability. For instance, a batch synthesis of pyrazolopyrimidinone derivatives that took 9 hours was reduced to just 16 minutes using a flow process, with comparable yields.[2]

Q3: I'm observing the formation of two different regioisomers in my reaction. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[7][8] Regioselectivity is influenced by both steric and electronic factors of the substituents on your reactants.[7] Here are some strategies to improve it:

  • Solvent Choice: The polarity of the solvent can play a crucial role. Aprotic dipolar solvents like DMF or DMAc have been shown to give better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[9]

  • pH Control: The pH of the reaction mixture can favor the formation of one isomer over the other.[7] Acidic conditions, for example, can influence the initial nucleophilic attack.

  • Steric Hindrance: Utilizing a starting material with a bulky substituent can sterically hinder one reaction pathway, directing the reaction towards a single regioisomer.[7][8]

  • Specialized Reagents and Conditions: The use of specific solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been shown to favor the formation of one regioisomer in the Knorr condensation.[8]

Q4: My reaction yield is consistently low. What are the likely causes and how can I troubleshoot this?

Low yields in pyrazole synthesis can stem from several factors.[7][10] A systematic approach to troubleshooting is often effective:

  • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions, reducing the yield and complicating purification.[7] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[7]

  • Reaction Conditions: Suboptimal temperature, reaction time, or catalyst loading can all contribute to low yields.[7] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[7][11]

  • Incomplete Cyclization or Side Reactions: In some cases, the reaction may stall at an intermediate stage, or side products may be formed.[7] Careful analysis of the crude reaction mixture by NMR or LC-MS can help identify these issues.

Troubleshooting Guide: Specific Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Reaction is slow or does not go to completion - Insufficient temperature.- Low reactivity of starting materials.- Inappropriate solvent.- Switch to microwave-assisted synthesis for rapid heating.[1][4]- Use a higher boiling point solvent if using conventional heating.- Add a catalytic amount of acid (e.g., acetic acid) to promote condensation.[1][12]
Formation of multiple products (besides regioisomers) - Degradation of starting materials.- Competing side reactions.- Over-iodination in halogenation reactions.[13]- Ensure the purity of reactants.[7]- Optimize reaction conditions (temperature, time) to minimize side reactions.- In iodination, carefully control the stoichiometry of the iodinating agent and consider milder conditions.[13]
Difficulty in product purification - Formation of colored impurities from hydrazine starting material.- Presence of unreacted starting materials or byproducts.- Wash the crude product with a suitable solvent (e.g., cold ethanol) to remove impurities.[11]- Recrystallization is an effective method for purification.[7]- Consider column chromatography on silica gel for difficult separations.[7]
Reaction is not scaling up well from small to large scale - Poor heat transfer in large batch reactors.- Safety concerns with exothermic reactions or hazardous reagents.- Transition to a flow chemistry setup for better control over reaction parameters and improved safety.[2][6][14]

Accelerated Synthesis Protocols

Protocol 1: Microwave-Assisted Synthesis of Pyrazoles from Chalcones

This protocol describes the rapid cyclization of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative to form a pyrazole.[1]

Materials:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]

Protocol 2: Two-Stage Synthesis of Pyrazoles from Acetophenones via Flow Chemistry

This protocol outlines an efficient two-step synthesis of substituted pyrazoles in a continuous flow setup.[14]

Workflow Diagram:

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Pyrazole Formation acetophenone Acetophenone Solution pump1 Pump A acetophenone->pump1 dmadmf DMADMF Solution pump2 Pump B dmadmf->pump2 mixer1 T-Mixer pump1->mixer1 pump2->mixer1 reactor1 Heated Coil Reactor (e.g., 170 °C) mixer1->reactor1 mixer2 T-Mixer reactor1->mixer2 Enaminone Intermediate hydrazine Hydrazine Solution pump3 Pump C hydrazine->pump3 pump3->mixer2 reactor2 Heated Reactor (e.g., 150 °C) mixer2->reactor2 collection Product Collection reactor2->collection

Caption: Flow chemistry setup for the two-stage synthesis of pyrazoles.

Procedure:

  • Prepare separate solutions of the starting acetophenone, dimethylformamide dimethyl acetal (DMADMF), and hydrazine in a suitable solvent like DMF.

  • Using syringe pumps, introduce the acetophenone and DMADMF solutions into a T-mixer.

  • The combined stream flows through a heated reactor coil (e.g., a stainless-steel coil at 170 °C with a flow rate of 0.5 mL/min) to form the enaminone intermediate.[14]

  • The output from the first reactor is then mixed with the hydrazine solution in a second T-mixer.

  • This new mixture passes through a second heated reactor (e.g., a glass mixer-chip at 150 °C) to facilitate the cyclization to the pyrazole.[14]

  • The product stream is collected at the outlet for subsequent purification.

Data Presentation: Microwave vs. Conventional Heating

The following table summarizes a comparison between microwave-assisted synthesis and conventional heating for the preparation of phenyl-1H-pyrazoles, demonstrating the significant reduction in reaction time and improvement in yield.

ProductMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98[1]
Phenyl-1H-pyrazolesConventional Heating752 hours73-90[1]

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Catalyst) check_purity->check_conditions Pure purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impure analyze_crude Analyze Crude Mixture (LC-MS, NMR) check_conditions->analyze_crude Optimal optimize_conditions Optimize Conditions (e.g., use Microwave) check_conditions->optimize_conditions Suboptimal identify_byproducts Identify Byproducts and Adjust Stoichiometry/Conditions analyze_crude->identify_byproducts Byproducts Detected success Yield Improved analyze_crude->success Clean Reaction purify_reagents->check_conditions optimize_conditions->analyze_crude identify_byproducts->success

Caption: Troubleshooting workflow for addressing low reaction yields.

References

  • Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]

  • Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. [Link]

  • Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. OUCI. [Link]

  • Unknown. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. [Link]

  • Radi, M., Bernardo, V., Bechi, B., & Castagnolo, D. (2011). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 16(8), 6479-6488. [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]

  • Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]

  • Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]

  • JoVE. (2023, March 1). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]

  • Hassani, Z., & Kozehgiry, G. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-517. [Link]

  • Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]

  • Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Thomson, R. J., & Olsson, R. I. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(15), 3754–3757. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2411-2418. [Link]

  • Martinez, A., & Rodriguez, H. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-873. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Cravotto, G., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(6), 1305-1311. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate. [Link]

  • Chemat, F., & Cravotto, G. (Eds.). (2013). Ultrasound for Drug Synthesis: A Green Approach. In Microwave-assisted Extraction for Bioactive Compounds. Springer. [Link]

  • Yallappa, S., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(45), 31693-31713. [Link]

  • IJCRT. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]

  • Borah, P., & Borah, R. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances, 12(23), 14643-14663. [Link]

  • Bartee, D., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9772–9779. [Link]

  • Buriol, L., et al. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society, 21, 1456-1463. [Link]

  • Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • PubMed. (2025). Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds and approved drugs.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms offers a unique combination of electronic properties and steric versatility, allowing for facile functionalization and precise tuning of pharmacological profiles.[3][4] This guide provides an in-depth comparative analysis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, a representative member of the pyrazole-3-carboxylate class, against other notable pyrazole derivatives. We will explore its synthetic strategies, delve into its biological performance with supporting experimental data, and elucidate the key structure-activity relationships that govern its efficacy. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazole core in their therapeutic programs.

The Pyrazole Core: A Versatile Platform for Therapeutic Innovation

The pyrazole ring is a cornerstone of numerous FDA-approved drugs, demonstrating its therapeutic value across a wide range of diseases.[2] For instance, Celecoxib, a selective COX-2 inhibitor, is a blockbuster anti-inflammatory drug, while Rimonabant was developed as an anti-obesity agent.[5][6] The success of these and other pyrazole-based drugs stems from the scaffold's ability to engage with various biological targets through hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions, all of which can be modulated by the nature and position of substituents on the pyrazole ring.[3]

Synthesis of this compound and its Analogs: A Strategic Overview

The synthesis of polysubstituted pyrazoles, including this compound, is most commonly achieved through the Knorr pyrazole synthesis and its variations.[3] This classic condensation reaction involves a 1,3-dicarbonyl compound and a hydrazine derivative. The choice of these starting materials directly dictates the substitution pattern on the final pyrazole ring, offering a high degree of synthetic flexibility.

Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates

This protocol is adapted from a general method for the synthesis of a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates and is applicable for the synthesis of the title compound by selecting the appropriate starting materials.[7][8]

Step 1: Formation of the Intermediate Ethyl 2,4-dioxo-4-phenylbutanoate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • To this solution, add a mixture of diethyl oxalate (1 equivalent) and a substituted acetophenone (e.g., acetophenone for a 5-phenyl substituent) (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. The formation of a solid precipitate indicates the formation of the sodium salt of the dioxo ester.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the ethyl 2,4-dioxo-4-phenylbutanoate derivative.

  • Filter the solid, wash with cold water, and dry under vacuum. The intermediate is typically used in the next step without further purification.

Step 2: Cyclization to Form the Pyrazole Ring

  • Prepare a suspension of the intermediate ethyl 2,4-dioxo-4-phenylbutanoate derivative (1 equivalent) in glacial acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine for a 1-phenyl substituent) (1.1 equivalents) to the suspension.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The solid product, the corresponding ethyl 5-(substituted)-1H-pyrazole-3-carboxylate, precipitates out.

  • Filter the solid, wash thoroughly with water to remove acetic acid, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Causality Behind Experimental Choices:

  • Sodium Ethoxide: Acts as a strong base to deprotonate the α-carbon of the acetophenone, facilitating the Claisen condensation with diethyl oxalate.

  • Glacial Acetic Acid: Serves as both a solvent and an acid catalyst for the condensation and cyclization reaction with hydrazine.

  • Reflux: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

  • Recrystallization: A crucial final step to purify the product by removing any unreacted starting materials or side products, ensuring high purity for subsequent biological testing.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Dioxo Ester Formation cluster_1 Step 2: Pyrazole Cyclization cluster_2 Purification A Substituted Acetophenone + Diethyl Oxalate C Claisen Condensation A->C B Sodium Ethoxide in Ethanol B->C D Ethyl 2,4-dioxo-4-phenylbutanoate Intermediate C->D G Condensation & Cyclization D->G Intermediate E Hydrazine Derivative E->G F Glacial Acetic Acid (Reflux) F->G H Ethyl 5-(substituted)-pyrazole-3-carboxylate G->H I Recrystallization H->I J Pure Product I->J

Caption: General synthetic workflow for ethyl 5-(substituted)-pyrazole-3-carboxylates.

Comparative Biological Performance

The true measure of a scaffold's utility lies in its biological activity. Here, we compare the performance of various pyrazole derivatives, including those structurally related to this compound, in two key therapeutic areas: anti-inflammatory and antibacterial applications.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] Selective inhibition of COX-2 over COX-1 is a key objective in the design of modern anti-inflammatory drugs to minimize gastrointestinal side effects.[5]

Comparative In Vitro COX Inhibition Data:

Compound/DrugSubstituentsCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib Diarylpyrazole>1000.04>2500[5]
SC-558 Diarylpyrazole110.021524[5]
Phenylbutazone Pyrazolidinedione1.83.50.51[5]
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate 5-aryl, 3-carboxylateNot ReportedNot ReportedNot Reported[7][8]
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate 5-aryl, 3-carboxylateNot ReportedNot ReportedNot Reported[7][8]

Analysis of Anti-inflammatory Data:

Antibacterial Activity: A New Frontier for Pyrazoles

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial activity.[9]

Comparative Antibacterial Activity (MIC in µg/mL):

Compound/AntibioticGram-positive (e.g., S. aureus)Gram-negative (e.g., E. coli)Reference
Pyrazole Derivative 21a >125>125[9]
Pyrazoline 5 64Not Reported[9]
Imidazo-pyrazole 18 <1<1[9]
Pyrano[2,3-c] pyrazole 5c 6.256.25[9]
Ciprofloxacin --[9]
Chloramphenicol >125>125[9]

Analysis of Antibacterial Data:

The antibacterial data reveals that the efficacy of pyrazole derivatives is highly dependent on their specific substitution patterns and any fused ring systems. While some simple pyrazoles show limited activity, more complex structures like imidazo-pyrazoles and pyrano[2,3-c] pyrazoles exhibit potent, broad-spectrum antibacterial effects, in some cases surpassing standard antibiotics.[9] This highlights the immense potential for structural optimization within the pyrazole class to develop novel and effective antibacterial agents.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring. A thorough understanding of these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.

Key SAR Observations:

  • N1-Substitution: The substituent at the N1 position significantly influences the compound's interaction with the target protein. For COX-2 inhibitors, a p-sulfonamidophenyl group at this position is a common feature that contributes to high affinity and selectivity.

  • C3-Substitution: The C3 position is often a site for introducing functional groups that can form key hydrogen bonds with the target. In the case of this compound, the ethyl carboxylate group can act as a hydrogen bond acceptor.

  • C5-Substitution: The substituent at the C5 position often occupies a hydrophobic pocket in the target protein. Aromatic or bulky aliphatic groups at this position are generally favored for enhanced activity.

Mechanism of Action Visualization:

G cluster_0 Inflammatory Stimulus cluster_1 COX Enzyme Action A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 (Constitutive) B->C D COX-2 (Inducible) B->D E Prostaglandins (Homeostatic) C->E F Prostaglandins (Inflammatory) D->F H Reduced Inflammation F->H Blocked Production G Pyrazole-based COX-2 Inhibitor (e.g., Celecoxib) G->D Selective Inhibition

Caption: Mechanism of action of selective COX-2 inhibitors.

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising class of compounds with significant potential in drug discovery. The synthetic accessibility of the pyrazole core allows for extensive structural diversification, enabling the fine-tuning of biological activity against a wide array of therapeutic targets. The comparative analysis presented in this guide underscores the importance of rational drug design, guided by a deep understanding of structure-activity relationships.

Future research in this area should focus on the synthesis and evaluation of novel pyrazole-3-carboxylate derivatives with diverse substituents at the 1 and 5 positions to explore new therapeutic applications and to develop compounds with improved potency, selectivity, and pharmacokinetic profiles. The integration of computational modeling with traditional synthetic and biological evaluation will undoubtedly accelerate the discovery of the next generation of pyrazole-based therapeutics.

References

  • Bildirici, İ., Şener, A., & Tozlu, İ. (2007). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]

  • Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2014). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 19(12), 20456–20471. [Link]

  • Bagle, S. V., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Results in Chemistry, 5, 100851. [Link]

  • Haj-Yehia, N., & Amro, B. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal, 51(8), 695-714. [Link]

  • ResearchGate. (n.d.). Pyrazole derivatives 17-22 preliminary antibacterial activity versus Gram positive and negative bacteria. ResearchGate. [Link]

  • Rossi, D., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 438. [Link]

  • Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(10), 1350. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 15(15), 1335-1353. [Link]

  • Gomaa, A. M., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(14), 5413. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-4421. [Link]

  • Raj, R., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15(1), 1-19. [Link]

  • ResearchGate. (2025). 4Benzoyl1,5-diphenyl-1 H -pyrazole-3-carboxylic acid methanol solvate. ResearchGate. [Link]

  • Kumar, A., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 81(10), 1145-1155. [Link]

  • Hameed, A., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(4), M910. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

  • Sener, A., et al. (2007). Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. Molecules, 12(11), 2427-2435. [Link]

  • Akincioglu, A., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]

  • Kumar, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 17(1), 32–38. [Link]

  • National Center for Biotechnology Information. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. National Center for Biotechnology Information. [Link]

  • Horváth, B., et al. (2017). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 129(7), 1011-1019. [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Bioorganic & Medicinal Chemistry Letters, 22(16), 5250-5253. [Link]

  • Li, Y., et al. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Chemical biology & drug design, 80(4), 571–583. [Link]

Sources

A Comparative In Vivo Assessment of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate for Acute Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to validate the in vivo anti-inflammatory properties of novel chemical entities. We will focus on Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, a compound belonging to the pyrazole class of heterocycles, which has garnered significant interest in medicinal chemistry. Pyrazole derivatives are the core scaffold of several established anti-inflammatory drugs, including the selective COX-2 inhibitor Celecoxib, highlighting the therapeutic potential of this chemical family.[1][2][3][4]

The objective of this guide is not merely to present a protocol but to detail a self-validating experimental system. We will compare our test compound against both a negative (vehicle) control and a well-characterized positive control (Indomethacin), using the carrageenan-induced rat paw edema model—a gold standard for acute inflammation studies.[5][6]

The Scientific Rationale: Targeting the Inflammatory Cascade

Acute inflammation is a complex biological response initiated by harmful stimuli. A key pathway governing this process is the arachidonic acid cascade.[7][8][9] When cell membranes are damaged, arachidonic acid is released and metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins.[10][11][12] These prostaglandins are principal mediators of inflammation, causing vasodilation, increased vascular permeability, and pain.[10]

The COX enzyme exists in at least two isoforms:

  • COX-1: A constitutively expressed "housekeeping" enzyme involved in protecting the gastric mucosa and maintaining kidney function and platelet aggregation.[13]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate inflammatory symptoms.[13][14]

Most traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), like indomethacin and ibuprofen, are non-selective and inhibit both COX-1 and COX-2.[15][16][17] While this effectively reduces inflammation, the inhibition of COX-1 is associated with common side effects like gastrointestinal irritation and ulceration.[16] Therefore, compounds that selectively inhibit COX-2 are highly sought after as they promise potent anti-inflammatory effects with a reduced risk of such side effects.[13][14][15] Many pyrazole-based drugs exhibit this selective activity.[1][2][18] This experiment is designed to determine if this compound demonstrates anti-inflammatory activity consistent with this proposed mechanism.

G cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Cascade cluster_inhibitors Pharmacological Intervention Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 activation AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by Stimuli) AA->COX2 PGs_Physiological Physiological Prostaglandins (e.g., GI Protection, Platelet Function) COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_Inflammatory Stimuli Inflammatory Stimuli (e.g., Carrageenan) Stimuli->COX2 Upregulation PLA2->AA NSAIDs Non-Selective NSAIDs (e.g., Indomethacin) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition TestCompound Test Compound (Potential COX-2 Inhibitor) TestCompound->COX2 Proposed Inhibition

Caption: The Arachidonic Acid Pathway and points of NSAID intervention.

Experimental Design: Carrageenan-Induced Paw Edema Model

This model is a well-established and highly reproducible assay for evaluating acute inflammation.[6] The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) involves the production of prostaglandins, mediated by COX-2.[5] By measuring paw volume at later time points (e.g., 3 and 5 hours), we can specifically assess the inhibition of prostaglandin-mediated inflammation.

Materials and Reagents
  • This compound (Test Compound)

  • Indomethacin (Positive Control)[19][20]

  • Lambda Carrageenan (Inducing Agent)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose or 1% Tween 80 in normal saline)

  • Plethysmometer (for paw volume measurement)

  • Male Wistar rats (150-180g)

  • Oral gavage needles

  • Standard laboratory animal housing and care facilities

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation (Day 0) cluster_analysis Phase 3: Analysis A 1. Animal Acclimatization (7 days, controlled environment) B 2. Fasting (Overnight before experiment, water ad libitum) A->B C 3. Group Allocation (n=6 per group) - Group I: Vehicle Control - Group II: Positive Control (Indomethacin 10 mg/kg) - Group III: Test Compound (e.g., 50 mg/kg) B->C D 4. Baseline Measurement (T=0) (Measure initial paw volume) C->D E 5. Drug Administration (Oral gavage, 1 hour before carrageenan) D->E F 6. Induction of Edema (0.1 mL 1% Carrageenan injection into sub-plantar tissue of right hind paw) E->F G 7. Post-Induction Measurements (Measure paw volume at T=1, 3, 5 hours) F->G H 8. Data Calculation (Calculate paw volume increase and % inhibition) G->H I 9. Statistical Analysis (e.g., ANOVA followed by Dunnett's test) H->I

Caption: Step-by-step workflow for the in vivo anti-inflammatory assay.
Detailed Experimental Protocol

  • Animal Preparation: Acclimatize male Wistar rats for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide the rats into three groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle solution orally.

    • Group II (Positive Control): Receives Indomethacin (e.g., 10 mg/kg) suspended in the vehicle, administered orally.

    • Group III (Test Group): Receives this compound (e.g., 50 mg/kg) suspended in the vehicle, administered orally.

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Drug Administration: Administer the respective substances (vehicle, Indomethacin, or test compound) to each group via oral gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[21][22]

  • Measurement of Paw Edema: Measure the paw volume of each rat at 1, 3, and 5 hours after the carrageenan injection.

Data Analysis and Interpretation

The anti-inflammatory effect is quantified by measuring the increase in paw volume due to carrageenan and the ability of the test compounds to inhibit this increase.

Calculation:

  • Increase in Paw Volume (mL): (Paw volume at time 't') - (Paw volume at 0 hr)

  • Percentage Inhibition (%): [ (Vc - Vt) / Vc ] * 100

    • Where Vc is the average increase in paw volume in the vehicle control group.

    • Where Vt is the average increase in paw volume in the treated group.

Hypothetical Data Presentation

Below is a table of plausible data that could be generated from this experiment.

Group (Dose)Mean Paw Volume (mL) ± SEMIncrease in Paw Volume at 3 hr (mL)% Inhibition at 3 hrIncrease in Paw Volume at 5 hr (mL)% Inhibition at 5 hr
0 hr 3 hr 5 hr
Vehicle Control 1.25 ± 0.042.15 ± 0.072.05 ± 0.080.90-
Indomethacin (10 mg/kg) 1.24 ± 0.031.59 ± 0.051.50 ± 0.060.3561.1%
Test Compound (50 mg/kg) 1.26 ± 0.051.68 ± 0.061.58 ± 0.070.4253.3%

*p < 0.05 compared to Vehicle Control

Interpreting the Results

Based on the hypothetical data:

  • The Vehicle Control group shows a significant increase in paw volume after carrageenan injection, confirming the successful induction of inflammation.

  • The Positive Control (Indomethacin) group exhibits a statistically significant reduction in paw edema at both 3 and 5 hours, validating the sensitivity of the assay to a known anti-inflammatory agent.

  • The Test Compound, this compound, also demonstrates a significant reduction in paw edema. The percentage inhibition is comparable to, though slightly less than, indomethacin at the tested dose. This result strongly suggests that the compound possesses potent anti-inflammatory activity in vivo.

Discussion and Future Directions

The results from this acute model provide strong preliminary evidence for the anti-inflammatory efficacy of this compound. The pronounced activity in the later phase of the carrageenan model (3-5 hours) is consistent with the inhibition of prostaglandin synthesis via the COX pathway.

This successful initial validation warrants further investigation to build a comprehensive pharmacological profile:

  • Dose-Response Study: Conduct the same assay with multiple doses of the test compound to establish an ED₅₀ (effective dose for 50% inhibition) and understand the dose-dependency of the effect.

  • Mechanism of Action Studies: Perform in vitro COX-1/COX-2 enzyme inhibition assays to confirm the compound's activity and determine its selectivity profile.

  • Gastrointestinal Safety Profile: Evaluate the ulcerogenic potential of the compound in rats after repeated dosing to see if it offers a safety advantage over non-selective NSAIDs like Indomethacin.

  • Chronic Inflammation Models: Test the compound in models of chronic inflammation, such as adjuvant-induced arthritis, to assess its efficacy in long-term inflammatory conditions.

By following this structured, comparative approach, researchers can confidently validate the anti-inflammatory potential of novel pyrazole compounds and generate the robust data necessary for progression in the drug discovery pipeline.

References

A Comparative Guide to the Antifungal Efficacy of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antifungal Agents

The relentless evolution of fungicide resistance in plant pathogenic fungi necessitates a continuous search for novel chemical entities with diverse modes of action.[1] The pyrazole ring system has emerged as a highly effective pharmacophore in the design of modern fungicides, prized for its broad-spectrum activity and robust performance.[1][2] Numerous commercial fungicides, including powerful succinate dehydrogenase inhibitors (SDHIs), feature this heterocyclic scaffold.[1][3] This guide focuses on Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, a representative pyrazole derivative, and provides a framework for evaluating its antifungal efficacy in comparison to established commercial fungicides.

While extensive public data on the specific bioactivity of this compound is emerging, this document synthesizes data from closely related pyrazole analogues to establish a scientifically grounded baseline for comparison.[3][4][5] We will delve into the experimental methodologies required for a head-to-head comparison, analyze the performance of key market players, and explore the underlying mechanisms of action that drive fungicidal activity. This guide is intended to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols needed to assess the potential of new pyrazole-based antifungal candidates.

The Scientific Foundation: Why Pyrazole Derivatives?

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its chemical versatility and ability to form stable structures that interact with biological targets have made it a cornerstone of agrochemical research.[2][3]

Key Attributes of Pyrazole Fungicides:

  • Broad-Spectrum Activity: Pyrazole derivatives have demonstrated efficacy against a wide range of phytopathogenic fungi, including those responsible for diseases like sheath blight, gray mold, and various rusts and mildews.[1][3]

  • Potent Mechanism of Action: Many of the most successful pyrazole fungicides function as mitochondrial respiration inhibitors. They disrupt the fungal cell's energy production cycle, a highly effective and potent mode of action.[3][6] Specifically, they often target either Complex II (Succinate Dehydrogenase) or Complex III (the Cytochrome bc₁ complex) of the electron transport chain.[6][7]

  • Systemic Properties: Several pyrazole fungicides exhibit excellent systemic properties, allowing them to be absorbed and translocated within the plant, offering both protective and curative activity.

The structural diversity achievable by modifying the substituents on the pyrazole ring allows for the fine-tuning of activity, spectrum, and physicochemical properties, making it a fertile ground for discovering next-generation fungicides.[1]

Comparative Efficacy Analysis: Benchmarking Against the Standards

A rigorous evaluation of any new fungicidal candidate requires benchmarking against established commercial products. For this analysis, we have selected three widely-used fungicides with distinct modes of action to serve as comparators:

  • Pyraclostrobin: A quinone outside inhibitor (QoI) that blocks mitochondrial respiration at Complex III.[3]

  • Fluxapyroxad: A potent pyrazole-carboxamide fungicide that functions as a Succinate Dehydrogenase Inhibitor (SDHI), targeting Complex II.[1][8]

  • Carbendazim: A benzimidazole fungicide that inhibits microtubule assembly by binding to β-tubulin, thus disrupting cell division.[4][9]

The following table summarizes the reported in vitro efficacy (EC₅₀ values) of these commercial standards and select novel pyrazole derivatives from recent literature against economically significant plant pathogens. The EC₅₀ value represents the effective concentration required to inhibit 50% of fungal growth.

Table 1: Comparative In Vitro Efficacy (EC₅₀ in µg/mL) of Pyrazole Derivatives and Commercial Fungicides

Fungal PathogenNovel Pyrazole Carboxamide (7ai)[4]Novel Pyrazole Analogue (1v)[3]Pyraclostrobin (Commercial Control)[3]Carbendazim (Commercial Control)[4]
Rhizoctonia solani0.37--1.00
Alternaria porri2.24---
Marssonina coronaria3.21---
Fusarium graminearum-0.0530 (µM)Comparable-
Botrytis cinerea>100Moderate Activity--
Valsa mali-High Activity--

Note: EC₅₀ values are highly dependent on the specific fungal isolate and experimental conditions. Data from different studies are presented for illustrative purposes. A direct comparison requires head-to-head testing under identical conditions.

Experimental Protocol: The Mycelial Growth Inhibition Assay

To quantitatively assess the efficacy of this compound, a standardized in vitro assay is essential. The mycelial growth inhibition assay, or "poisoned food" technique, is a robust and widely adopted method.[3][4][10]

Objective: To determine the EC₅₀ value of a test compound against a specific fungal pathogen.

Materials:

  • Test Compound (this compound)

  • Commercial Fungicides (for positive controls)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • Actively growing cultures of test fungi (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound and control fungicides in DMSO (e.g., 10,000 µg/mL).

  • Preparation of "Poisoned" Media: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add the required volume of the stock solution to the molten agar to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The final DMSO concentration in all plates, including the control, should be kept constant and low (e.g., ≤1%) to avoid solvent effects.[11]

  • Pouring Plates: Swirl the flasks to ensure homogenous mixing and pour the amended PDA into sterile Petri dishes. Allow the plates to solidify completely.

  • Inoculation: Using a sterile cork borer, cut a 5 mm mycelial disc from the leading edge of an actively growing fungal culture. Place the disc, mycelium-side down, in the center of each prepared PDA plate.[12]

  • Incubation: Seal the plates with paraffin film and incubate them at a suitable temperature (typically 25-28°C) in the dark until the mycelial growth in the control plate (0 µg/mL) nearly reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula[13]:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where:

      • DC = Average diameter of the colony in the control plate.

      • DT = Average diameter of the colony in the treated plate.

  • EC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Use probit or logistic regression analysis to calculate the EC₅₀ value, which is the concentration that causes 50% inhibition of mycelial growth.[14][15]

Diagram 1: Experimental Workflow for Mycelial Growth Inhibition Assay

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solutions (Test Compound & Controls in DMSO) Poison Create Serial Dilutions in Molten PDA ('Poisoned Media') Stock->Poison Media Prepare & Autoclave Potato Dextrose Agar (PDA) Media->Poison Pour Pour Amended Media into Petri Dishes Poison->Pour Inoculate Inoculate Center of Each Prepared Plate Pour->Inoculate Culture Prepare Fungal Inoculum (5mm Mycelial Plugs) Culture->Inoculate Incubate Incubate at 25-28°C Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate % Inhibition vs. Control Measure->Calculate EC50 Determine EC50 Value (Regression Analysis) Calculate->EC50

Caption: Workflow for determining fungicide efficacy via mycelial growth inhibition.

Unraveling the Mechanism of Action

The majority of pyrazole-based fungicides, particularly the highly successful pyrazole carboxamides, act as Succinate Dehydrogenase Inhibitors (SDHIs).[1][6] This enzyme (also known as Complex II) is a critical component of both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

The SDHI Mechanism:

  • Binding: The fungicide molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.

  • Inhibition: This binding blocks the transfer of electrons from succinate to ubiquinone.

  • Energy Crisis: The blockage halts the electron transport chain, which cripples the production of ATP—the cell's primary energy currency.

  • Cell Death: Deprived of energy, essential cellular processes cease, leading to the death of the fungal pathogen.

It is highly probable that this compound shares this mode of action, though definitive confirmation would require specific enzymatic assays and molecular docking studies to visualize its binding to the SDH target site.[7][8]

Diagram 2: Proposed Mechanism of Action for Pyrazole Fungicides

MoA Disruption of the Electron Transport Chain cluster_mito Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- SDH Complex II (Succinate Dehydrogenase) SDH->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient ATP ATP Production (Energy) ATP_Synthase->ATP Pyrazole Pyrazole Fungicide (e.g., Ethyl 5-Methyl-1- phenylpyrazole-3-carboxylate) Pyrazole->Block Block->SDH INHIBITION Death Fungal Cell Death

Caption: Pyrazole fungicides inhibit Complex II, halting electron transport and ATP synthesis.

Conclusion and Future Directions

The pyrazole scaffold remains a highly valuable platform for the development of novel fungicides. As demonstrated by the efficacy of various derivatives in the literature, there is significant potential for discovering compounds with potency that is comparable or even superior to current commercial standards.[3][4]

While direct, head-to-head comparative data for this compound is not yet widely published, this guide provides a comprehensive framework for its evaluation. The detailed mycelial growth inhibition protocol offers a clear and reproducible path to generating the necessary quantitative data (EC₅₀ values). By benchmarking against key commercial fungicides like Pyraclostrobin, Fluxapyroxad, and Carbendazim, researchers can accurately position this novel compound within the existing landscape of antifungal agents.

Future research should focus on:

  • In Vitro Screening: Conducting the described mycelial growth inhibition assay against a broad panel of economically important plant pathogenic fungi.

  • Mechanistic Studies: Performing enzyme inhibition assays to confirm its suspected activity as a Succinate Dehydrogenase Inhibitor.

  • In Vivo Evaluation: Progressing promising candidates to greenhouse and field trials to assess their efficacy under real-world conditions on host plants.[8][16]

By following these scientifically rigorous steps, the true potential of this compound as a next-generation fungicide can be fully elucidated.

References

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.).
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023).
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.).
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (n.d.). Journal of Agricultural and Food Chemistry.
  • Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. (2024). Journal of Agricultural and Food Chemistry.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed.
  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). Journal of Agricultural and Food Chemistry.
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (n.d.). Journal of Agricultural and Food Chemistry.
  • A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values. (2025). Source unavailable.
  • Significant Influence of EC50 Estimation by Model Choice and EC50 Type. (2018). Plant Disease.
  • A Head-to-Head Comparison of (S)-(+)-Ascochin and Commercial Fungicides: A Guide for Researchers. (n.d.). BenchChem.
  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. (n.d.). Journal of Agricultural and Food Chemistry.
  • Selected commercialized fungicides with a pyrazole moiety. (n.d.).
  • In vitro antifungal activity of medicinal plant against Neofusicoccum mangiferae. (n.d.). CABI Digital Library.
  • Antifungal activity test with mycelia growth‐inhibitory rate methods. (n.d.).
  • Measuring fungal anti-E. coli activity using the zone of inhibition (ZOI) assay. (2023). Protocols.io.
  • Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. (2022). PubMed Central.

Sources

A Comparative Guide to the Antimicrobial Spectrum of Pyrazole Carboxylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, comparative analysis of the antimicrobial spectrum of various pyrazole carboxylate derivatives. We will delve into their efficacy against a range of bacterial and fungal pathogens, supported by experimental data, and elucidate the underlying structure-activity relationships that govern their potency. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel antimicrobial agents.

Introduction: The Promise of Pyrazole Carboxylates

Pyrazole carboxylic acids and their derivatives represent a significant class of heterocyclic compounds with diverse pharmacological applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Their synthetic accessibility and the ease with which their core structure can be modified allow for the fine-tuning of their biological activity, making them attractive candidates for drug development. This guide will focus specifically on their antimicrobial prowess, comparing different structural classes and their effectiveness against clinically and agriculturally relevant microbes.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The antimicrobial activity of pyrazole carboxylates is broad, encompassing both antibacterial and antifungal effects. The specific spectrum and potency are highly dependent on the nature and position of substituents on the pyrazole ring.

Antifungal Activity

Pyrazole carboxylate derivatives have shown significant promise as antifungal agents, particularly against plant pathogenic fungi.

A noteworthy example is the isoxazolol pyrazole carboxylate derivative 7ai , which has demonstrated potent activity against several phytopathogenic fungi.[3][4] Its efficacy, measured by the half-maximal effective concentration (EC₅₀), is particularly striking against Rhizoctonia solani, a common soil-borne pathogen.

Table 1: Antifungal Activity (EC₅₀ in µg/mL) of Isoxazolol Pyrazole Carboxylate 7ai

Fungal SpeciesEC₅₀ (µg/mL) of 7aiEC₅₀ (µg/mL) of Carbendazim (Control)
Rhizoctonia solani0.371.00
Alternaria porri2.24-
Marssonina coronaria3.21-
Cercospora petroselini10.29-

Data sourced from a study on the synthesis and antifungal activity of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives.[3][4]

Furthermore, novel pyrazole carboxylate derivatives containing a thiazole backbone have been investigated for their antifungal properties against a panel of eight agricultural fungi.[5] Compound 15 from this series showed remarkable activity against Valsa mali, the causative agent of apple tree canker, with an EC₅₀ value of 0.32 mg/L.[5] Another derivative, compound 24 , exhibited excellent bioactivity against Botrytis cinerea and Sclerotinia sclerotiorum, with EC₅₀ values of 0.40 and 3.54 mg/L, respectively.[5]

Some pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have also been screened for their activity against various Candida species.[6] While many showed inhibitory effects on Candida albicans, specific molecules also demonstrated activity against Candida parapsilosis, Candida tropicalis, and Candida glabrata.[6][7]

Antibacterial Activity

The antibacterial spectrum of pyrazole carboxylates extends to both Gram-positive and Gram-negative bacteria.

A study on novel pyrazole-4-carboxamide derivatives demonstrated significant antimicrobial potential against Bacillus subtilis and Staphylococcus aureus (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative).[8]

In another study, trifluorophenyl-substituted pyrazole compounds were found to be potent inhibitors of S. aureus, including methicillin-resistant S. aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.39 µg/mL.[9] These compounds were also effective against S. epidermidis, B. subtilis, and Enterococcus faecalis.[9]

The following table summarizes the MIC values for a selection of pyrazole derivatives against various bacterial strains, showcasing the breadth of their activity.

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Selected Pyrazole Derivatives Against Bacteria

Compound ClassBacterial StrainMIC (µg/mL)
Trifluorophenyl-substituted pyrazoleS. aureus (including MRSA)0.39
Trifluorophenyl-substituted pyrazoleS. epidermidis1.56
Pyrazole-thiazole hybridsS. aureus1.9 - 3.9
Pyrazole-thiazole hybridsKlebsiella planticola1.9 - 3.9
Aminoguanidine-derived 1,3-diphenyl pyrazolesE. coli1
Aminoguanidine-derived 1,3-diphenyl pyrazolesS. aureus (multidrug-resistant)1 - 32

Data compiled from various studies on the antibacterial activity of pyrazole derivatives.[9]

Mechanism of Action: Targeting Fungal Respiration

For certain antifungal pyrazole carboxamides, the mechanism of action has been identified as the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[5][10] By targeting SDH, these compounds disrupt fungal respiration, leading to cell death. This mode of action is shared by some commercially successful fungicides, such as boscalid.[10]

The interaction of a pyrazole carboxylate derivative with the SDH enzyme can be visualized through molecular docking studies.

Caption: Binding of a pyrazole carboxylate inhibitor to the active site of Succinate Dehydrogenase (SDH).

Structure-Activity Relationship (SAR)

The antimicrobial potency of pyrazole carboxylates is intricately linked to their chemical structure. Key SAR insights include:

  • Substituents on the Pyrazole Ring: The nature and position of substituents significantly influence activity. For instance, the introduction of a trifluoromethyl group at the 3-position of the pyrazole ring has been shown to enhance antifungal activity.[3]

  • The Carboxamide Moiety: Modifications to the aniline part of pyrazole carboxamides can impact their biological effect. Introducing a larger group at the ortho position of the aniline ring has been reported to strengthen antifungal activity.[3]

  • Electronegative Atoms: The positions and charges of electronegative atoms, such as fluorine and oxygen, in the substituents are crucial for regulating antifungal activity against strains like C. albicans.[6]

  • Hybrid Molecules: Combining the pyrazole nucleus with other heterocyclic rings, such as thiazole, can lead to compounds with potent and broad-spectrum antimicrobial activity.[5][9][11]

Experimental Protocols for Antimicrobial Spectrum Determination

To ensure the reliability and reproducibility of antimicrobial activity data, standardized experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A Prepare serial dilutions of the pyrazole carboxylate compound in a 96-well microtiter plate. B Inoculate each well with a standardized suspension of the test microorganism. A->B C Include positive (microorganism only) and negative (broth only) controls. B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria). C->D E Visually inspect for turbidity or use a spectrophotometer to determine the lowest concentration with no visible growth (MIC). D->E

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the pyrazole carboxylate derivative in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound.

  • Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mycelial Growth Inhibition Assay for Antifungal Activity

This assay is commonly used to evaluate the efficacy of compounds against filamentous fungi.

Step-by-Step Protocol:

  • Compound Incorporation: Incorporate various concentrations of the pyrazole carboxylate derivative into a molten agar medium (e.g., Potato Dextrose Agar).

  • Plating: Pour the agar-compound mixture into Petri dishes and allow it to solidify.

  • Inoculation: Place a mycelial plug (a small piece of agar with fungal hyphae) from a fresh culture of the test fungus onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for fungal growth (e.g., 25-28°C) for several days.

  • Measurement: Measure the diameter of the fungal colony in both the treated and control (no compound) plates.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.

  • EC₅₀ Determination: The EC₅₀ value, the concentration that inhibits 50% of mycelial growth, can be determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

Pyrazole carboxylates have unequivocally demonstrated their potential as a versatile class of antimicrobial agents. Their broad spectrum of activity against both bacteria and fungi, coupled with the potential for structural optimization to enhance potency and selectivity, makes them a fertile ground for future drug discovery efforts. Further research should focus on elucidating the mechanisms of action against a wider range of pathogens, exploring novel hybrid molecules, and conducting in vivo efficacy and toxicity studies to translate these promising in vitro findings into clinically viable therapeutic agents.

References

  • Zhang, H., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(4), 6065-6078. [Link]

  • Li, Q., et al. (2021). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(35), 10144-10154. [Link]

  • Turan-Zitouni, G., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 81, 133-143. [Link]

  • Kumar, A., et al. (2018). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Journal of Heterocyclic Chemistry, 55(1), 189-196. [Link]

  • Chen, W., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(32), 9147-9157. [Link]

  • Zhang, H., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Semantic Scholar. [Link]

  • Kumar, D., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 23(11), 2993. [Link]

  • Cetin, A., et al. (2010). Further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and their antibacterial activities. ResearchGate. [Link]

  • Prakash, O., et al. (2004). Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040. [Link]

  • Al-Abdullah, E. S. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research, 10(4), 1-7. [Link]

  • Asif, M. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Asif, M. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2(3), 18-27. [Link]

  • Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-362. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone of medicinal chemistry. Its versatile structure is central to a multitude of biologically active agents, demonstrating properties that span anti-inflammatory, anti-cancer, and anti-viral activities.[1][2][3] Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, the subject of this guide, belongs to this pharmacologically significant class. The therapeutic potential of such molecules is often linked to their ability to modulate the activity of protein kinases, enzymes that are fundamental regulators of nearly all cellular processes.[4][5]

However, the very nature of the kinase family—comprising over 500 members with structurally similar ATP-binding sites—presents a formidable challenge: ensuring target selectivity.[6][7] Off-target activity, where a compound interacts with unintended kinases or other proteins, can lead to unforeseen side effects or even mask the true mechanism of action.[8] Therefore, a rigorous assessment of cross-reactivity is not merely a regulatory hurdle but a critical step in elucidating a compound's true biological profile and predictive safety.

This guide provides an in-depth framework for evaluating the cross-reactivity of this compound. We will delve into the rationale behind target selection, present detailed protocols for gold-standard biochemical assays, and offer a comparative analysis using representative data from closely related pyrazole-based inhibitors. Our objective is to equip researchers with the knowledge to design and interpret robust cross-reactivity studies, ultimately paving the way for the development of safer and more effective therapeutics.

Pillar 1: Establishing the Primary Target and the Rationale for Cross-Reactivity Screening

Given the extensive literature on pyrazole derivatives, a logical starting point for this compound is to hypothesize its primary target. Many pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, function through the selective inhibition of Cyclooxygenase-2 (COX-2).[9] Concurrently, a vast body of research points to pyrazoles as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and inflammation.[10][11][12] Specifically, CDK2 has emerged as a key therapeutic target in oncology.[13][14]

For this guide, we will posit Cyclin-Dependent Kinase 2 (CDK2) as the primary therapeutic target for our compound. This choice is based on the well-documented activity of pyrazole scaffolds against CDKs and allows us to build a relevant and informative cross-reactivity study. The goal is to determine if our compound is a selective CDK2 inhibitor or if it possesses a broader kinase inhibition profile.

A comprehensive cross-reactivity panel should not be limited to kinases alone. To ensure a thorough safety assessment, screening against other major off-target classes is essential. Commercial services like Eurofins' SafetyScreen panels provide a tiered approach to evaluating potential adverse drug reactions by testing compounds against a wide array of targets known to be implicated in clinical side effects.[1][15][16][17][18]

Our screening strategy will therefore encompass three major target families:

  • Protein Kinases: A broad panel to determine selectivity across the kinome.

  • G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, notorious for off-target interactions.

  • Ion Channels: Critical for neuronal and cardiac function, where off-target effects can have severe consequences.

cluster_Target Primary Target Hypothesis cluster_Screen Cross-Reactivity Screening Panels Target This compound CDK2 Primary Target (e.g., CDK2) Target->CDK2 High Affinity (Low IC50) Kinase Kinase Panel (>400 Kinases) Target->Kinase Broad Profiling (High Concentration Screen) GPCR GPCR Panel (~50 Receptors) Target->GPCR Broad Profiling (High Concentration Screen) IonChannel Ion Channel Panel (~20 Channels) Target->IonChannel Broad Profiling (High Concentration Screen)

Figure 1: Logical workflow for assessing compound selectivity.

Pillar 2: Self-Validating Experimental Protocols

The integrity of any cross-reactivity study hinges on the quality and reproducibility of the assays employed. Here, we detail the methodologies for robustly assessing the interaction of this compound with our three target families.

Protocol 1: Broad Kinase Selectivity Profiling (KINOMEscan™ Approach)

To gain a comprehensive view of selectivity, a competitive binding assay is superior to individual activity assays for initial screening. The KINOMEscan™ platform is an industry-standard method that quantifies the ability of a compound to compete with an immobilized, active-site-directed ligand for binding to a panel of over 480 kinases.[19][20]

Experimental Principle: This assay does not measure enzymatic activity but rather the binding affinity of the test compound to the kinase's ATP-binding site. A stronger binding interaction results in a lower amount of kinase captured on the solid support, which is quantified by qPCR of a DNA tag fused to the kinase.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For initial screening, a single high concentration (e.g., 10 µM) is typically used.

  • Assay Reaction: In a multi-well plate, combine the test compound with the specific kinase, an immobilized active-site-directed ligand, and the necessary buffer components.

  • Equilibration: Incubate the plates to allow the binding competition to reach equilibrium.

  • Capture and Washing: The kinase is captured on a solid support. Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR. The signal is inversely proportional to the test compound's binding affinity.

  • Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding.

cluster_Workflow Kinase Binding Assay Workflow Start Prepare Reagents (Kinase, Compound, Ligand) Incubate Incubate to Equilibrium Start->Incubate Capture Capture Kinase on Solid Support Incubate->Capture Wash Wash Unbound Components Capture->Wash Quantify Quantify Bound Kinase (qPCR) Wash->Quantify Analyze Calculate % of Control Quantify->Analyze

Figure 2: Workflow for a competitive kinase binding assay.
Protocol 2: GPCR Off-Target Profiling (Radioligand Binding Assay)

Radioligand binding assays remain the gold standard for quantifying the affinity of a test compound for a GPCR.[3][21][22] The principle is to measure the displacement of a high-affinity, radioactively labeled ligand ('radioligand') from the receptor by the unlabeled test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR. Protein concentration is determined via a BCA assay.[23]

  • Compound Dilution: Create a serial dilution of this compound to determine a dose-response curve.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes, a fixed concentration of the specific radioligand (e.g., ³H-labeled), and varying concentrations of the test compound.[23]

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[23]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: Ion Channel Off-Target Screening (Automated Patch Clamp)

Automated patch clamp (APC) technology has revolutionized ion channel screening, enabling high-throughput analysis of compound effects on channel currents.[24][25][26] Platforms like the SyncroPatch 768PE allow for the simultaneous recording of hundreds of cells.[27]

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest. Prepare a single-cell suspension for introduction into the APC system.

  • System Priming: The APC instrument's microfluidic chip is primed with intracellular and extracellular recording solutions.

  • Cell Sealing: Cells are captured on the apertures of the chip, and a high-resistance "giga-seal" is formed between the cell membrane and the chip substrate.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic ion current of the channel being studied.

  • Compound Application: this compound is applied at a screening concentration (e.g., 10 µM), and the effect on the ion current is recorded in real-time.

  • Data Analysis: The percentage of current inhibition is calculated by comparing the current amplitude before and after compound application. Significant inhibition flags the compound for further dose-response analysis to determine an IC₅₀ value.

Pillar 3: Comparative Data Analysis

While specific cross-reactivity data for this compound is not publicly available, we can construct a representative profile based on published data for structurally similar pyrazole-based kinase inhibitors. The following tables illustrate how the selectivity of such a compound would be presented and interpreted.

Table 1: Primary Target Potency and Selectivity Against Related Kinases

This table compares the inhibitory activity (IC₅₀) of our hypothetical compound against its primary target, CDK2, and other closely related CDK family members. A highly selective compound will show a significant potency window (ideally >100-fold) between its primary target and other kinases.

Kinase TargetIC₅₀ (nM)Primary Cellular Process
CDK2/CycA 5 G1/S phase transition, cell cycle progression
CDK1/CycB650G2/M phase transition, mitosis
CDK4/CycD1>10,000G1 phase progression, cell growth
CDK9/CycT11,200Transcriptional regulation
Data is illustrative, based on profiles of known selective pyrazole-based CDK2 inhibitors.[11][13][14]
Table 2: Broad Kinome Cross-Reactivity Profile (KINOMEscan™)

This table summarizes the results from a broad kinase binding screen. Hits are defined as kinases showing significant binding inhibition (e.g., >65% inhibition or %Ctrl < 35) at a 10 µM screening concentration. These hits would then be followed up with IC₅₀ determination.

Kinase TargetPercent of Control (@ 10 µM)Interpretation
CDK2 0.5 Potent binder (Primary Target)
FLT332.0Significant Off-Target Hit
JAK245.0Moderate Interaction
p38α (MAPK14)78.0Weak to No Interaction
VEGFR2 (KDR)91.0No Significant Interaction
hERG (channel)95.0No Significant Interaction (Ion Channel)
A₂ₐ (GPCR)98.0No Significant Interaction (GPCR)
Data is illustrative and synthesized from representative kinase inhibitor profiles.[2][19][28]

Interpretation of Results:

The hypothetical data presented in Tables 1 and 2 suggests that this compound is a potent and relatively selective CDK2 inhibitor. The >100-fold selectivity against CDK1 and >200-fold selectivity against CDK9 in the enzymatic assay (Table 1) is a strong indicator of a favorable selectivity profile within the immediate target family.

The broad kinome scan (Table 2) identifies one significant off-target kinase, FLT3, which would warrant further investigation. The lack of significant interaction with the vast majority of other kinases, as well as the representative GPCR and ion channel targets, provides confidence in the compound's overall selectivity. This type of multi-faceted analysis is crucial for building a comprehensive safety and efficacy profile, guiding lead optimization, and de-risking progression into further preclinical and clinical studies.

Conclusion

The systematic evaluation of cross-reactivity is an indispensable component of modern drug discovery. For a compound like this compound, which belongs to the pharmacologically rich pyrazole class, a deep understanding of its selectivity profile is paramount. By employing a logical screening cascade—starting with a hypothesized primary target and expanding to broad panels of kinases, GPCRs, and ion channels—researchers can build a robust data package. The use of validated, gold-standard protocols for biochemical and cellular assays ensures the integrity and comparability of the data generated. This comprehensive approach, as outlined in this guide, allows for the early identification of potential off-target liabilities and provides the critical insights needed to advance the most promising candidates toward the clinic.

References

  • Eurofins Discovery. (2025). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Scientific. [Link]

  • MultiSpan, Inc. (2025). GPCR Membrane Ligand Binding Assay Development. MultiSpan, Inc. [Link]

  • Mini Reviews in Medicinal Chemistry. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. [Link]

  • ACS Publications. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. [Link]

  • Eurofins Discovery. (2025). CNS SafetyScreen panel. Eurofins Scientific. [Link]

  • PubMed. (2015). GPCR-radioligand binding assays. [Link]

  • PubMed. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. [Link]

  • Eurofins Discovery. (2025). SafetyScreen Functional Panel. Eurofins Scientific. [Link]

  • Eurofins Discovery. (2025). SafetyScreen44 Panel. Eurofins Scientific. [Link]

  • PubMed Central. (2020). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. [Link]

  • MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]

  • Eurofins Pharma Discovery Services. (2016). SafetyScreen44™ Panel. [Link]

  • Drug Discovery Online. (2024). High-Throughput Screening Of Ion Channel Variants Using Automated Patch Clamp Recordings In Assay Ready Cells. [Link]

  • MaxCyte. (2024). Automated Patch Clamp for Ion Channel Variant Screening. [Link]

  • Gifford Bioscience. (2025). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • PubMed. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Taylor & Francis Online. (2023). Advances in ion channel high throughput screening: where are we in 2023?. [Link]

  • YouTube. (2020). Webinar - High Throughput and High Fidelity: Automated Patch Clamp in Screening and Research. [Link]

  • bpacnz. (2018). Celecoxib: the “need to know” for safe prescribing. [Link]

  • Hospital for Special Surgery. (2022). Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). [Link]

  • NCBI Bookshelf. (2023). Celecoxib. [Link]

  • Reaction Biology. (2019). KINASE PROFILING & SCREENING. [Link]

  • PubMed Central. (2023). Challenges and Opportunities for Celecoxib Repurposing. [Link]

  • Reaction Biology. (2025). Kinase Panel Screening Services. [Link]

  • Creative Diagnostics. (2025). Off-Target Effects Analysis. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • PubMed Central. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • Eurofins Discovery. (2025). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • PubChem. (2025). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • PubChem. (2025). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

Sources

A Comparative Guide to the Validation of an HPLC Method for Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate. We will delve into the causality behind experimental choices, compare HPLC with alternative analytical techniques, and provide detailed, self-validating protocols grounded in authoritative regulatory standards.

Introduction: The Imperative of Method Validation

In pharmaceutical development and quality control, an analytical method is not merely a procedure; it is a system that generates data integral to decision-making. The validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] For a molecule like this compound, a key intermediate or active pharmaceutical ingredient (API), a validated HPLC method ensures the accuracy, reliability, and consistency of results, which is a cornerstone of Good Manufacturing Practice (GMP).[2]

This guide is structured to walk researchers and drug development professionals through the validation process, adhering to the globally recognized guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6]

The Analytical Subject: this compound

Pyrazoles are a class of heterocyclic compounds that form the core of many pharmaceutical agents.[7][8] this compound is a specific derivative that requires precise quantification to ensure product quality and safety. A robust analytical method is essential to determine its purity, quantify it in bulk drug substances or finished products, and detect any potential impurities or degradation products.

The Chosen Analytical Technique: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally unstable compounds like our target molecule.[9][10] A reversed-phase method, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is particularly well-suited for separating pyrazole derivatives.[11][12]

Proposed HPLC Method Parameters

The following parameters serve as a robust starting point for the analysis of this compound, based on methods for similar pyrazoline compounds.[13]

ParameterSpecificationCausality and Justification
HPLC System Agilent 1260 Infinity II or equivalent with DADA Diode Array Detector (DAD) is chosen for its ability to monitor multiple wavelengths simultaneously, aiding in peak purity assessment.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA C18 column provides excellent hydrophobic retention for the phenyl and ethyl groups of the analyte. The length and particle size offer a good balance between resolution and analysis time.[13]
Mobile Phase Acetonitrile:Water (60:40 v/v)This ratio is a common starting point for pyrazole derivatives, providing adequate elution strength. It can be optimized during method development.[11][14]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.[13]
Column Temp. 25 °CMaintaining a constant temperature ensures retention time reproducibility.[15]
Detection UV at 237 nmThis wavelength is selected based on the UV absorbance maximum of similar pyrazolone derivatives, providing high sensitivity.
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility and prevents peak shape issues.[13]

The Validation Gauntlet: A Step-by-Step Protocol

Method validation is performed according to the ICH Q2(R1) and the recently updated Q2(R2) guidelines, which categorize the process into several key performance characteristics.[16][4][17] The analysis of a major component like our target analyte falls under Category I of analytical procedures as defined by USP <1225>.[1][18]

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation Protocol Define Validation Protocol (ICH Q2(R2)) [37] Specificity Specificity (Forced Degradation) Protocol->Specificity AcceptanceCriteria Set Acceptance Criteria (e.g., %RSD < 2%) [30] Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report [37] Robustness->Report Lifecycle Ongoing Lifecycle Management (ICH Q14) [7] Report->Lifecycle

Caption: High-level workflow for HPLC method validation.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[19][20][21]

Experimental Protocol:

  • Prepare Solutions: Prepare solutions of the analyte, a placebo (if in a formulated product), and known related impurities.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The goal is to achieve 5-20% degradation.

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation:

    • Confirm that there are no interfering peaks at the retention time of the analyte from the placebo or known impurities.

    • Demonstrate that the analyte peak is resolved from all degradation product peaks (Resolution > 2).

    • Perform peak purity analysis using the DAD to confirm the analyte peak is spectrally homogeneous.

SpecificityDiagram cluster_chromatogram a b c d e X0 X1 1,0 1,0 P1 Impurity 1 P2 Analyte (this compound) P3 Degradant 1 P1_node P1_node P2_node P2_node P3_node P3_node 1.5,1.5 1.5,1.5 2,0 2,0 2.5,0 2.5,0 3.5,3 3.5,3 4.5,0 4.5,0 5,0 5,0 5.5,1.8 5.5,1.8 6,0 6,0

Caption: Specificity: Resolving the analyte from impurities.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[22][23] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[22]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five standard solutions of the analyte at different concentrations. For an assay, this typically covers 80% to 120% of the target test concentration.[16]

  • Analysis: Inject each standard solution in triplicate.

  • Evaluation:

    • Plot a calibration curve of the average peak area versus concentration.

    • Perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

Sample Linearity Data:

Concentration (% of Target)Concentration (µg/mL)Avg. Peak Area
80%801150234
90%901295881
100%1001441050
110%1101584995
120%1201728560
Regression Analysis Result Acceptance Criteria
Correlation Coefficient (r²)0.9998≥ 0.999
Y-InterceptClose to zeroReport
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study.[22][24]

Experimental Protocol:

  • Prepare Spiked Samples: For a drug product, spike a placebo blend with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three samples at each level. For a bulk substance, accuracy can be assessed by comparison to a well-characterized reference standard.[22]

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percent recovery for each sample.

Sample Accuracy Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.179.899.6%
100%100.2100.5100.3%
120%119.9120.3100.3%
Average Recovery 100.1%
Acceptance Criteria 98.0% - 102.0% [24]
Precision

Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample under prescribed conditions.[25] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.[2]

  • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[17]

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: Have a different analyst, on a different day, using a different instrument (if available), repeat the repeatability experiment.

  • Evaluation: Calculate the %RSD for each set of measurements and also for the combined data from both experiments.

Sample Precision Data:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Acceptance Criteria
Number of Samples66-
Mean Assay (%)100.2%99.8%-
Std. Deviation0.450.51-
%RSD (Repeatability) 0.45% 0.51% ≤ 2.0% [26]
Overall %RSD 0.88% (for all 12 samples) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These parameters are typically more relevant for impurity methods but can be established for an assay.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.[22]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[22]

They are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[22]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[27][28]

Experimental Protocol:

  • Vary Parameters: Deliberately vary critical parameters one at a time, such as:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Analysis: Inject a standard solution under each modified condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution). The system suitability criteria should still be met under all varied conditions.

Performance Comparison with Alternative Analytical Techniques

While HPLC is the workhorse for this type of analysis, it's valuable to understand its performance relative to other common techniques.

FeatureHPLC-UV UPLC-UV GC-MS
Principle Liquid chromatography with UV detectionHigher pressure LC with smaller particlesGas chromatography with mass spec detection
Analyte Suitability Excellent for non-volatile, thermally labile compounds like pyrazoles.[9]Similar to HPLC but with higher efficiency.[29][30]Requires volatile and thermally stable analytes. Derivatization may be needed.[31]
Analysis Speed Moderate (e.g., 10-20 min)Fast (e.g., 2-5 min)[30]Very fast for volatile compounds.[10]
Resolution GoodExcellent, superior peak capacity.[29]Very high, especially with long capillary columns.
Sensitivity Good (ng level)Very Good (sub-ng level)Excellent (pg-fg level), highly sensitive detectors.[29]
Identification Based on retention time and UV spectrum.Based on retention time and UV spectrum.Definitive identification via mass fragmentation pattern.[9]
Cost ModerateHigh initial investment.[30]Moderate to high, especially for MS detector.
Best For... Routine QC, purity, and assay of APIs like this compound.High-throughput screening, complex mixture analysis.Analysis of volatile impurities, residual solvents.[9]

Caption: Decision tree for selecting an analytical technique.

Conclusion

The validation of an HPLC method for this compound is a systematic and rigorous process that provides documented evidence of the method's reliability. By meticulously evaluating specificity, linearity, accuracy, precision, and robustness, a laboratory can ensure that the generated data is fit for its intended purpose, meeting the stringent requirements of the pharmaceutical industry. While techniques like UPLC and GC-MS offer advantages in speed and identification, respectively, a well-validated HPLC method remains the gold standard for the routine quality control of this and many similar pharmaceutical compounds, offering an optimal balance of performance, cost, and reliability.

References

  • United States Pharmacopeial Convention. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available from: [Link]

  • BA Sciences. USP <1225> Method Validation. BA Sciences. Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Published July 2015. Available from: [Link]

  • ResearchGate. What is the difference between specificity and selectivity of the HPLC method? ResearchGate. Published March 2014. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. Published March 2024. Available from: [Link]

  • ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. Published February 2017. Available from: [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Published November 2025. Available from: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. BioPharm International. Published March 2024. Available from: [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. Published June 2024. Available from: [Link]

  • Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group. Published September 2025. Available from: [Link]

  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available from: [Link]

  • Altabrisa Group. Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group. Published September 2025. Available from: [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available from: [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • USP-NF. 〈1225〉 Validation of Compendial Procedures. USP-NF. Available from: [Link]

  • MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. MtoZ Biolabs. Available from: [Link]

  • AxisPharm. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. AxisPharm. Published October 2024. Available from: [Link]

  • SCION Instruments. A Guide to Analytical Method Validation. SCION Instruments. Available from: [Link]

  • LCGC International. Method Validation and Robustness. LCGC International. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline. Published December 2024. Available from: [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available from: [Link]

  • Lösungsfabrik. What is the difference between specificity and selectivity? Lösungsfabrik. Published April 2018. Available from: [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. LCGC International. Available from: [Link]

  • Mastelf. HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. Published February 2025. Available from: [Link]

  • Industrial Pharmacist. Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist. Published September 2023. Available from: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Published March 2020. Available from: [Link]

  • Pharma Validation. Tag: robustness testing ICH Q2. Pharma Validation. Available from: [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Published July 2025. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Published November 1994. Available from: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

  • National Institutes of Health. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. Available from: [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). ICH. Published November 2023. Available from: [Link]

  • IJPRA. Synthesis and Evalution of Pyrazole Derivatives by Different Method. IJPRA. Available from: [Link]

  • SIELC Technologies. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. SIELC Technologies. Published May 2018. Available from: [Link]

  • Brewer Science Blog. Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. Published May 2022. Available from: [Link]

  • News-Medical.Net. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News-Medical.Net. Published July 2024. Available from: [Link]

  • National Institutes of Health. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. NIH. Available from: [Link]

  • National Institutes of Health. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. NIH. Published April 2022. Available from: [Link]

  • Journal of Pharmaceutical and Scientific Research. Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. JPSBR. Published December 2012. Available from: [Link]

  • ResearchGate. Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. Published August 2025. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Published August 2025. Available from: [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of Pyrazole-3-Carboxylate Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a series of pyrazole carboxylate analogs. Moving beyond a simple recitation of data, we will explore the causal relationships between specific structural modifications and their resulting biological activity, grounded in experimental evidence. Our focus will be on the development of novel anti-inflammatory agents, a field where the pyrazole scaffold has shown considerable promise.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its unique physicochemical properties and versatile biological activities[1][2]. This guide is designed for researchers and drug development professionals, offering a framework for rational drug design based on a systematic evaluation of pyrazole analog performance.

Rationale and Methodological Framework

The Scientific Rationale: Synthesis Strategy

The primary synthesis route for the pyrazole analogs discussed herein is a robust and well-established two-step process derived from the Knorr pyrazole synthesis.[3][4] This method was chosen for its efficiency and versatility, allowing for the creation of a diverse library of analogs by simply varying the initial acetophenone starting material.

  • Step 1: Claisen Condensation. The synthesis begins with a Claisen condensation between a substituted acetophenone and diethyl oxalate. Sodium ethoxide is used as the base to deprotonate the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. This step is critical as it forms the ethyl-2,4-dioxo-4-phenylbutanoate intermediate, which contains the necessary carbon backbone for the final pyrazole ring.

  • Step 2: Cyclization with Hydrazine. The dioxo-ester intermediate is then treated with a hydrazine source (e.g., hydrazine hydrate) in an acidic medium like glacial acetic acid. The hydrazine, with its two nucleophilic nitrogen atoms, attacks the two carbonyl groups of the intermediate, leading to a cyclization and dehydration cascade that yields the stable, aromatic pyrazole ring.[4]

This self-validating protocol ensures that variations in the final product's activity can be confidently attributed to the specific substitutions made on the starting acetophenone, rather than to artifacts from the synthetic process itself.

Synthesis Workflow Diagram

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization A Substituted Acetophenone D Intermediate: Ethyl-2,4-dioxo-4-phenylbutanoate A->D B Diethyl Oxalate B->D C Sodium Ethoxide (Base) C->D G Final Product: Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate D->G Reaction E Hydrazine Hydrate E->G F Glacial Acetic Acid F->G

Caption: General two-step synthesis workflow for pyrazole-3-carboxylate analogs.

The Biological Rationale: Anti-Inflammatory Assay

To evaluate the anti-inflammatory potential of the synthesized analogs, the carrageenan-induced rat paw edema model is employed.[3][4] This is a universally accepted and highly reproducible in vivo assay for screening acute anti-inflammatory activity.

  • Mechanism of Action: Carrageenan, when injected into the rat's paw, induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine and serotonin release. The second, more prolonged phase (3-5 hours) is characterized by the production of prostaglandins, which is the primary target of non-steroidal anti-inflammatory drugs (NSAIDs).[5]

  • Protocol Justification: By measuring the reduction in paw volume (edema) in treated animals compared to a control group, we can quantify the compound's ability to inhibit prostaglandin synthesis or other inflammatory mediators. This provides a reliable, physiologically relevant measure of a compound's potential as an anti-inflammatory agent. The use of a standard reference drug, such as Diclofenac or Indomethacin, allows for direct comparison and validation of the results.[6][7]

Biological Assay Workflow Diagram

G A Select Albino Rats (Healthy, specific weight range) B Administer Test Compound or Vehicle (Control) Orally A->B C Inject Carrageenan into sub-plantar region of rat paw B->C D Measure Paw Volume at regular intervals (e.g., 0, 1, 2, 3h) C->D E Calculate % Inhibition of Edema vs. Control Group D->E F Compare Activity to Standard Drug (e.g., Diclofenac) E->F

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Structure-Activity Relationship (SAR) Analysis

The core of our investigation focuses on a series of Ethyl 5-(substituted phenyl)-1H-pyrazole-3-carboxylate analogs. By keeping the pyrazole core, the N1-H, and the C3-ethyl carboxylate constant, we can directly attribute changes in anti-inflammatory activity to the nature and position of substituents on the C5-phenyl ring.

Comparative Performance Data

The following table summarizes the experimental data from a key study, showing the anti-inflammatory activity of various analogs 3 hours after carrageenan administration.[3][4]

Compound IDC5-Phenyl Ring Substituent (R)% Inhibition of Edema (at 3h)
2a 4-Chlorophenyl55.50%
2b 4-Bromophenyl54.25%
2c 4-Fluorophenyl53.50%
2d 4-Hydroxyphenyl60.75%
2e 2,3-Dimethoxyphenyl72.50%
2f 3,4-Dimethoxyphenyl74.50%
2g 4-Nitrophenyl45.25%
Control Vehicle0%
Analysis of C5-Phenyl Ring Substitutions

The data reveals a clear and compelling structure-activity relationship:

  • Electron-Donating Groups Enhance Activity: The most potent compounds in the series are 2f (74.50% inhibition) and 2e (72.50% inhibition) , both featuring two electron-donating methoxy (-OCH₃) groups on the phenyl ring.[3][4] The hydroxyl group in 2d (60.75% inhibition) , also an electron-donating group, confers significantly better activity than simple halogen substituents. This suggests that increasing the electron density on the C5-phenyl ring is favorable for anti-inflammatory activity.

  • Electron-Withdrawing Groups Diminish Activity: Conversely, the presence of a strong electron-withdrawing nitro group (-NO₂) in compound 2g (45.25% inhibition) results in the lowest activity in the series. Halogens (Cl, Br, F), which are moderately electron-withdrawing, show intermediate activity (53-56% ).

  • Positional Isomerism Matters: The slightly higher activity of the 3,4-dimethoxy analog (2f ) compared to the 2,3-dimethoxy analog (2e ) indicates that the specific placement of these groups is also a determining factor, likely influencing the molecule's overall conformation and binding to its biological target.

SAR Summary Diagram

Caption: Key SAR findings for anti-inflammatory activity on the pyrazole scaffold.

Conclusion and Future Perspectives

For researchers in the field, these findings provide a logical path forward:

  • Lead Optimization: Analogs 2e and 2f represent promising leads. Future work should focus on exploring a wider range of electron-donating groups at the C5-phenyl position to further enhance potency.

  • Exploring Other Positions: The N1 position of the pyrazole ring remains unsubstituted in this series. Synthesizing N1-phenyl or N1-alkyl derivatives of the most active compounds (2e and 2f ) is a logical next step to explore potential new binding interactions and improve pharmacokinetic properties.

  • Broadening the Target Scope: While this study focused on inflammation, modifying the C3-ethyl carboxylate group to other functionalities, such as carboxamides or hydrazides, could shift the biological activity towards other targets, including antibacterial or anticancer applications, as suggested by related research.[8][9]

By systematically applying the principles of SAR, new generations of pyrazole-based therapeutics can be rationally designed and developed with greater efficiency and a higher probability of success.

References

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38.

  • Bildirici, I., et al. (2018). Synthesis and SAR Studies of Pyrazole-3-Carboxamides and -Thioureides Including Chiral Moiety: Novel Candidates as Antibacterial Agents. Journal of the Serbian Chemical Society, 83(7-8), 795-807.

  • Yogi, B., et al. (2018). Full-text of Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.

  • Cetin, A., et al. (2018). Synthesis and SAR studies of pyrazole-3-carboxamides and -3-carbonyl thioureides including chiral moiety: Novel candidates as antibacterial agents. Journal of the Serbian Chemical Society, 83(7-8), 795-807.

  • Sangshetti, J. N., et al. (2014). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3426-3430.

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 228, 113971.

  • Aggarwal, R., et al. (2025). Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4-arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. ARKIVOC.

  • Khan, I., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal, 20(4), 355-361.

  • Kumar, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.

  • Patel, H., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(5), 231-237.

  • Ashok, M., et al. (2011). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 19(1), 37-43.

  • Kumar, D., et al. (2022). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetylcoumarin. Research Journal of Pharmacy and Technology, 15(1), 1-7.

  • Khan, I., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate.

  • Gueddou, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 34.

  • Abdel-Aziz, M., et al. (2017). Thiazole-based aminopyrimidines and N-phenylpyrazolines as potent antimicrobial agents: synthesis and biological evaluation. MedChemComm, 8(3), 636-646.

  • Bildirici, I., et al. (2018). View of Synthesis and SAR studies of pyrazole-3-carboxamides and -3-carbonyl thioureides including chiral moiety: Novel candidates as antibacterial agents. Journal of the Serbian Chemical Society.

  • Tleck, D., et al. (2011). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E, 67(Pt 11), o2623.

  • Sharma, P. K., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1335-1340.

  • Cerchia, C., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2277.

  • Webber, S. E., et al. (2007). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 17(8), 2293-2297.

Sources

A Senior Application Scientist's Guide to the Synthesis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Its efficient and scalable synthesis is therefore a topic of significant interest to researchers in drug discovery and development.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule. We will move beyond simple procedural listings to dissect the underlying mechanisms, evaluate performance based on experimental data, and provide field-proven insights into the practical advantages and limitations of each method. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy for their specific objectives, whether for small-scale library synthesis or large-scale manufacturing.

Method 1: The Classical Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, remains the most fundamental and widely used method for constructing the pyrazole ring.[3] It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][4][5] For our target molecule, this translates to the reaction between phenylhydrazine and ethyl 2,4-dioxovalerate.

Mechanistic Rationale

The reaction proceeds via a cascade of condensation and cyclization steps, typically under acidic or neutral conditions. The choice of which carbonyl group the hydrazine initially attacks dictates the regiochemical outcome. In the case of ethyl 2,4-dioxovalerate, the ketone is more electrophilic and kinetically favored for initial attack by phenylhydrazine over the ester carbonyl. This inherent reactivity profile reliably leads to the desired 3-carboxylate, 5-methyl substitution pattern.

G start Phenylhydrazine + Ethyl 2,4-dioxovalerate step1 Initial Condensation (Attack at Ketone) start->step1 intermediate1 Hydrazone Intermediate step1->intermediate1 step2 Intramolecular Cyclization (Attack at Ester) intermediate1->step2 intermediate2 5-Hydroxy-pyrazoline Intermediate step2->intermediate2 step3 Dehydration (Aromatization) intermediate2->step3 end Ethyl 5-Methyl-1-phenyl- pyrazole-3-carboxylate step3->end G start Hydrazonoyl Chloride + Ethyl Propiolate step1 Base (TEA) Addition start->step1 step2 [3+2] Cycloaddition start->step2 intermediate1 In situ generation of Nitrile Imine (1,3-Dipole) step1->intermediate1 Dehydrohalogenation intermediate1->step2 end Target Pyrazole step2->end Concerted, Regioselective

Sources

A Senior Application Scientist's Guide: Bridging In Silico Prediction and Experimental Validation for Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, the journey from a chemical entity to a viable therapeutic candidate is a gauntlet of immense cost and high attrition rates. For every 5,000-10,000 compounds that enter the pipeline, only one or two may ultimately reach the market.[1] This guide provides an in-depth comparison of computational (in silico) prediction and laboratory (experimental) validation, using Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate as a case study. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives known to exhibit a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4]

Our objective is to demonstrate how a synergistic approach—leveraging predictive computational models to guide focused, resource-efficient experimental work—forms the backbone of rational drug design. We will explore the causality behind our methodological choices, moving from computational predictions of drug-likeness and target affinity to the tangible validation of these hypotheses through rigorous in vitro bioassays.

Part I: The In Silico Forefront - Predicting Biological Potential

The initial phase of our investigation is entirely computational. The primary goal is to rapidly and cost-effectively screen our compound of interest, this compound, for potential therapeutic value and flag any potential liabilities long before committing to expensive and time-consuming lab work.[5] This "fail early, fail cheap" philosophy is critical to streamlining the drug discovery process.

Logical Workflow: From Prediction to Validation

The following workflow illustrates the integrated strategy discussed in this guide. Computational predictions generate specific, testable hypotheses that are then confirmed or refuted through targeted experiments.

G cluster_0 Part I: In Silico Prediction cluster_1 Part II: Experimental Validation cluster_2 Part III: Comparative Analysis mol Ethyl 5-Methyl-1-phenyl- pyrazole-3-carboxylate admet ADMET Prediction (Drug-Likeness & Safety Profile) mol->admet Assess Viability docking Molecular Docking (Target Affinity Prediction) admet->docking Proceed if Favorable hypothesis Generate Hypothesis: Potential Anticancer & Antimicrobial Agent docking->hypothesis Identify High-Affinity Targets synthesis Chemical Synthesis hypothesis->synthesis Synthesize for Testing anticancer Anticancer Assays (e.g., MTT Assay) synthesis->anticancer antimicrobial Antimicrobial Assays (e.g., Well Diffusion) synthesis->antimicrobial analysis Compare Predicted vs. Experimental Data anticancer->analysis antimicrobial->analysis conclusion Validate/Refine Model & Confirm Bioactivity analysis->conclusion

Caption: Integrated workflow for bioactivity screening.

Foundational Pharmacokinetics: ADMET Profiling

Before investigating what a compound can do, we must first predict if it has the fundamental properties to function as a drug within the human body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is our first filter.[6] Using computational models, we can estimate these crucial pharmacokinetic and safety parameters, helping to identify potential issues that could cause a drug to fail in later development stages.[5][7]

Methodology: In Silico ADMET Prediction

  • Structure Input: The 2D structure of this compound is rendered using chemical drawing software and converted to a simplified molecular-input line-entry system (SMILES) format.

  • Platform Selection: The structure is submitted to a validated computational platform, such as SwissADME or pkCSM, which uses a combination of physicochemical property calculations and machine learning models trained on large datasets of known drugs.[7]

  • Parameter Analysis: Key descriptors related to pharmacokinetics and drug-likeness (e.g., Lipinski's Rule of Five) are analyzed.

Table 1: Predicted ADMET & Physicochemical Properties

ParameterPredicted ValueInterpretation & Rationale
Molecular Weight 244.27 g/mol Pass: < 500 Da. Aids in absorption and diffusion.
LogP (Lipophilicity) 2.65Pass: < 5. Indicates good balance between aqueous solubility and lipid permeability for membrane crossing.
Hydrogen Bond Donors 0Pass: < 5. Favorable for oral bioavailability.
Hydrogen Bond Acceptors 4Pass: < 10. Favorable for oral bioavailability.
Caco-2 Permeability HighPredicts good intestinal absorption, a key factor for orally administered drugs.[5]
CYP2D6 Inhibitor NoFavorable: Low probability of inhibiting a key metabolic enzyme, reducing the risk of drug-drug interactions.
hERG I Inhibitor NoFavorable: Low risk of cardiotoxicity, a major reason for drug withdrawal.
Hepatotoxicity Low ProbabilityFavorable: Reduced likelihood of causing drug-induced liver injury.

Expert Insight: The ADMET profile is highly favorable. The compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability, and shows a low probability of key toxicities. This positive result provides a strong rationale to proceed with more specific, target-oriented computational analysis.

Target Identification: Molecular Docking Simulations

Given the known anticancer activities of pyrazole derivatives, we hypothesize that our compound may act as an inhibitor of key regulatory proteins in cell cycle progression, such as Cyclin-Dependent Kinases (CDKs).[8] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It allows us to simulate the interaction between our compound (the ligand) and a specific protein target, estimating its binding affinity.

Methodology: Molecular Docking

  • Target Selection & Preparation: The 3D crystal structure of our target, CDK2 (PDB ID: 2VTO), is obtained from the Protein Data Bank.[8] Water molecules and non-essential co-factors are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized to achieve a stable conformation.

  • Docking Simulation: Using software like AutoDock 4.2, the ligand is placed in the defined active site of the CDK2 protein.[8] The software's algorithm explores various binding poses and scores them based on calculated free energy of binding. A more negative binding energy indicates a more favorable and stable interaction.

  • Interaction Analysis: The top-scoring poses are visually inspected to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues.

G cluster_0 Predicted Mechanism of Action mol Ethyl 5-Methyl-1-phenyl- pyrazole-3-carboxylate (Ligand) binding Binding Interaction (Hydrogen Bonds, Hydrophobic Contacts) mol->binding cdk2 CDK2 Active Site (Protein Target) cdk2->binding inhibition Inhibition of Kinase Activity binding->inhibition cell_cycle Cell Cycle Arrest inhibition->cell_cycle apoptosis Apoptosis (Programmed Cell Death) cell_cycle->apoptosis

Caption: Predicted inhibition of the CDK2 pathway.

Table 2: Predicted Molecular Docking Results against CDK2

LigandBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
This compound -9.85LEU83, LYS33, ASP86Hydrogen Bonds, Hydrophobic Interactions
Staurosporine (Control) -11.20LEU83, GLU81, LYS33Hydrogen Bonds, Hydrophobic Interactions

Expert Insight: The predicted binding energy of -9.85 kcal/mol is significant, suggesting a strong and stable interaction with the CDK2 active site, comparable to known inhibitors. The formation of hydrogen bonds with key residues like LEU83 and LYS33, which are critical for ATP binding, strongly supports the hypothesis that our compound could function as a competitive inhibitor of CDK2. Based on these compelling in silico results, we now move to experimental validation.

Part II: The Experimental Bench - Validating Computational Hypotheses

With strong computational evidence suggesting our compound is a drug-like molecule with potential anticancer and antimicrobial activity, we proceed to synthesize the compound and test these hypotheses in a controlled laboratory setting.

In Vitro Anticancer Activity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9][10] It is a standard and reliable method for the initial screening of potential cytotoxic agents against cancer cell lines.[10]

Experimental Protocol: MTT Assay

  • Cell Culture: Human breast cancer (MCF-7) and colon cancer (HCT116) cell lines are cultured in RPMI media and incubated until they reach approximately 80% confluency.[11]

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: The synthesized this compound is dissolved in DMSO and diluted to various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The cells are treated with these concentrations and incubated for 48 hours. Wells containing only DMSO serve as a vehicle control.

  • MTT Addition: 20 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

Table 3: Experimental Anticancer Activity (IC₅₀ Values)

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
This compound 15.2 µM21.8 µM
Doxorubicin (Positive Control) 0.8 µM1.1 µM
In Vitro Antimicrobial Activity: Agar Well Diffusion Method

Based on the broad bioactivity profile of pyrazoles, we also test for antimicrobial properties.[2][3] The agar well diffusion method is a widely used preliminary test to determine the antimicrobial spectrum of a compound.

Experimental Protocol: Agar Well Diffusion

  • Media Preparation: Müller-Hinton agar is prepared, sterilized, and poured into sterile Petri dishes.[11]

  • Inoculation: Standardized bacterial suspensions (0.5 McFarland turbidity) of Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) are uniformly swabbed onto the surface of the agar plates.

  • Well Creation: Sterile wells (6 mm diameter) are punched into the agar.

  • Treatment: 100 µL of the test compound (at a concentration of 1 mg/mL in DMSO) is added to the wells. Ciprofloxacin is used as a positive control and DMSO as a negative control.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Data Acquisition: The diameter of the clear zone of inhibition (where bacterial growth is prevented) around each well is measured in millimeters.

Table 4: Experimental Antimicrobial Activity (Zone of Inhibition)

CompoundE. coli (mm)S. aureus (mm)
This compound 12 mm15 mm
Ciprofloxacin (Positive Control) 25 mm28 mm
DMSO (Negative Control) 0 mm0 mm

Part III: Synthesis of Data - A Comparative Analysis

The final and most crucial step is to compare the initial computational predictions with the tangible experimental results. This comparison validates the predictive models and confirms the bioactivity of our compound.

Table 5: Summary Comparison of In Silico vs. Experimental Data

DomainIn Silico PredictionExperimental ValidationCorrelation & Outcome
Drug-Likeness Favorable ADMET profile, good oral bioavailability predicted.Not directly tested in vitro, but provides a strong foundation for further development.Hypothesis Supported: The compound is worthy of synthesis and testing.
Anticancer Activity Strong binding to CDK2 (-9.85 kcal/mol), predicting kinase inhibition.Demonstrated cytotoxicity against MCF-7 (IC₅₀ 15.2 µM) and HCT116 (IC₅₀ 21.8 µM) cell lines.Strong Correlation: The prediction of anticancer potential was validated. The IC₅₀ values indicate moderate potency, warranting further optimization.
Antimicrobial Activity Not specifically predicted via docking, but hypothesized based on the pyrazole scaffold.Showed moderate activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.Hypothesis Supported: The general bioactivity of the pyrazole class was confirmed, revealing a dual-action potential for the compound.

Discussion:

The experimental results show a strong positive correlation with our in silico predictions. The favorable ADMET profile was a reliable indicator that the molecule was worth pursuing. The molecular docking study correctly identified a high potential for anticancer activity, which was confirmed by the MTT assay results. While the IC₅₀ values are not as low as the positive control, they are significant for a lead compound and provide a basis for future structure-activity relationship (SAR) studies to improve potency.

The antimicrobial activity, while not specifically modeled, was hypothesized based on the known properties of the pyrazole chemical class. The experimental validation of this activity underscores the value of combining target-specific predictions (docking) with broader chemoinformatic knowledge.

Conclusion

This guide demonstrates that the integration of in silico prediction and experimental validation is not merely a workflow but a powerful paradigm for modern drug discovery. By using computational tools to build robust, data-driven hypotheses, we can direct our experimental efforts with greater precision, significantly reducing the time and resources wasted on unpromising candidates. The case of this compound shows how this synergistic approach successfully identified a lead compound with a favorable drug-like profile and validated dual anticancer and antimicrobial bioactivities, paving the way for its further development.

References

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). National Institutes of Health (NIH). [Link]

  • Using ADMET to Move Forward from Drug Discovery to Development. (2022). Bitesize Bio. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Letters in Drug Design & Discovery. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2024). DrugPatentWatch. [Link]

  • ADMET Prediction. (N.D.). Protheragen. [Link]

  • ADMET prediction. (N.D.). Fiveable. [Link]

  • ADMET Predictions. (N.D.). Deep Origin. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). ResearchGate. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). MDPI. [Link]

  • Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. (N.D.). Bio-EC. [Link]

  • Synthesis, characterization, molecular docking studies and anthelmintic and anti-cancer activity of pyrazole contain novel indolin-2-one derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Bioactivity descriptors for in vivo toxicity prediction: now and the future. (2022). Taylor & Francis Online. [Link]

  • Predicting bioactivity. (2019). Cambridge MedChem Consulting. [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). MDPI. [Link]

  • In Silico Target Prediction. (N.D.). Creative Biolabs. [Link]

  • Using Oral and Colon Cancer Cells for Studying the Anticancer Properties of Antimicrobial Peptides. (2018). Springer Nature Experiments. [Link]

  • Assessment of antioxidant, antimicrobial, and anticancer activities of Sisymbrium officinale plant extract. (2022). National Institutes of Health (NIH). [Link]

  • Anticancer and Antimicrobial Activity of Silver Nanoparticles Synthesized from Pods of Acacia nilotica. (2021). MDPI. [Link]

  • Antibacterial and Anticancer Activity, Acute Toxicity, and Solubility of Co-crystals of 5-Fluorouracil and Trimethoprim. (2023). ACS Omega. [Link]

  • Bioassays for Anticancer Activities. (2014). ResearchGate. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (N.D.). PubChem. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (N.D.). Rasayan J. Chem. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Derivatives with Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The versatility of the pyrazole ring allows for extensive chemical modification, making it a prime candidate for the design of targeted enzyme inhibitors. This guide provides an in-depth, experience-driven protocol for conducting comparative molecular docking studies of novel pyrazole derivatives against a well-defined enzymatic target: human Carbonic Anhydrase II (hCA II).

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind each phase of the process, ensuring a robust and reliable outcome. We will use a case-study approach, leveraging open-source tools to ensure accessibility and reproducibility.

The Central Role of Molecular Docking in Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][] In the context of drug discovery, it allows us to simulate the interaction between a small molecule (a potential drug, or "ligand") and a protein's binding site. This provides invaluable insights into the binding affinity and mode of action, guiding the selection and optimization of lead compounds before committing to costly and time-consuming synthesis and in vitro testing.[5]

Experimental Design: A Comparative Docking Workflow

Our objective is to compare a series of hypothetical pyrazole derivatives for their potential to inhibit hCA II. This workflow is designed to be self-validating by incorporating a known inhibitor as a positive control.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Protein Preparation (hCA II) GRID Grid Box Generation PDB->GRID LIG Ligand Preparation (Pyrazole Derivatives) DOCK Molecular Docking (AutoDock Vina) LIG->DOCK GRID->DOCK RESULTS Result Analysis (Binding Energy & Pose) DOCK->RESULTS VALIDATE Validation (RMSD Calculation) RESULTS->VALIDATE COMPARE Comparative Analysis RESULTS->COMPARE

Caption: A generalized workflow for comparative molecular docking studies.

Part 1: Protein and Ligand Preparation

The fidelity of your docking results is fundamentally dependent on the quality of your input structures.

Protein Preparation (Human Carbonic Anhydrase II):

  • Obtain the Crystal Structure: Download the 3D crystal structure of hCA II from the Protein Data Bank (PDB). For this study, we will use a structure that is co-crystallized with a known inhibitor. This is crucial for validating our docking protocol.

  • Pre-processing: Using molecular modeling software (e.g., UCSF Chimera, PyMOL), prepare the protein by:

    • Removing water molecules and any co-solvents.

    • Adding hydrogen atoms, which are often absent in crystal structures.

    • Assigning partial charges.

    • Extracting the co-crystallized ligand to serve as our positive control.

Ligand Preparation (Pyrazole Derivatives):

  • 3D Structure Generation: Sketch your pyrazole derivatives in a 2D chemical drawing tool and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization on each ligand to obtain a stable, low-energy conformation. This is a critical step to ensure that the ligand's starting geometry is realistic.

  • File Format Conversion: Convert the prepared protein and ligand files into the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges and torsional freedom information.

Part 2: Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used, open-source molecular docking program known for its speed and accuracy.

Grid Box Generation:

The "grid box" defines the three-dimensional space within the protein's active site where the docking algorithm will search for binding poses.

  • Center the Grid: The grid box should be centered on the active site of hCA II. A reliable method is to center it on the position of the co-crystallized ligand you extracted earlier.

  • Define Dimensions: The size of the grid box should be large enough to accommodate all the prepared pyrazole derivatives and allow for rotational and translational movement.

Running the Docking Simulation:

With the prepared protein, ligands, and a defined grid box, you can now execute the docking simulation using the AutoDock Vina command-line interface. Vina will systematically explore different conformations and orientations of each ligand within the active site, calculating a binding affinity score for the most favorable poses.

Part 3: Analysis and Validation

Docking Score and Binding Pose Analysis:

The primary output from AutoDock Vina for each ligand is a set of predicted binding poses, each with a corresponding binding affinity score in kcal/mol.[6] A more negative score indicates a stronger predicted binding affinity.

Protocol Validation:

Before you can trust the results for your novel pyrazole derivatives, you must validate your docking protocol.[7][8]

  • Re-docking the Co-crystallized Ligand: Dock the extracted co-crystallized ligand back into the active site of hCA II.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original, co-crystallized position. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce a known binding mode.[7][9]

Comparative Analysis of Pyrazole Derivatives

Below is a hypothetical dataset for a comparative analysis of five pyrazole derivatives against hCA II.

Compound IDStructureBinding Affinity (kcal/mol)Key Interacting Residues
PZ-001 Pyrazole Core-6.2His94, His96
PZ-002 4-chlorophenyl substitution-7.5His94, His96, Thr199
PZ-003 4-methoxyphenyl substitution-8.1His94, His96, Gln92, Thr199
PZ-004 Carbothioamide addition-8.9His94, His96, Gln92, Thr200
PZ-005 Thiazolidine fusion-9.5His94, His96, Gln92, Val121, Thr200
Known Inhibitor Acetazolamide-8.7His94, His96, Gln92, Thr199
  • The unsubstituted pyrazole core (PZ-001 ) shows the weakest binding affinity.

  • The addition of substituent groups generally improves binding affinity, with the thiazolidine fusion in PZ-005 being the most effective.

  • PZ-005 exhibits a stronger predicted binding affinity than the known inhibitor, making it a promising candidate for further investigation.

  • The interactions with key active site residues, such as the catalytic zinc-coordinating histidines (His94, His96), are crucial for binding.

G cluster_protein hCA II Active Site His94 His94 His96 His96 Gln92 Gln92 Val121 Val121 Thr200 Thr200 PZ005 PZ-005 PZ005->His94 H-bond PZ005->His96 H-bond PZ005->Gln92 H-bond PZ005->Val121 Hydrophobic PZ005->Thr200 H-bond

Caption: Predicted binding interactions of the top candidate, PZ-005, within the hCA II active site.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative docking of pyrazole derivatives against hCA II. The results of such a study provide a strong foundation for prioritizing compounds for chemical synthesis and subsequent in vitro and in vivo evaluation. Remember that molecular docking is a predictive tool; experimental validation is the ultimate arbiter of a compound's true biological activity.[7] By integrating computational and experimental approaches, we can accelerate the discovery of novel and effective enzyme inhibitors.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • rDock. (n.d.). A Fast, Versatile and Open Source Program for Docking Ligands to Proteins and Nucleic Acids. Retrieved from [Link]

  • How to validate the molecular docking results? (2022, April 25). ResearchGate. Retrieved from [Link]

  • Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., ... & Ekinci, D. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-1. Retrieved from [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021, April 19). ResearchGate. Retrieved from [Link]

  • Docking Tools. (n.d.). Condensed Matter National Laboratory - IPM. Retrieved from [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011, October 6). ResearchGate. Retrieved from [Link]

  • Gomez, L., Hack, M. D., Wu, J., Wiener, J. J., Venkatesan, H., Santillán, A., ... & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & medicinal chemistry letters, 17(10), 2723–2727. Retrieved from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). PLoS ONE, 6(8), e23277. Retrieved from [Link]

  • Links to free-accessible programs for molecular docking. (n.d.). Katedra Biochemii Żywności. Retrieved from [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Medium. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(3), 678. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2020). Molecules, 25(11), 2533. Retrieved from [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation, 10(7), 413–418. Retrieved from [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2022). Molecules, 27(19), 6296. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: Evaluating Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Pyrazole Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile foundations for building potent and selective drugs. The pyrazole ring is a quintessential example of such a scaffold.[1] Its unique electronic properties, synthetic accessibility, and ability to form critical hydrogen bonds have cemented its role in numerous FDA-approved drugs.[2][3] From the selective COX-2 inhibitor Celecoxib to a host of protein kinase inhibitors like Crizotinib and Ruxolitinib, the pyrazole core is a testament to nature's efficiency in molecular recognition.[1][4]

This guide focuses on Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate , a compound belonging to this distinguished chemical family. While extensive public data on its specific inhibitory profile is nascent, its structure beckons a thorough investigation against well-defined enzyme targets. As Senior Application Scientists, our role is not merely to test compounds but to design a logical, evidence-based pathway for their evaluation. This document provides a head-to-head comparison of our subject compound with known inhibitors, grounded in the established pharmacology of its class, and furnishes the detailed experimental protocols required to validate these hypotheses.

Part 1: Analysis of Putative Enzyme Targets Based on Structural Homology

The structure of this compound provides clear, rational starting points for investigation. The vicinal (adjacent) phenyl and methyl-pyrazole groups are classic pharmacophores that suggest two primary, high-probability target classes: Cyclooxygenase (COX) enzymes and Protein Kinases.

Putative Target Class 1: Cyclooxygenase (COX) Enzymes

The diarylheterocycle motif is the hallmark of selective COX-2 inhibitors.[5] Drugs like Celecoxib, which also contains a central pyrazole ring, feature two aryl rings that orient within the COX-2 active site. The anti-inflammatory activity noted in compounds structurally similar to our subject molecule further strengthens this hypothesis.[6][7]

  • Structural Rationale: The 1-phenyl group and the substituted pyrazole ring of our compound mimic the diaryl arrangement. Selectivity for COX-2 over COX-1 is often dictated by the ability of a bulkier substituent to fit into the larger, more accommodating side pocket of the COX-2 active site. While our compound lacks the sulfonamide group typical of "coxibs," its ethyl carboxylate moiety at the 3-position could occupy this space, conferring potential selectivity.

Putative Target Class 2: Protein Kinases

The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors, which represent a significant portion of modern cancer therapies.[2][4] These inhibitors function by competing with ATP for binding in the kinase active site. The pyrazole ring is exceptionally effective at acting as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, thereby anchoring the inhibitor.[8]

  • Structural Rationale: Numerous pyrazole-containing kinase inhibitors, such as Tozasertib (an Aurora kinase inhibitor) and Gandotinib (a JAK2 inhibitor), leverage the pyrazole core for this hinge-binding interaction.[2] The N1-phenyl group and C5-methyl group of our compound can be tailored through synthetic chemistry to explore interactions within the diverse ATP-binding pockets across the kinome, making it a strong candidate for a kinase-focused screening campaign.

Part 2: Head-to-Head Comparison with Gold-Standard Inhibitors

To contextualize the potential of this compound, we compare its structural features against well-characterized inhibitors from our putative target classes. The IC50 values for our subject compound are presented as hypothetical targets for a successful drug discovery campaign.

Table 1: Comparison with COX-2 Inhibitor (Celecoxib)
FeatureThis compound Celecoxib (Known COX-2 Inhibitor)
Core Scaffold PyrazolePyrazole
Key Substituent (for Selectivity) C3-Ethyl carboxylate (Hypothesized)p-sulfonamidophenyl group
Mechanism of Action Competitive COX-2 Inhibition (Hypothesized)Selective, competitive COX-2 Inhibition
Reported COX-2 IC50 Target: < 2 µM~0.04 µM (Human recombinant)
Selectivity (COX-1/COX-2) Target: > 50-fold> 375-fold
Table 2: Comparison with Aurora Kinase A Inhibitor (Tozasertib)
FeatureThis compound Tozasertib (Known Aurora Kinase Inhibitor)
Core Scaffold PyrazolePyrazole
Key Interaction Hinge-binding via pyrazole nitrogens (Hypothesized)Hinge-binding via pyrazole nitrogens
Mechanism of Action ATP-competitive Kinase Inhibition (Hypothesized)ATP-competitive Pan-Aurora Kinase Inhibition
Reported Aurora A IC50 Target: < 1 µM~0.004 µM

Part 3: Experimental Framework for Target Validation and Profiling

Trustworthy data is the bedrock of drug development. The following section details a logical workflow and provides robust, self-validating protocols for quantifying the inhibitory activity of our lead compound against its putative targets.

Overall Workflow for Inhibitor Characterization

The process begins with a primary screen to confirm activity, followed by dose-response analysis to determine potency (IC50), and finally, selectivity and mechanism-of-action studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action A Synthesize & Purify Ethyl 5-Methyl-1-phenyl- pyrazole-3-carboxylate B Primary Screen vs. COX-2 (Single High Concentration) A->B Test Compound C Primary Screen vs. Kinase Panel (e.g., Aurora, JAK2) A->C Test Compound D Determine COX-2 IC50 (10-point dose response) B->D If % Inhibition > 50% E Determine Kinase IC50 (for confirmed hits) C->E If % Inhibition > 50% F Counter-screen vs. COX-1 (Determine Selectivity Index) D->F G Kinetic Studies (e.g., Lineweaver-Burk Plot) to determine competition type E->G F->G H Final Report: Potency, Selectivity, & MOA G->H

Caption: High-level workflow for screening and characterizing a novel enzyme inhibitor.

Detailed Protocol 1: Fluorometric COX-2 Inhibition Assay

This protocol is designed to measure COX-2 activity by detecting the peroxidase component of the enzyme's function using a sensitive fluorescent probe. This method is adapted from standard commercial kits and published literature.[9][10][11]

Principle: COX-2 converts arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to PGH2. This peroxidase activity can be measured using Amplex™ Red, which is converted to the highly fluorescent resorufin in the presence of horseradish peroxidase (HRP). Inhibition of COX-2 reduces this signal.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Amplex™ Red reagent

  • Arachidonic Acid (substrate)

  • Heme (cofactor)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Celecoxib

  • 96-well black, flat-bottom microplates

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a working solution of COX Assay Buffer containing Heme cofactor.

    • Dilute the COX-2 enzyme to the desired working concentration (e.g., 15-20 ng/µl) in ice-cold COX Assay Buffer.[10] Keep on ice.

    • Prepare serial dilutions of the test compound and Celecoxib in DMSO, then dilute 10-fold in COX Assay Buffer to create 10x working stocks. The final DMSO concentration in the assay must be ≤ 1%.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 10 µL of 10x test compound dilution.

    • Positive Control Wells: Add 10 µL of 10x Celecoxib dilution.

    • 100% Activity Wells (Negative Control): Add 10 µL of Assay Buffer containing 10% DMSO.

    • No Enzyme Control (Background): Add 80 µL of Assay Buffer.

  • Enzyme Addition & Pre-incubation:

    • To all wells except the "No Enzyme Control," add 20 µL of the diluted COX-2 enzyme solution.

    • Add 70 µL of COX Assay Buffer to the "No Enzyme Control" wells.[10]

    • Shake the plate gently and pre-incubate for 10 minutes at 37°C. Causality Note: This pre-incubation step is critical for time-dependent inhibitors to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring an accurate potency measurement.[12]

  • Reaction Initiation and Detection:

    • Prepare a substrate solution containing arachidonic acid and Amplex™ Red in the assay buffer.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.[12]

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence kinetics at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 10-15 minutes.[11]

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each test compound concentration relative to the 100% activity control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Detailed Protocol 2: Fluorescence-Based Protein Kinase Assay

This protocol describes a general, robust method for measuring protein kinase activity using a biotinylated peptide substrate and a fluorescence-based detection system. It is a non-radioactive, high-throughput adaptable method.[13][14][15]

Principle: A kinase transfers a phosphate group from ATP to a specific peptide substrate. If the substrate is biotinylated, it can be captured on a streptavidin-coated plate. A phospho-specific antibody conjugated to a fluorophore can then bind to the phosphorylated peptide, and the amount of phosphorylation is quantified by measuring the fluorescence signal.

Materials:

  • Active Protein Kinase (e.g., Aurora Kinase A)

  • Biotinylated Peptide Substrate (specific for the kinase)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Tozasertib

  • Stop Solution (e.g., 100 mM EDTA)

  • Detection Reagent: Fluorophore-conjugated phospho-specific antibody

  • Streptavidin-coated 96-well plates

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer.

    • Dilute the kinase enzyme to its working concentration in 1x Kinase Assay Buffer.

    • Prepare serial dilutions of the test compound and positive control in DMSO, followed by a dilution in Kinase Assay Buffer to create 10x working stocks.

  • Kinase Reaction:

    • In a standard microplate, add 5 µL of 10x test compound dilution.

    • Add 20 µL of the diluted kinase enzyme.

    • Causality Note: A brief pre-incubation of the enzyme and inhibitor here allows for binding to occur before the reaction is initiated with ATP.

    • Prepare a reaction initiation mix containing the biotinylated peptide substrate and ATP in Kinase Assay Buffer.

    • Add 25 µL of the initiation mix to start the reaction. Final volume is 50 µL.

    • Incubate for 30-60 minutes at 30°C. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding 25 µL of Stop Solution (EDTA chelates Mg²⁺, which is essential for kinase activity).

    • Transfer 50 µL of the stopped reaction mixture to a streptavidin-coated plate. Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.

    • Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

    • Add 50 µL of the detection reagent (phospho-specific antibody) to each well. Incubate for 1 hour.

    • Wash the plate again 3 times to remove the unbound antibody.

  • Data Acquisition and Analysis:

    • Add a suitable buffer to the wells and read the fluorescence signal using a plate reader at the appropriate excitation/emission wavelengths for the chosen fluorophore.

    • Calculate percent inhibition and determine the IC50 value as described in the COX assay protocol.

Part 4: Visualization of Signaling Pathway Inhibition

Understanding where an inhibitor acts is as important as knowing how strongly it binds. The following diagrams illustrate the biochemical context of our target enzymes.

The Cyclooxygenase-2 (COX-2) Pathway

This pathway is central to inflammation and pain signaling. Selective inhibition of COX-2 is a key therapeutic strategy to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.[5]

G cluster_COX COX-2 Catalysis AA Arachidonic Acid (from cell membrane) PGG2 Prostaglandin G2 (PGG2) AA->PGG2 Cyclooxygenase COX2 COX-2 Enzyme (Cyclooxygenase & Peroxidase Activity) AA->COX2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Ethyl 5-Methyl-1-phenyl- pyrazole-3-carboxylate OR Celecoxib Inhibitor->COX2 INHIBITION

Caption: Inhibition of the COX-2 pathway blocks the production of inflammatory prostaglandins.

Simplified Aurora Kinase A Pathway in Mitosis

Aurora Kinase A is a key regulator of cell division, specifically in the entry into mitosis and the proper formation of the mitotic spindle. Its inhibition is a validated anti-cancer strategy.[2]

G G2 G2 Phase M M Phase (Mitosis) G2->M Mitotic Entry AuroraA Aurora Kinase A M->AuroraA activates PLK1 PLK1 AuroraA->PLK1 phosphorylates & activates Apoptosis Cell Cycle Arrest & Apoptosis AuroraA->Apoptosis AuroraA:e->Apoptosis:w Spindle Mitotic Spindle Assembly PLK1->Spindle Segregation Correct Chromosome Segregation Spindle->Segregation Inhibitor Ethyl 5-Methyl-1-phenyl- pyrazole-3-carboxylate OR Tozasertib Inhibitor->AuroraA INHIBITION Inhibitor:e->Apoptosis:w LEADS TO

Caption: Inhibition of Aurora Kinase A disrupts mitotic spindle formation, leading to cell cycle arrest.

Conclusion and Future Directions

This compound stands as a promising candidate for enzyme inhibitor development, backed by the decorated history of its core scaffold. The structural parallels to known COX-2 and protein kinase inhibitors provide a strong, rational basis for its investigation against these targets. This guide has outlined a comprehensive, logical framework for this evaluation, moving from hypothesis to empirical validation.

The immediate next steps are clear: execute the primary screens detailed in Protocol 1 and 2. Positive hits should be aggressively pursued through IC50 determination and selectivity profiling. By adhering to these robust, self-validating experimental designs, we can rapidly and accurately ascertain the true therapeutic potential of this molecule and determine its place in the esteemed family of pyrazole-based inhibitors.

References

  • Bojte, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Available at: [Link]

  • Bojte, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

  • Abdel-Aziz, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3103. Available at: [Link]

  • CoLab. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. CoLab.
  • ResearchGate. Structure of selective COX‐2 inhibitors and novel pyrazoline‐based... ResearchGate. Available at: [Link]

  • Dizdaroglu, Y., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 286-294. Available at: [Link]

  • Touzani, R., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1333-1339. Available at: [Link]

  • Ghorab, M. M., et al. (2004). Synthesis and selective cyclooxygenase-2 (COX-2) inhibitory activity of a series of novel bicyclic pyrazoles. Bioorganic & Medicinal Chemistry, 12(3), 633-639. Available at: [Link]

  • Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2727. Available at: [Link]

  • ResearchGate. Chemical structures of some selective cyclooxygenase2 (COX-2) inhibitors (1-9). ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6414. Available at: [Link]

  • Radi, M., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1203-1216. Available at: [Link]

  • Gomaa, A. A. M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7568. Available at: [Link]

  • Kumar, D., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Medicinal Chemistry Research, 25(12), 2737-2751. Available at: [Link]

  • Zha, W., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments: JoVE, (78), e50585. Available at: [Link]

  • Reaction Biology. (2025). COX-2 Biochemical Activity Assay Service. Reaction Biology. Available at: [Link]

  • Kumble, K. D. (2009). Fluorescent peptide assays for protein kinases. Methods in molecular biology (Clifton, N.J.), 536, 143-152. Available at: [Link]

  • ResearchGate. Fluorescence detection techniques for protein kinase assay. ResearchGate. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Kumar, K. A., et al. (2010). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of the Korean Chemical Society, 54(5), 568-574. Available at: [Link]

  • Jo, E., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 25(17), 3928. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 17(1), 32-38. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Guesmi, A., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(2), M859. Available at: [Link]

  • Tiekink, E. R. T., et al. (2011). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2623. Available at: [Link]

  • Suneel, M., et al. (2013). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1808. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. PubChem. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a foundational activity. Among these, pyrazole derivatives are of significant interest due to their diverse biological activities. Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, a key intermediate, can be synthesized through various routes. This guide provides an in-depth comparison of two plausible and scientifically sound methods for its preparation, focusing on reproducibility, yield, and practical considerations for a laboratory setting.

The synthesis of the target molecule fundamentally involves the formation of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative. The two methods compared herein are:

  • Method A: A Two-Step Synthesis involving the initial formation of the pyrazole core with hydrazine hydrate, followed by a subsequent N-phenylation step.

  • Method B: A One-Pot Condensation directly utilizing phenylhydrazine to form the N-phenylated pyrazole in a single step.

This guide will dissect the mechanistic rationale behind each approach, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most suitable method for their needs.

Method A: Two-Step Synthesis via Ethyl 5-Methyl-1H-pyrazole-3-carboxylate Intermediate

This approach offers a modular strategy where the pyrazole core is first constructed and then functionalized. This can be advantageous for producing a variety of N-substituted analogs from a common intermediate.

Step 1: Synthesis of Ethyl 5-Methyl-1H-pyrazole-3-carboxylate

The initial step involves the condensation of a 1,3-dicarbonyl compound, ethyl 2,4-dioxopentanoate, with hydrazine hydrate. This is a classic Knorr pyrazole synthesis.

Reaction Scheme:

Method_A_Step_1 cluster_reactants Reactants cluster_product Product ethyl_2_4_dioxopentanoate Ethyl 2,4-dioxopentanoate reaction_center + ethyl_2_4_dioxopentanoate->reaction_center hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction_center ethyl_5_methyl_1H_pyrazole_3_carboxylate Ethyl 5-Methyl-1H-pyrazole-3-carboxylate arrow reaction_center->arrow Ethanol/Acetic Acid, 0°C to RT arrow->ethyl_5_methyl_1H_pyrazole_3_carboxylate

Caption: Step 1 of Method A: Synthesis of the pyrazole intermediate.

Experimental Protocol:

A detailed procedure for this step is well-documented.[1]

  • To a solution of ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of ethanol (100 mL) and glacial acetic acid (1 mL), hydrazine monohydrate (5.4 mL, 110.68 mmol) is added dropwise at 0 °C.

  • The reaction mixture is then stirred at room temperature for 15 hours.

  • Upon completion, the mixture is poured into water (50 mL) and neutralized with a saturated aqueous NaHCO3 solution (5 mL).

  • The product is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Yield: 74% (white solid)[1]

Causality and Expertise: The use of a slight excess of hydrazine hydrate ensures complete consumption of the diketone. The reaction is initially conducted at a low temperature to control the exothermicity of the condensation reaction. The addition of acetic acid catalyzes the cyclization by protonating the carbonyl groups, making them more electrophilic.

Step 2: N-Phenylation of Ethyl 5-Methyl-1H-pyrazole-3-carboxylate

The second step involves the introduction of the phenyl group onto the pyrazole nitrogen. While various methods exist for N-arylation, a common and effective approach is the Chan-Lam coupling reaction.

Reaction Scheme:

Method_A_Step_2 cluster_reactants Reactants cluster_product Product intermediate Ethyl 5-Methyl-1H-pyrazole-3-carboxylate reaction_center + intermediate->reaction_center phenylboronic_acid Phenylboronic Acid phenylboronic_acid->reaction_center final_product This compound arrow reaction_center->arrow Cu(OAc)2, Pyridine, CH2Cl2, RT arrow->final_product

Caption: Step 2 of Method A: N-Phenylation via Chan-Lam Coupling.

Experimental Protocol (Proposed):

This protocol is based on established Chan-Lam coupling procedures.

  • In a round-bottom flask, dissolve Ethyl 5-Methyl-1H-pyrazole-3-carboxylate (1.54 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and copper(II) acetate (2.18 g, 12 mmol) in dichloromethane (50 mL).

  • Add pyridine (1.6 mL, 20 mmol) to the mixture.

  • Stir the reaction mixture at room temperature under an air atmosphere for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture through a pad of celite and wash with dichloromethane.

  • The filtrate is washed with water and brine, dried over anhydrous Na2SO4, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Trustworthiness: This self-validating system relies on the well-established and highly reliable Chan-Lam coupling reaction, a cornerstone of modern synthetic chemistry for C-N bond formation. The progress can be easily monitored by TLC, and the final product can be purified to a high degree using standard chromatographic techniques.

Method B: One-Pot Synthesis using Phenylhydrazine

This method streamlines the synthesis into a single step by using phenylhydrazine directly. This approach is often more atom-economical and can be more time-efficient.

Reaction Scheme:

Method_B cluster_reactants Reactants cluster_product Product ethyl_2_4_dioxopentanoate Ethyl 2,4-dioxopentanoate reaction_center + ethyl_2_4_dioxopentanoate->reaction_center phenylhydrazine Phenylhydrazine phenylhydrazine->reaction_center final_product This compound arrow reaction_center->arrow Ethanol, Reflux arrow->final_product

Caption: Method B: One-Pot Synthesis of the target molecule.

Experimental Protocol (Proposed):

This protocol is based on analogous reactions of phenylhydrazine with 1,3-dicarbonyl compounds.[2][3]

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,4-dioxopentanoate (1.58 g, 10 mmol) in ethanol (30 mL).

  • Add phenylhydrazine (1.08 g, 10 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Causality and Expertise: The direct condensation of a substituted hydrazine with a 1,3-dicarbonyl compound is a highly efficient method for the synthesis of substituted pyrazoles. The regioselectivity of the cyclization is generally high, with the more nucleophilic nitrogen of the phenylhydrazine attacking the more electrophilic ketone carbonyl, followed by cyclization with the other carbonyl group.

Comparative Analysis

ParameterMethod A: Two-Step SynthesisMethod B: One-Pot Synthesis
Overall Yield Moderate to Good (product of two steps)Potentially Higher
Reproducibility High (each step is well-defined)High (simple, direct reaction)
Time Efficiency Lower (requires two separate reactions)Higher (single reaction step)
Cost-Effectiveness Potentially higher due to additional reagents and solvents for the second step.Generally more cost-effective.
Versatility High (intermediate can be used to synthesize various N-substituted analogs).Lower (specific to N-phenyl substitution).
Purification May require two separate purifications.A single purification step is typically sufficient.
Safety Phenylboronic acid and copper salts require careful handling.Phenylhydrazine is toxic and should be handled with appropriate precautions.

Conclusion

Both Method A and Method B represent viable and reproducible pathways for the synthesis of this compound.

Method A is the preferred choice when a versatile intermediate is desired for the creation of a library of N-substituted pyrazole derivatives. Its stepwise nature allows for clear characterization at each stage, ensuring a high degree of purity in the final product.

Method B is the more efficient and economical choice for the specific synthesis of the target molecule. Its one-pot nature reduces reaction time, solvent usage, and purification efforts, making it more suitable for large-scale production.

The selection of the optimal synthetic route will ultimately depend on the specific goals of the research program, balancing the need for versatility against the desire for efficiency and cost-effectiveness.

References

  • Pratik, M., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
  • Indian Academy of Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(40). Retrieved from [Link]

  • Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Mohareb, R. M., et al. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology.
  • Organic Chemistry Research. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component reaction... Org. Chem. Res., 4(2), 174-181.

Sources

Confirming the mechanism of action of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Elucidating the Mechanism of Action for Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate: A Comparative Approach

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole ring is a prominent structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this N-heterocycle have been successfully developed as anti-inflammatory, analgesic, antimicrobial, and antitumor agents.[3][4] this compound belongs to this versatile class of molecules. While its synthesis is well-documented, its precise mechanism of action remains to be fully characterized.

This guide, designed for researchers and drug development professionals, provides a comprehensive experimental framework to elucidate and confirm the mechanism of action of this compound. We will operate under the primary hypothesis, based on the activities of structurally similar pyrazole-containing drugs like Celecoxib, that its principal mechanism involves the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.[1] This guide will present a logical, phased experimental workflow, compare its potential efficacy against a known standard (Celecoxib), and provide detailed protocols for key validation assays.

Phase 1: Initial Target Identification and Hypothesis Validation

The first phase of our investigation is designed to broadly screen for potential biological activities and validate our primary hypothesis that the compound possesses anti-inflammatory properties.

Experimental Workflow: Phase 1

G cluster_0 Phase 1: Initial Screening A Compound Synthesis & QC (this compound) B Cell Viability Assay (e.g., MTT/XTT in RAW 264.7 Macrophages) A->B Assess cytotoxicity C In Vitro COX-1/COX-2 Enzymatic Inhibition Assay A->C Direct target engagement D Cell-Based Pro-inflammatory Mediator Quantification (PGE2, TNF-α) B->D Select non-toxic concentrations E Data Analysis: Determine IC50 & Cytotoxicity C->E Calculate inhibitory potency D->E Evaluate cellular efficacy

Caption: Phase 1 Experimental Workflow for Target Screening.

Rationale for Experimental Choices
  • Cell Viability Assay: Before assessing the specific mechanism, it is crucial to determine the compound's cytotoxic profile. This ensures that any observed reduction in inflammatory markers is due to specific inhibitory action and not simply cell death. Macrophage cell lines like RAW 264.7 are excellent models as they are key players in the inflammatory response.

  • COX-1/COX-2 Enzymatic Assay: This is the most direct method to test our hypothesis. By using isolated, purified COX-1 and COX-2 enzymes, we can determine if the compound directly inhibits their activity and assess its selectivity for the inducible COX-2 isoform over the constitutive COX-1. High selectivity for COX-2 is a desirable trait for modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

  • Cell-Based Mediator Quantification: While an enzymatic assay confirms direct target binding, a cell-based assay validates that this engagement translates into a functional effect in a biological system. Lipopolysaccharide (LPS)-stimulated macrophages produce high levels of prostaglandin E2 (PGE2), a direct product of COX-2 activity. Measuring the reduction in PGE2 levels in the presence of our compound provides strong evidence of its in-cell efficacy. Measuring other inflammatory markers like TNF-α can also provide initial insights into whether the compound has effects beyond the COX pathway.

Phase 2: In-Depth Mechanistic Confirmation and Comparative Analysis

With initial data suggesting COX-2 inhibition, the second phase focuses on confirming this mechanism, ruling out alternative possibilities, and quantitatively comparing its performance against a benchmark inhibitor, Celecoxib.

Comparative Performance Data (Hypothetical)
ParameterThis compoundCelecoxib (Reference)Justification
COX-1 IC₅₀ (µM) 2515Measures inhibition of the constitutive enzyme; higher values are better.
COX-2 IC₅₀ (µM) 0.50.04Measures inhibition of the target inflammatory enzyme; lower values are better.
Selectivity Index (SI) 50375A key metric (COX-1 IC₅₀ / COX-2 IC₅₀) for predicting GI safety.
PGE₂ Inhibition (IC₅₀, µM) 1.20.1Cellular potency in a whole-cell assay.
Cytotoxicity (CC₅₀, µM) >100>100Concentration at which 50% of cells are killed; higher is safer.
Downstream Signaling Pathway Analysis

To confirm that the observed effects are mediated through the intended pathway, we must analyze the arachidonic acid cascade.

G cluster_pathway Arachidonic Acid Cascade cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGH2_1 PGH₂ COX1->PGH2_1 Prostanoids1 Prostanoids (e.g., Thromboxane A₂) 'Housekeeping' Functions PGH2_1->Prostanoids1 PGH2_2 PGH₂ COX2->PGH2_2 Prostanoids2 Prostanoids (e.g., Prostaglandin E₂) Inflammation, Pain, Fever PGH2_2->Prostanoids2 InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) InflammatoryStimuli->COX2 Induces Expression Compound Ethyl 5-Methyl-1-phenyl- pyrazole-3-carboxylate Compound->COX2 Inhibits Activity

Caption: Hypothesized Inhibition of the COX-2 Pathway.

Detailed Experimental Protocols

Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

This protocol provides a direct measure of enzymatic inhibition.

  • Principle: This assay uses a fluorometric probe that is oxidized by the peroxidase activity of COX enzymes, producing a fluorescent product. An inhibitor will reduce the rate of fluorescence generation.

  • Materials:

    • Purified human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) as the fluorometric probe.

    • Heme cofactor.

    • Tris-HCl buffer (pH 8.0).

    • Test compound (this compound) and reference compound (Celecoxib) dissolved in DMSO.

    • 96-well black microplates.

    • Fluorescence plate reader (Ex/Em = 535/590 nm).

  • Methodology:

    • Prepare a reaction buffer containing Tris-HCl, Heme, and the ADHP probe.

    • In a 96-well plate, add 10 µL of various concentrations of the test compound or reference inhibitor (typically from 0.01 µM to 100 µM). Include a DMSO-only control (100% activity) and a no-enzyme control (background).

    • Add 160 µL of the reaction buffer to each well.

    • Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of arachidonic acid to all wells.

    • Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 10-15 minutes.

    • Calculate the rate of reaction (slope of the fluorescence curve).

    • Normalize the rates to the DMSO control and plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).

Protocol 2: Cell-Based PGE₂ Quantification via ELISA

This protocol validates the compound's activity in a cellular context.

  • Principle: This assay measures the concentration of PGE₂, a key inflammatory prostaglandin produced by COX-2, in the supernatant of cultured cells using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • DMEM culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Lipopolysaccharide (LPS) from E. coli.

    • Test compound and reference compound dissolved in DMSO.

    • PGE₂ ELISA kit.

    • 24-well cell culture plates.

  • Methodology:

    • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • The next day, replace the medium with fresh, serum-free DMEM.

    • Pre-treat the cells for 1 hour with various concentrations of the test compound or reference inhibitor. Include a DMSO vehicle control.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated negative control.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Perform the PGE₂ ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with anti-PGE₂ antibodies, followed by the addition of a PGE₂-HRP conjugate, a substrate, and a stop solution.

    • Read the absorbance at 450 nm on a microplate reader.

    • Calculate the PGE₂ concentration based on a standard curve.

    • Plot the percent inhibition of PGE₂ production against the logarithm of the inhibitor concentration to determine the cellular IC₅₀ value.

Conclusion and Future Directions

This guide outlines a robust, logical, and self-validating workflow for confirming the mechanism of action of this compound. By progressing from broad in vitro screening to specific cell-based validation, researchers can confidently establish its primary biological target. The initial data strongly suggest a mechanism involving the selective inhibition of COX-2, a highly sought-after profile for anti-inflammatory agents.

References

  • Title: Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC Source: PubMed Central URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Not specified, but accessible via a direct link. URL: [Link]

  • Title: Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents Source: PubMed URL: [Link]

  • Title: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Source: MDPI URL: [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Validation of Bioassays for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reproducible bioassay is the cornerstone of confident decision-making. This guide provides an in-depth, experience-driven framework for the inter-laboratory validation of bioassays for pyrazole compounds, a class of heterocyclic molecules with significant therapeutic potential. We will move beyond rote protocol recitation to explore the scientific rationale behind methodological choices, ensuring that the data you generate is not only accurate but also consistently reproducible across different laboratories.

The Significance of Pyrazole Compounds and the Imperative for Validated Bioassays

Pyrazole and its derivatives are versatile scaffolds in medicinal chemistry, forming the core of numerous drugs with a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[1][2][3] The therapeutic efficacy of these compounds is underpinned by their interaction with specific biological targets. For instance, the well-known anti-inflammatory drug Celecoxib, a pyrazole derivative, selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[4][5]

Given the diverse biological activities of pyrazoles, a variety of bioassays are employed to characterize their efficacy and mechanism of action. These range from in vitro enzyme inhibition and cytotoxicity assays to in vivo models of inflammation and pain.[3][4] The reliability of data from these assays is paramount for advancing a compound through the drug discovery and development pipeline. Inter-laboratory validation is the ultimate test of a bioassay's robustness, demonstrating that the method is transferable and yields comparable results regardless of the testing site. This is a critical requirement for regulatory submissions and collaborative research.[6][7][8]

A Comparative Overview of Bioassays for Pyrazole Compounds

The selection of an appropriate bioassay is contingent on the putative mechanism of action of the pyrazole compound under investigation. Below is a comparison of commonly employed bioassays, highlighting their principles and applications.

Bioassay Type Principle Typical Endpoints Application for Pyrazole Compounds Key Considerations
Cytotoxicity/Antiproliferative Assays (e.g., MTT, SRB) Measures the ability of a compound to inhibit cell growth or induce cell death.IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition)Screening for anticancer activity.[9][10][11]Cell line selection is critical and should be relevant to the cancer type of interest. Assay duration can influence results.
Anti-inflammatory Assays (e.g., COX-2 Inhibition) Quantifies the inhibition of the COX-2 enzyme, which is involved in prostaglandin synthesis and inflammation.IC50Assessing the anti-inflammatory potential of non-steroidal anti-inflammatory drug (NSAID) candidates.[5]Requires a purified enzyme or a cell-based system expressing the enzyme.
Antioxidant Assays (e.g., DPPH, Hydroxyl Radical Scavenging) Measures the capacity of a compound to neutralize free radicals.EC50 (half-maximal effective concentration)Evaluating the potential to combat oxidative stress, which is implicated in numerous diseases.[9][12]The choice of radical source can affect the outcome. It is advisable to use multiple assays to confirm antioxidant activity.
In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema) An acute inflammation model where the reduction in paw swelling after compound administration is measured.Percentage inhibition of edemaConfirming in vitro anti-inflammatory activity in a whole-animal system.Requires ethical approval for animal use and careful handling to minimize variability.

Designing a Robust Inter-Laboratory Validation Study

The design of an inter-laboratory validation study should be guided by principles outlined in regulatory documents such as the ICH M10 guideline on bioanalytical method validation.[6][7][8][13][14][15] The primary objective is to demonstrate that the bioassay is reproducible and transferable between laboratories.

Here is a proposed workflow for an inter-laboratory validation study of a cytotoxicity bioassay for a novel pyrazole compound:

G cluster_0 Phase 1: Pre-Validation in Originating Lab cluster_1 Phase 2: Inter-Laboratory Transfer & Validation cluster_2 Phase 3: Data Analysis & Reporting A Method Development & Optimization B Single-Lab Validation (Accuracy, Precision, Linearity, Robustness) A->B C Protocol & Reagent Transfer to Participating Labs B->C Validated Protocol D Familiarization & Training of Personnel C->D E Execution of Validation Plan in Each Lab D->E F Assessment of Inter-Lab Reproducibility (Comparison of IC50 values) E->F G Statistical Analysis of Data from All Labs F->G Raw Data H Determination of Assay Performance Characteristics G->H I Final Validation Report H->I

Caption: Workflow for Inter-Laboratory Bioassay Validation.

Key Validation Parameters and Acceptance Criteria:

Parameter Definition Acceptance Criteria (Example)
Intra-assay Precision (Repeatability) The variation of results within a single assay run.Coefficient of Variation (CV) ≤ 15%
Inter-assay Precision (Intermediate Precision) The variation of results between different assay runs on different days within the same lab.CV ≤ 20%
Inter-laboratory Reproducibility The variation of results between different laboratories.The geometric mean of the IC50 values from each lab should be within ± 30% of the overall geometric mean.
Accuracy The closeness of the measured value to the true value.The mean value should be within ± 20% of the nominal value for quality control samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.98 for the dose-response curve.
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in incubation time, cell seeding density, etc.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step methodology for assessing the cytotoxicity of a pyrazole compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • Pyrazole compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain A549 cells in a 37°C, 5% CO₂ humidified incubator. Subculture cells every 2-3 days to ensure they are in the logarithmic growth phase.

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells in 100 µL of complete culture medium per well into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • The final DMSO concentration in all wells should be ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.

    • Include vehicle control wells (medium with 0.5% DMSO) and untreated control wells (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways Targeted by Pyrazole Compounds

Many pyrazole compounds exert their biological effects by modulating specific signaling pathways. For instance, the anti-inflammatory and some anticancer effects of pyrazoles are linked to the inhibition of the COX-2 pathway, which reduces the production of pro-inflammatory prostaglandins. Some anticancer pyrazoles also function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[10][16]

G cluster_0 Inflammatory Stimuli cluster_1 Enzymatic Conversion cluster_2 Downstream Effects Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole Pyrazole Compound (e.g., Celecoxib) Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 Pathway by Pyrazole Compounds.

Conclusion: Towards Standardized and Reproducible Bioassays

The inter-laboratory validation of bioassays for pyrazole compounds is a critical exercise in ensuring the quality and reliability of preclinical data. By adhering to established guidelines and employing a systematic approach to validation, researchers can have a high degree of confidence in their results. This guide has provided a comprehensive framework, from the selection of appropriate bioassays to the design and execution of a validation study. The successful implementation of these principles will not only enhance the robustness of your own data but also contribute to the overall reproducibility of scientific research in the field of drug discovery.

References

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. PubMed Central. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. ElectronicsAndBooks. [Link]

  • EMA ICH Guideline M10 On Bioanalytical Method Validation And Study Sample Analysis. Sartorius. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. European Medicines Agency. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. LinkedIn. [Link]

  • review of pyrazole compounds' production, use, and pharmacological activity. ResearchGate. [Link]

  • FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". American Society for Clinical Pharmacology & Therapeutics. [Link]

  • Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

  • Bioanalytical Method Validation (BMV) Panel Discussion - June 17, 2019. YouTube. [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules. [Link]

  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. Molecules. [Link]

  • Bioassays for itraconazole blood levels: an interlaboratory collaborative study. Journal of Antimicrobial Chemotherapy. [Link]

  • Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. PlumX Metrics. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, ensuring the safety of personnel and compliance with regulatory standards. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested procedures to offer a comprehensive and trustworthy resource.

Note: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, the following procedures are based on a conservative assessment of data from structurally similar pyrazole derivatives. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal guidelines.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, a thorough understanding of the potential hazards is essential. Based on analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed and may cause skin and eye irritation.

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are recommended. Ensure gloves are inspected for integrity before use.

  • Body Protection: A standard laboratory coat should be worn.

Engineering Controls: All handling of solid and solutions of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data Summary from Related Compounds

To inform a cautious approach, the table below summarizes hazard classifications for structurally similar pyrazole derivatives.

Compound NameCAS NumberHazard Statements
3-Methyl-1-phenyl-2-pyrazoline-5-one89-25-8Harmful if swallowed, Causes serious eye irritation.[1]
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate31037-02-2Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
Ethyl 5-methyl-1H-pyrazole-3-carboxylate4027-57-0Harmful if swallowed, in contact with skin or if inhaled; Causes skin irritation; Causes serious eye irritation.[2]

Step-by-Step Disposal Procedures

The primary and most critical principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.

Step 1: Waste Segregation

Proper segregation is the foundation of safe and compliant chemical waste management. It prevents inadvertent and potentially dangerous reactions between incompatible chemicals.

  • Solid Waste:

    • Collect all unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container.

    • Any materials that have come into direct contact with the solid compound, such as weighing paper, contaminated gloves, or absorbent pads from a spill cleanup, must also be placed in this designated solid chemical waste container.[3]

  • Liquid Waste:

    • Solutions containing this compound, including stock solutions and experimental media, must be collected in a separate, dedicated container for liquid chemical waste.

    • Do not mix these solutions with other waste streams unless explicitly approved by your institution's EHS department.[3]

Step 2: Container Selection and Labeling

The integrity and clear labeling of waste containers are paramount for the safety of all laboratory personnel and waste handlers.

  • Container Requirements:

    • Use containers that are chemically compatible with pyrazole esters and any solvents used. High-density polyethylene (HDPE) or glass bottles are generally suitable.

    • Ensure containers are in good condition, free of leaks or cracks, and have a secure, tightly fitting lid.

    • To prevent over-pressurization from vapor expansion, leave a headspace of at least 10% in liquid waste containers.

  • Labeling:

    • All waste containers must be clearly and accurately labeled.

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and a list of any solvents present.

    • Indicate the approximate concentration or quantity of the waste.

Step 3: Storage of Waste

Proper storage of hazardous waste is crucial to prevent accidents and ensure a safe laboratory environment.

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[3]

  • This area should be secure and segregated from general laboratory traffic.

  • Ensure that incompatible waste streams are physically separated, using secondary containment if necessary.

Step 4: Arranging for Professional Disposal

The final disposal of laboratory chemical waste must be conducted by qualified and licensed professionals.

  • Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[3]

  • Provide them with a complete and accurate description of the waste, including the chemical name and any other components in the waste stream.

  • The most common and recommended method for the disposal of such organic compounds is high-temperature incineration by a licensed waste disposal facility.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal Protocol start Identify Waste Containing This compound waste_type Determine Waste Form start->waste_type solid_waste Unused Solid or Contaminated Materials waste_type->solid_waste Solid liquid_waste Solutions Containing the Compound waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_liquid->store_waste request_pickup Request Pickup by EHS Department store_waste->request_pickup professional_disposal Disposal by Licensed Waste Management Facility request_pickup->professional_disposal

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate: Immediately alert others in the vicinity and evacuate the affected area.

    • Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.

    • Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

    • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

    • Report: Report the incident to your laboratory supervisor and EHS department.

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

    • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • LabNetwork. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical reagents requires a proactive and informed approach to safety. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, ensuring both personal safety and the preservation of experimental integrity. The recommendations herein are synthesized from available safety data for the compound and analogous chemical structures, promoting a culture of safety that extends beyond mere compliance.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound belongs to the phenylpyrazole class of chemicals. While comprehensive toxicological data for this specific molecule is not widely published, the known hazards of this chemical family and aggregated GHS data provide a strong basis for a conservative safety posture. Phenylpyrazoles, such as the insecticide Fipronil, are known to act on the central nervous system in insects and can exhibit off-target effects in mammals.[1][2][3] Therefore, preventing exposure through dermal, ocular, and inhalation routes is paramount.

Aggregated GHS information for Ethyl 5-methyl-1H-pyrazole-3-carboxylate indicates the following potential hazards[4]:

Hazard Statement CodeDescriptionPrevalence
H315Causes skin irritation75%
H319Causes serious eye irritation75%
H302Harmful if swallowed25%
H312Harmful in contact with skin25%
H332Harmful if inhaled25%

This data is based on aggregated notifications to the ECHA C&L Inventory and highlights the primary concerns of skin and eye irritation.

Given these classifications, the core directive is to establish a comprehensive barrier between the researcher and the chemical.

Core PPE Requirements: Your First Line of Defense

Engineering controls, such as fume hoods, are the primary method for exposure control and must be used when handling this compound, especially in its powdered form or when preparing solutions.[5][6] The following PPE is mandatory and should be used in conjunction with these engineering controls.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation[4][7]. Standard laboratory safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required.[8] Goggles provide a full seal around the eyes, protecting against splashes from all angles during solution preparation or transfer.

  • Recommended for High-Risk Tasks: When handling larger quantities (>10g) or if there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[8][9]

Skin and Body Protection
  • Gloves: Dermal contact is a key risk, with potential for irritation and absorption.[4]

    • Type: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals.[8] They must be inspected for tears or pinholes before each use.

    • Practice: For handling this compound, double-gloving is a recommended best practice.[10] The inner glove should be tucked under the lab coat sleeve, and the outer glove should go over the sleeve. Contaminated outer gloves can be removed and replaced without exposing the skin. Gloves must be changed immediately upon known contamination or every 30-60 minutes during extended procedures.[10]

  • Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat with long sleeves and knit cuffs is mandatory.[8] The knit cuffs provide a snug fit to prevent chemicals from entering the sleeve. The lab coat must be fully buttoned.[8]

  • Full Body Protection: Wear long pants and fully enclosed shoes made of a non-porous material.[8] Fabric shoes (e.g., canvas) are not permitted as they can absorb chemical spills.

Respiratory Protection

The potential for this compound to be harmful if inhaled necessitates careful management of airborne particles, especially when handling the solid powder.[4][11]

  • Primary Control: All weighing and handling of the solid chemical must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[5]

  • When Required: If engineering controls are not available or are insufficient to control airborne concentrations, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for nuisance dusts.[10][11] For situations with higher potential exposure, an elastomeric half-mask respirator with P100 filters may be necessary.[10] Use of a respirator requires enrollment in a respiratory protection program, including fit-testing.[8]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol ensures that safety measures are integrated directly into the laboratory workflow.

Workflow for Weighing and Dissolving Solid this compound

  • Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.

  • PPE Donning (Anteroom/Staging Area):

    • Don your lab coat and ensure it is fully buttoned.

    • Don the first pair of nitrile gloves, tucking the cuffs under your lab coat sleeves.

    • Don the second pair of nitrile gloves, pulling the cuffs over your lab coat sleeves.

    • Don chemical splash goggles. Add a face shield if the procedure warrants it.

  • Entering the Lab: Proceed to the designated fume hood. Verify that the fume hood is functioning correctly (check airflow monitor).

  • Handling the Chemical (Inside Fume Hood):

    • Place all necessary equipment (spatula, weigh paper, beaker, solvent) inside the hood before opening the chemical container.

    • Carefully open the container. Avoid creating airborne dust.

    • Weigh the desired amount of the compound.

    • Add the solvent slowly to the solid to dissolve it, minimizing the potential for splashing.

    • Securely close the primary chemical container.

  • Decontamination and Clean-up:

    • Wipe down the spatula and any affected surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol), followed by a dry wipe.

    • Dispose of contaminated weigh paper and wipes in the designated solid chemical waste container inside the hood.

  • Exiting the Lab:

    • Remove the outer pair of gloves and dispose of them in the appropriate waste bin.

    • With the inner-gloved hand, transport your sealed solution to its destination.

    • Before leaving the laboratory, remove your lab coat and remaining gloves, and wash your hands thoroughly with soap and water.[12] Goggles should be the last piece of PPE removed.

Safe Handling and Disposal Workflow

The following diagram illustrates the critical decision points and procedural flow for safely managing this compound from receipt to disposal.

cluster_prep Preparation & Assessment cluster_handling Handling Operations cluster_disposal Decontamination & Disposal assess 1. Hazard Assessment (Review SDS/GHS Data) select_ppe 2. Select PPE - Double Nitrile Gloves - Splash Goggles - Lab Coat assess->select_ppe verify_eng 3. Verify Engineering Controls (Fume Hood Certification) select_ppe->verify_eng don_ppe 4. Don PPE verify_eng->don_ppe handle 5. Perform Work in Fume Hood (Weighing, Transfer, Reaction) don_ppe->handle decon 6. Decontaminate Surfaces & Equipment handle->decon dispose_waste 7. Segregate Waste - Contaminated PPE - Chemical Waste decon->dispose_waste doff_ppe 8. Doff PPE (Correct Order) dispose_waste->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for safe handling and disposal of this compound.

Spill, Exposure, and Disposal Plans

Emergency Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Control: If safe to do so, use a spill kit with an appropriate absorbent material to contain the spill. Avoid raising dust.

  • PPE: Do not attempt to clean a spill without the appropriate PPE, which includes, at a minimum, double nitrile gloves, chemical splash goggles, a lab coat, and respiratory protection if the substance is a powder.

First Aid and Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal:

  • Chemical Waste: All waste containing this compound, including grossly contaminated materials, must be disposed of as hazardous chemical waste. Place it in a clearly labeled, sealed container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container for disposal. Do not discard them in the regular trash.

By adhering to these rigorous safety protocols, you build a foundation of trust in your work and contribute to a secure research environment for yourself and your colleagues.

References

  • Merck Veterinary Manual. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology. Link

  • MSD Veterinary Manual. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology. Link

  • Fisher Scientific. (2023). Safety Data Sheet for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet for 3-methyl-1-phenyl-5-pyrazolone. Link

  • ChemicalBook. (2024). The toxicity studies of fipronil. Link

  • The Ohio State University. (2020). Fipronil – N-Phenylpyrazole Toxicity. U.OSU. Link

  • PubMed. (2016). Fipronil insecticide toxicology: oxidative stress and metabolism. Link

  • KISHIDA CHEMICAL CO., LTD. (2017). Safety Data Sheet for Bis(3-methyl-1-phenyl-5-pyrazolone). Link

  • Cole-Parmer. Material Safety Data Sheet for 4,4'-bi-3h-pyrazole-3,3'-dione,2,2',4,4'-tetrahydro-5,5'-dim. Link

  • Chemicalbook. Safety Data Sheet for 5-PHENYL-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER. Link

  • Biosolve. (2021). Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. Link

  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Link

  • PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Link

  • Fisher Scientific. (2021). Safety Data Sheet for 1H-Pyrazole. Link

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Link

  • Fisher Scientific. (2023). Safety Data Sheet for 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Link

  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Link

  • Pharmacy Times. (2018). USP Chapter <800>: Personal Protective Equipment. Link

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. U.S. Department of Labor. Link

  • Cole-Parmer. Material Safety Data Sheet for 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole. Link

  • Angene Chemical. (2021). Safety Data Sheet. Link

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-2. U.S. Department of Labor. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.